Galiellalactone
Description
Properties
IUPAC Name |
11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-6-4-7-2-3-9-11(7,13)8(5-6)10(12)14-9/h5-7,9,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIISBQQYAGDKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC3C2(C(=C1)C(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395194 | |
| Record name | Galiellalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133613-71-5 | |
| Record name | Galiellalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Galiellalactone: A Covalent STAT3 DNA-Binding Domain Inhibitor
Technical Guide & Mechanism of Action [1][2]
Executive Summary
Galiellalactone (GL) represents a distinct class of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors.[1][2][3][4][5][6][7] Unlike upstream Janus Kinase (JAK) inhibitors (e.g., ruxolitinib) that block phosphorylation, or SH2-domain inhibitors (e.g., Stattic) that prevent dimerization, GL functions as a direct DNA-Binding Domain (DBD) inhibitor .
This guide details the molecular mechanism of GL, specifically its covalent modification of cysteine residues (notably Cys468) via Michael addition. It provides validated experimental protocols to distinguish GL’s activity from other pathway inhibitors, emphasizing that standard phosphorylation assays (Western Blot) are insufficient to validate GL activity.
Molecular Mechanism of Action[4]
The "Decoupling" Phenomenon
The defining characteristic of this compound is its ability to decouple STAT3 activation from transcriptional execution.
-
Upstream Signaling Intact: GL does not inhibit the phosphorylation of STAT3 at Tyr705 or Ser727.[4][5][6] Consequently, STAT3 dimerization and nuclear translocation still occur.
-
Terminal Blockade: Once inside the nucleus, the STAT3 dimer cannot engage the Gamma-Activated Sequence (GAS) elements on the DNA promoter region.
Structural Pharmacology: The Michael Addition
GL contains an
-
Target Residues: Mass spectrometry analysis has identified Cys367 , Cys468 , and Cys542 as alkylation sites.[1][5]
-
Critical Interaction: Cys468 is located directly within the DNA-binding domain and makes contact with the DNA phosphate backbone. Alkylation here creates steric hindrance and modifies the electrostatic environment, physically preventing the STAT3-DNA complex formation.
Pathway Visualization
The following diagram illustrates the specific intervention point of GL compared to JAK inhibitors.
Caption: this compound intervenes downstream of nuclear translocation, covalently modifying the DNA Binding Domain (DBD) to prevent transcriptional activation.
Experimental Validation Protocols
Protocol A: Electrophoretic Mobility Shift Assay (EMSA)
Purpose: The gold standard for verifying GL activity. It directly visualizes the protein-DNA interaction.
Reagents:
-
Nuclear extracts from DU145 or LNCaP cells (IL-6 stimulated).[5]
-
Biotinylated or
P-labeled hSIE probe (High-affinity Serum Inducible Element). -
Sequence: 5'-AGCTTCATTTCCCGTAAATCCCTA-3'
Workflow:
-
Treatment: Treat cells with GL (5–25 µM) for 1–4 hours.
-
Extraction: Isolate nuclear proteins using a high-salt extraction buffer to ensure STAT3 recovery.
-
Incubation: Incubate 5 µg nuclear extract with the labeled probe for 20 mins at room temperature.
-
Control 1: Cold probe competition (100x excess unlabeled probe) to prove specificity.
-
Control 2: Supershift antibody (anti-STAT3) to confirm the complex contains STAT3.
-
-
Electrophoresis: Run on a 5% non-denaturing polyacrylamide gel.
-
Readout: GL treatment should result in the disappearance of the STAT3-DNA shift band , despite the presence of STAT3 protein.
Protocol B: Luciferase Reporter Assay
Purpose: To quantify the functional transcriptional deficit.
Workflow:
-
Transfection: Transfect cells (e.g., LNCaP) with a pSTAT3-Luc reporter plasmid (containing 4x M67 STAT3 binding sites).
-
Stimulation: 24h post-transfection, pretreat with GL (0, 5, 10, 20 µM) for 1 hour.
-
Induction: Stimulate with IL-6 (10–50 ng/mL) for 4–6 hours.
-
Lysis & Measurement: Lyse cells and add luciferin substrate.
-
Result: Luminescence should decrease in a dose-dependent manner (IC50 ~5 µM in cellular assays).
Comparative Analysis: GL vs. Other Inhibitors
The following table distinguishes GL from other common STAT3 inhibitors. This is critical for selecting the right tool for your pathway analysis.
| Feature | This compound (GL) | Stattic | Ruxolitinib |
| Primary Target | DNA Binding Domain (Cys468) | SH2 Domain (Cys426) | JAK1/2 Kinase |
| Mechanism | Covalent Alkylation (Michael Addition) | Alkylation / Peptidomimetic | ATP-competitive inhibition |
| p-STAT3 (Tyr705) | Unchanged | Inhibited | Inhibited |
| Dimerization | Intact | Inhibited | Inhibited |
| DNA Binding | Blocked | Blocked (via lack of dimerization) | Blocked (via lack of activation) |
| Key Advantage | Targets constitutively active STAT3 mutants | Broad STAT3 inhibition | FDA Approved (upstream target) |
Experimental Logic & Troubleshooting
When validating GL, use this logic flow to ensure your data is robust.
Caption: Diagnostic logic flow for confirming this compound activity. Note that a lack of p-STAT3 reduction is a requirement for confirmation, not a failure.
References
-
Don-Doncow, N., et al. (2014). "this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells."[4] Journal of Biological Chemistry, 289(23), 15969-15978.[4]
-
Hellsten, R., et al. (2008). "this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3."[4][8] The Prostate, 68(3), 269-280.[4]
-
Weidler, M., et al. (2000). "Inhibition of interleukin-6 signaling by this compound."[4] FEBS Letters, 484(1), 1-6.[4]
-
Garcia, V., et al. (2016). "this compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells." Oncotarget, 7(4), 4490.
Sources
- 1. This compound is a Direct Inhibitor of STAT3 in Prostate Cancer Cells. | Lunds universitet [lu.se]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells | Oncotarget [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Galiellalactone Covalent Targeting of STAT3 Cysteine Residues
[1][2][3]
Part 1: Executive Summary
The transcription factor Signal Transducer and Activator of Transcription 3 (STAT3) has long been considered an "undruggable" target due to the lack of deep hydrophobic pockets suitable for small-molecule inhibition. While upstream JAK inhibitors prevent STAT3 phosphorylation, they often fail to address constitutively active STAT3 driven by non-canonical pathways or somatic mutations.
Galiellalactone (GL) , a fungal metabolite, represents a paradigm shift in STAT3 inhibition. Unlike ATP-competitive kinase inhibitors, GL acts as a covalent electrophile that directly engages the STAT3 DNA-binding domain (DBD). By forming an irreversible Michael adduct with specific cysteine residues—most notably Cys468 —GL sterically occludes the DNA-binding interface without altering the protein's phosphorylation state.
This guide details the mechanistic basis of this interaction, provides validated protocols for confirming covalent engagement, and outlines the functional assays required to verify therapeutic efficacy.
Part 2: Mechanistic Foundation
The Chemistry of Inhibition: Michael Addition
This compound contains an
-
Reaction Type: 1,4-Michael Addition.
-
Kinetics: Irreversible covalent modification.
-
Selectivity: While STAT3 contains multiple cysteines, the local electrostatic environment of the DNA-binding domain enhances the nucleophilicity of specific residues, driving selectivity.
Structural Target Validation
Mass spectrometry analysis of recombinant STAT3 pre-treated with GL has identified three primary alkylation sites [1, 2].
| Residue | Domain Location | Functional Consequence |
| Cys-468 | DNA Binding Domain (DBD) | Critical. Located at the DNA interface. Alkylation creates direct steric hindrance, preventing the STAT3 dimer from clamping onto the DNA phosphate backbone. |
| Cys-367 | DNA Binding Domain (DBD) | Contributory.[1] Located within the DBD but less sterically critical than Cys468. |
| Cys-542 | Linker Domain | Modulatory.[1][2] May influence domain flexibility but is not the primary driver of DNA-binding blockade. |
Key Distinction: Unlike SH2 domain inhibitors (e.g., Stattic) or JAK inhibitors (e.g., Ruxolitinib), GL does not prevent Tyr705 phosphorylation or homodimerization. It renders the phosphorylated dimer transcriptionally inert by blocking DNA contact [1].
Pathway Visualization
The following diagram illustrates the unique intervention point of this compound compared to canonical inhibitors.
Figure 1: Mechanism of Action. This compound allows STAT3 phosphorylation and nuclear translocation but covalently "caps" the DNA binding domain, preventing transcriptional activation.
Part 3: Experimental Validation Framework
To confirm GL engagement in your specific biological system, do not rely solely on phenotypic readouts (e.g., cell death). You must demonstrate physical target engagement.
Protocol 1: Biotin-GL Pulldown Assay
This protocol validates that GL is physically binding to STAT3 in your cell line using a biotinylated analogue (GL-biot).
Materials:
-
GL-biot (Synthesis required or custom order; GL linked to biotin via 6-aminohexanoic acid linker).
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, Protease/Phosphatase inhibitors.
Workflow:
-
Treatment: Treat cells (e.g., DU145 or LNCaP) with 10-50 µM GL-biot for 1-2 hours.
-
Control: Pre-treat cells with 10-fold excess non-biotinylated GL for 1 hour, then add GL-biot. (This proves competition and specificity).
-
-
Lysis: Harvest cells and lyse on ice for 30 min. Centrifuge at 14,000 x g for 15 min to clear debris.
-
Pulldown: Incubate 500 µg of whole cell lysate with 30 µL Streptavidin-Sepharose beads for 2 hours at 4°C (rotary shaker).
-
Wash: Wash beads 3x with cold Lysis Buffer.
-
Elution: Boil beads in 2x Laemmli Sample Buffer for 5 min.
-
Detection: Perform Western Blot probing for STAT3 .
-
Success Criteria: Strong STAT3 band in GL-biot lane; significantly reduced band in Competition (GL-pretreated) lane.
-
Protocol 2: Mass Spectrometry Confirmation (Peptide Mapping)
This is the "Gold Standard" for confirming the covalent adduct on Cys468.
Workflow:
-
Incubation: Incubate recombinant STAT3 (2 µM) with GL (20 µM) in PBS for 1 hour at 37°C.
-
Digestion: Perform in-solution digestion using Trypsin/Lys-C.
-
Reduction/Alkylation: Use DTT/Iodoacetamide (Note: GL modification is stable, but standard alkylation will cap unmodified cysteines).
-
-
LC-MS/MS: Analyze peptides on a high-resolution Q-TOF or Orbitrap system.
-
Data Analysis: Search against the STAT3 sequence allowing for variable modification: +192.21 Da (Molecular weight of GL) on Cysteine.
-
Target Peptide Verification: Look for the peptide containing Cys468.[2]
-
Human STAT3 Sequence Context:...HLQSZTOKCPYL... (where C is Cys468).
-
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
Demonstrates functional loss of DNA binding.
-
Probe: Use a 32P-labeled or IR-dye labeled oligonucleotide containing the high-affinity SIE (c-sis inducible element) sequence: 5'-AGCTTCATTTCCCGTAAATCCCTA-3'.
-
Reaction: Incubate nuclear extracts (5 µg) from IL-6 stimulated cells with the probe.
-
Challenge: Add GL (1-50 µM) directly to the lysate or treat cells prior to extraction.
-
Result: Dose-dependent disappearance of the STAT3:DNA complex band.
Part 4: Visualization of Experimental Logic
The following diagram outlines the logical flow for validating this compound efficacy in a new drug development campaign.
Figure 2: Validation Workflow. Note the critical checkpoint: If p-STAT3 levels drop, the compound is acting upstream (JAK inhibition) or degrading STAT3, not acting via the specific GL mechanism.
Part 5: References
-
Don-Doncow, N., et al. (2014). "this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells."[5][6] Journal of Biological Chemistry, 289(23), 15969-15978.[5][6] [Link]
-
Hellsten, R., et al. (2008). "this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3."[6][7] The Prostate, 68(3), 269-280.[6][7] [Link]
-
Canesin, G., et al. (2020). "STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population." Scientific Reports, 10, 13958. [Link]
-
Tvardi Therapeutics. "STAT3 Inhibitors in Cancer: A Comprehensive Update." [Link]
Sources
- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. tvarditherapeutics.com [tvarditherapeutics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Unraveling the complexity of STAT3 in cancer: molecular understanding and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The "Ghost" Signal: A Technical Guide to Galiellalactone vs. Phosphorylated STAT3 Inhibition
Executive Summary
In the landscape of STAT3 inhibition, a critical mechanistic divergence exists between preventing activation (upstream kinase inhibition) and preventing execution (direct DNA-binding blockade). Galiellalactone (GL), a fungal metabolite, represents the latter.[1][2][3]
The Core Thesis: this compound decouples the phosphorylation status of STAT3 from its transcriptional function. Unlike JAK inhibitors (e.g., Ruxolitinib) that abolish pSTAT3 levels, GL allows STAT3 to be phosphorylated and translocate to the nucleus, yet renders it sterically incompetent to bind DNA. This creates a "ghost" signal—a phosphorylated protein that is functionally inert.
This guide details the molecular mechanisms, comparative pharmacology, and specific experimental protocols required to validate GL activity, warning against the common pitfall of relying solely on Western Blotting.
Part 1: Molecular Mechanisms
The Canonical Pathway vs. The this compound Blockade
To understand the utility of GL, one must contrast it with standard upstream inhibition.
-
Canonical Activation: IL-6 binds gp130, activating JAK kinases. JAKs phosphorylate STAT3 at Tyr705.[4] pSTAT3 dimerizes via SH2 domains, translocates to the nucleus, and binds specific DNA response elements (SIE/GAS) to drive transcription (e.g., BCL2, MYC).
-
The this compound Mechanism: GL is a Michael acceptor.[5] It bypasses the kinase step entirely. It enters the nucleus and covalently alkylates specific cysteine residues on the STAT3 protein.
Visualization: The Signaling Divergence
The following diagram illustrates where GL acts compared to JAK inhibitors, highlighting the "Ghost Signal" phenomenon.
Caption: this compound inhibits the terminal step (DNA binding) without reducing upstream pSTAT3 levels, unlike JAK inhibitors which abolish the signal at the source.
Part 2: Comparative Pharmacology
The following table summarizes the operational differences between upstream inhibition and direct DBD inhibition.
| Feature | Upstream Inhibition (e.g., Ruxolitinib) | Direct Inhibition (this compound) |
| Primary Target | JAK1/2 Kinases | STAT3 DNA Binding Domain (Cys-468) |
| pSTAT3 (Tyr705) Levels | Abolished (Rapid reduction) | Intact (or marginally reduced) |
| Dimerization | Prevented (due to lack of P-Tyr) | Intact (Dimers form but cannot bind DNA) |
| Nuclear Translocation | Reduced | Intact (pSTAT3 accumulates in nucleus) |
| DNA Binding (EMSA) | Loss of signal | Loss of signal |
| Specificity | Low/Moderate (affects other STATs/pathways) | High (Selectivity for STAT3 vs STAT1/5) |
| Main Assay Risk | Off-target kinase inhibition | False negative on Western Blot |
Part 3: Experimental Validation Protocols
The Western Blot Trap
Do not rely on Western Blotting as a primary readout for this compound efficacy. Because GL acts downstream of phosphorylation, a Western Blot will often show strong bands for pSTAT3(Tyr705) even when the drug is working perfectly. This leads to the erroneous conclusion that the compound is inactive.
Protocol A: Electrophoretic Mobility Shift Assay (EMSA)
This is the gold standard for validating GL activity. You must demonstrate that the physical association between STAT3 and DNA is broken.
Workflow:
-
Cell Treatment: Treat DU145 or LNCaP cells with GL (e.g., 10–50 µM) for 1–4 hours. Induce with IL-6 (50 ng/mL) for the final 30 minutes if using non-constitutive lines.
-
Nuclear Extraction: Use a high-salt extraction buffer to isolate nuclear proteins.
-
Critical Step: Do not use whole-cell lysates if possible; nuclear enrichment increases sensitivity.
-
-
Probe Labeling: Use a biotinylated or IRDye-labeled oligonucleotide probe containing the high-affinity SIE (c-sis inducible element) or GAS sequence (e.g., 5'-GAT CCT TCT GGG AAT TCC TAG ATC-3').
-
Binding Reaction: Incubate 5–10 µg nuclear extract with the probe for 20 mins at room temperature.
-
Specificity Control: Include a reaction with 100x excess unlabeled "cold" probe to prove the band is specific.
-
Supershift: Add anti-STAT3 antibody to one lane. The complex should become heavier and shift up (supershift), confirming the protein on the DNA is STAT3.
-
-
Electrophoresis: Run on a 4-6% non-denaturing polyacrylamide gel.
-
Readout: GL treatment should result in the disappearance of the shifted band, identical to the "cold probe" control.
Protocol B: Luciferase Reporter Assay
This validates the functional transcriptional output.
Workflow:
-
Transfection: Transfect cells (e.g., HEK293 or HeLa) with a STAT3-responsive luciferase plasmid (e.g., pSTAT3-TA-Luc containing 4x M67 sites). Co-transfect Renilla luciferase for normalization.
-
Incubation: Wait 24 hours for expression.
-
Treatment: Pre-treat with GL (5, 10, 25 µM) for 1 hour.
-
Stimulation: Stimulate with IL-6 (20-50 ng/mL) for 4–6 hours.
-
Lysis & Reading: Lyse cells and add luciferin substrate. Measure luminescence.
-
Analysis: Calculate the ratio of Firefly/Renilla. GL should suppress the IL-6 induced fold-change in a dose-dependent manner.
Protocol C: Cellular Thermal Shift Assay (CETSA)
To prove direct target engagement (binding to STAT3) inside living cells without using radioactive probes.
Workflow:
-
Treatment: Treat live cells with GL (25 µM) or DMSO for 1 hour.
-
Harvest: Resuspend cells in PBS with protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat each tube to a different temperature (e.g., 40°C to 60°C) for 3 minutes.
-
Lysis: Freeze-thaw (3x) to lyse cells. Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.
-
Western Blot: Run the supernatant on a gel. Blot for STAT3.[1][2][3][4][5][6][8][9][10][11]
-
Result: If GL binds STAT3, it will stabilize the protein structure. You will see STAT3 bands persisting at higher temperatures in the GL-treated samples compared to the DMSO control (thermal shift).
Part 4: Experimental Logic Flow
Use this decision tree to design your validation experiments.
Caption: Experimental workflow to distinguish functional inhibition from phosphorylation status. Relying on Western Blot alone leads to false negatives.
References
-
Hellsten, R., et al. (2008). this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3.[8][9] The Prostate.[1][3][4][5][6][7]
-
Don-Doncow, N., et al. (2014). this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells.[5] Journal of Biological Chemistry.
-
Weidler, M., et al. (2000). Inhibition of interleukin-6 signaling by this compound. FEBS Letters.
-
Kim, E., et al. (2019). Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer. Biomolecules.[1][3][4][5][8][12][13][14][15]
Sources
- 1. This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells | Oncotarget [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a Direct Inhibitor of STAT3 in Prostate Cancer Cells. | Lunds universitet [lu.se]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound inhibits the STAT3/AR signaling axis and suppresses Enzalutamide-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK inhibitors: Is specificity at all relevant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JAK Inhibitors: Is specificity at all relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Galiellalactone: From Fungal Ecology to STAT3 Inhibition
Topic: Galiellalactone: Fungal Metabolite Origin Galiella rufa Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide on the Origin, Mechanism, and Isolation of a Pharmacologically Privileged Scaffold
Executive Summary
This compound (GL) is a hexaketide fungal metabolite isolated from the ascomycete Galiella rufa.[1][2] Unlike many kinase inhibitors that target the phosphorylation step of the JAK/STAT pathway, GL functions as a direct STAT3 inhibitor . It covalently binds to specific cysteine residues on the STAT3 protein, blocking its ability to bind DNA without affecting its phosphorylation status. This unique mechanism circumvents common resistance pathways in castration-resistant prostate cancer (CRPC) and targets cancer stem-like cells (ALDH+ populations). This guide details the biological origin, biosynthetic logic, extraction protocols, and molecular mechanism of GL for research and development applications.
Biological Origin & Ecology
The Source: Galiella rufa[1][3][4][5][6][7]
-
Taxonomy: Kingdom Fungi, Phylum Ascomycota, Class Pezizomycetes, Order Pezizales, Family Sarcosomataceae.
-
Ecological Niche: Galiella rufa is a wood-inhabiting saprophyte, typically found on decaying hardwood branches in North America and parts of Europe. It produces apothecia (fruiting bodies) that are rubbery and gelatinous.
-
Producing Strains: Research grade GL is often derived from specific strains such as A75-86 and A111-95 , which have been optimized for submerged fermentation to maximize metabolite yield.
Biosynthetic Pathway
The biosynthesis of this compound is a notable example of a fungal polyketide pathway involving a transannular cyclization.
-
Precursor Formation: The pathway begins with a polyketide synthase (PKS) assembly line producing linear hexaketide chains.
-
Prethis compound: The immediate precursor is (-)-prethis compound , a bicyclic compound.
-
Intramolecular Diels-Alder Reaction: The conversion of prethis compound to this compound involves an intramolecular Diels-Alder (IMDA) reaction.[3] Crucially, this step is enzyme-catalyzed by the live mycelia of G. rufa. Dead mycelia or abiotic conditions do not efficiently catalyze this stereospecific cyclization, indicating the presence of a specific "Diels-Alderase" or cyclase enzyme activity.
Figure 1: Biosynthetic pathway of this compound showing the critical enzyme-mediated Diels-Alder cyclization step.
Chemical Characterization
-
IUPAC Name: (4S,5aR,7aR,7bS)-5,5a,6,7,7a,7b-Hexahydro-7b-hydroxy-4-methylindeno[1,7-bc]furan-2(4H)-one
-
Molecular Weight: 194.23 g/mol
-
Key Structural Feature: The molecule contains an
-unsaturated lactone moiety.[1][3][6] This electrophilic site is the "warhead" responsible for its biological activity, acting as a Michael acceptor for nucleophilic cysteine residues on target proteins.
Mechanism of Action: Direct STAT3 Inhibition
Unlike upstream JAK inhibitors (e.g., ruxolitinib), this compound acts downstream on the STAT3 protein itself.
The Covalent Binding Event
-
Activation: STAT3 is phosphorylated (Tyr705) by upstream kinases (JAKs, Src) and dimerizes.
-
Interception: GL enters the nucleus/cytoplasm and binds directly to the STAT3 DNA-binding domain.
-
Michael Addition: The
-unsaturated lactone of GL undergoes a Michael addition reaction with specific cysteine residues on STAT3.[6]-
Target Residues: Cys-367, Cys-468, and Cys-542.
-
-
Consequence: This covalent modification sterically hinders the STAT3 dimer from binding to its specific DNA response elements (SIE/GAS sequences).
-
Outcome: Transcription of survival genes (e.g., Bcl-2, Cyclin D1, c-Myc) is blocked, leading to apoptosis.
Note on Phosphorylation: GL treatment typically does not reduce pSTAT3 (Tyr705) levels. Western blots will still show phosphorylated STAT3, but EMSA (Electrophoretic Mobility Shift Assay) will show a complete loss of DNA binding. This is a hallmark of direct STAT3 inhibitors.
Figure 2: Mechanism of Action. GL covalently modifies p-STAT3, preventing DNA binding without inhibiting upstream phosphorylation.
Experimental Protocols
Protocol A: Production and Extraction from Galiella rufa
Objective: Isolate biologically active this compound from fungal culture.[7]
1. Fermentation:
-
Strain: Galiella rufa (e.g., strain A111-95).[1][2][3][4][5]
-
Medium: YMG Medium (0.4% Yeast extract, 1% Malt extract, 0.4% Glucose).
-
Conditions: Submerged culture, 22–24°C, agitation at 120 rpm.
-
Duration: Cultivate for 14–21 days until glucose is depleted and secondary metabolite production peaks.
2. Extraction:
-
Separation: Filter the culture broth to separate mycelia from the liquid filtrate. (Note: GL is secreted into the medium).
-
Solvent Extraction: Extract the filtrate with an equal volume of Ethyl Acetate (EtOAc) (1:1 v/v). Repeat 3 times.
-
Phase Separation: Collect the organic (upper) phase. Discard the aqueous phase.
-
Drying: Dry the organic phase over anhydrous Sodium Sulfate (
) to remove residual water. -
Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at <40°C to yield the crude extract.
3. Purification:
-
Chromatography: Subject crude extract to silica gel column chromatography.
-
Elution: Gradient elution using n-Heptane/EtOAc. GL typically elutes in fractions with moderate polarity.
-
Validation: Confirm purity (>95%) via HPLC-UV (254 nm) and NMR.
Protocol B: Validation of Direct STAT3 Binding (EMSA)
Objective: Confirm GL mechanism by observing loss of DNA binding.
-
Cell Treatment: Treat DU145 (prostate cancer) cells with GL (10–50
M) for 1–4 hours. -
Nuclear Extraction: Harvest cells and isolate nuclear proteins using a nuclear extraction kit.
-
Probe Labeling: Label a STAT3-specific DNA oligonucleotide (e.g., hSIE probe) with Biotin or
. -
Incubation: Incubate nuclear extract with the labeled probe for 20 mins at room temperature.
-
Electrophoresis: Run the mixture on a 5% non-denaturing polyacrylamide gel.
-
Result:
-
Control: Shifted band visible (STAT3-DNA complex).
-
GL Treated: Band disappears (Complex formation blocked).
-
Supershift (Control): Add anti-STAT3 antibody to confirm the band identity.
-
Therapeutic Applications & Data Summary
Primary Indication: Castration-Resistant Prostate Cancer (CRPC). Secondary Indications: Triple-negative breast cancer, Chronic inflammation.
Quantitative Efficacy Data
| Cell Line | Cancer Type | GL IC50 ( | Effect on pSTAT3 (Tyr705) | Effect on DNA Binding |
| DU145 | Prostate (CRPC) | ~5.0 | No Change | Inhibited |
| LNCaP-IL6 | Prostate (Androgen Indep.) | ~3.6 | No Change | Inhibited |
| PC-3 | Prostate (Bone Met) | ~7.5 | No Change | Inhibited |
| ALDH+ Cells | Prostate Stem-Like | < 5.0 | No Change | Inhibited (Apoptosis) |
Key Insight - Enzalutamide Resistance: Research indicates that STAT3 signaling is upregulated in enzalutamide-resistant prostate cancer cells. GL treatment has been shown to resensitize these cells to anti-androgen therapy by disrupting the STAT3-Androgen Receptor (AR) signaling axis.
References
-
Don-Doncow, N., et al. (2014). "this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells." Journal of Biological Chemistry. Link
-
Hellsten, R., et al. (2008). "this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3." The Prostate.[8][6] Link
-
Weidler, M., et al. (2000). "Inhibition of interleukin-6 signaling by this compound."[4][5] FEBS Letters. Link
-
Kopcke, B., et al. (2002). "Biologically active secondary metabolites from the ascomycete A111-95.[4][5][9] 1. Production, isolation and biological activities."[1][3][4][5][9] The Journal of Antibiotics. Link
-
Hellsten, R., et al. (2011). "this compound inhibits stem cell-like ALDH-positive prostate cancer cells." PLOS ONE. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound and its biogenetic precursors as chemotaxonomic markers of the Sarcosomataceae (Ascomycota) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. This compound ANALOGUES – SYNTHESIS AND PROPERTIES | Lund University [lunduniversity.lu.se]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. This compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioaustralis.com [bioaustralis.com]
Technical Guide: Galiellalactone Targeting of the STAT3 DNA Binding Domain
[1][2][3]
Executive Summary
This technical guide analyzes the mechanism, validation, and therapeutic application of Galiellalactone (GL) , a fungal hexaketide metabolite. Unlike upstream kinase inhibitors (e.g., JAK inhibitors) or SH2 domain mimetics, GL functions as a direct covalent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) DNA Binding Domain (DBD) .
This distinction is critical for drug development: GL disables the transcriptional machinery of STAT3 without necessarily ablating its phosphorylation status, bypassing certain feedback loops associated with kinase inhibition.
Part 1: The Pharmacophore & Molecular Mechanism
Chemical Structure and Reactivity
This compound is a tricyclic lactone containing an
-
Mechanism: Michael addition.
-
Nucleophile: Thiol groups (-SH) on specific cysteine residues within the STAT3 protein.
-
Reaction: The electrophilic carbon on the GL lactone ring forms a irreversible covalent bond with the sulfur atom of the cysteine.
Target Specificity: The Cysteine Triad
Mass spectrometry analysis of recombinant STAT3 pre-treated with GL has identified three primary alkylation sites. The biological efficacy of GL is attributed to its interference with the DNA Binding Domain (DBD).
| Residue | Domain Location | Functional Consequence |
| Cys-468 | DNA Binding Domain | Primary Mechanism. Located at the DNA interface; direct alkylation sterically hinders DNA phosphate backbone contact. |
| Cys-367 | DNA Binding Domain | Contributes to DBD destabilization. |
| Cys-542 | Linker Domain | May affect conformational flexibility between DBD and SH2 domains. |
The "Decoupling" Phenomenon
A defining characteristic of GL action is the decoupling of phosphorylation from transcriptional activity.
-
Standard Inhibitors (e.g., Stattic): Target the SH2 domain, preventing dimerization and subsequent phosphorylation.
-
This compound: Allows dimerization and nuclear translocation. It blocks the final step—DNA binding.
Implication: In experimental readouts, cells treated with GL may still show high levels of p-STAT3 (Tyr705) via Western Blot, despite complete transcriptional shutdown. Researchers relying solely on p-STAT3 blots as a readout for efficacy will yield false negatives.
Part 2: Visualization of Signaling Blockade
The following diagram illustrates the specific node of inhibition compared to upstream inhibitors.
Caption: GL allows STAT3 phosphorylation and translocation but covalently modifies Cys-468 in the nucleus, physically preventing the STAT3 dimer from docking onto the DNA GAS element.
Part 3: Validation Protocols
To validate GL activity, researchers must use assays that detect physical DNA binding capability, not just protein abundance or phosphorylation status.
Protocol A: Electrophoretic Mobility Shift Assay (EMSA)
The Gold Standard for DBD Inhibitors.
Objective: Demonstrate that GL prevents STAT3 from forming a complex with the hSIE (High-affinity Serum Inducible Element) oligonucleotide.
Reagents:
-
Biotinylated hSIE probe (Sequence: 5'-GTC GAC ATT TCC CGT AAA TCG-3').
-
Nuclear Extraction Kit.
-
Poly(dI-dC) (Non-specific competitor).
Workflow:
-
Cell Treatment: Treat DU145 or LNCaP cells with GL (5–50 µM) for 1 hour. Include IL-6 stimulation (50 ng/mL) for LNCaP cells to induce STAT3.[1]
-
Nuclear Extraction: Harvest cells and isolate nuclear fractions using hypotonic/hypertonic lysis buffers.
-
Binding Reaction:
-
Mix 5 µg nuclear extract with binding buffer (10 mM HEPES, 50 mM KCl, 1 mM DTT).
-
Add 1 µg Poly(dI-dC) to absorb non-specific binding.
-
Add biotinylated hSIE probe (20 fmol).
-
Incubate 20 mins at Room Temperature.
-
-
Electrophoresis: Resolve complexes on a 5% non-denaturing polyacrylamide gel in 0.5x TBE.
-
Detection: Transfer to nylon membrane, crosslink, and detect via Chemiluminescence (Streptavidin-HRP).
Self-Validating Check:
-
Positive Control: IL-6 treated lysate (Should show a shifted band).
-
Specificity Control: Add 100x excess unlabeled hSIE probe (Band should disappear).
-
GL Result: Dose-dependent disappearance of the shifted band without disappearance of the free probe.
Protocol B: Biotinylated-GL Pull-Down Assay
Proof of Direct Target Engagement.
Objective: Confirm GL physically binds to STAT3 in the intracellular environment.
Workflow:
-
Synthesis: Use a biotinylated analog of GL (e.g., GL-biot, attached via a linker to the non-reactive face of the molecule).[2]
-
Incubation: Treat cell lysates with GL-biot (10-50 µM) for 1-2 hours at 4°C.
-
Competition (Critical Control): Pre-incubate a separate sample with excess non-biotinylated GL (10x) to block specific sites.
-
Capture: Add Streptavidin-Sepharose beads; rotate overnight at 4°C.
-
Wash & Elute: Wash beads 5x with stringent lysis buffer. Boil in SDS-loading buffer.
-
Western Blot: Run the eluate on SDS-PAGE and blot for STAT3.
Result Interpretation:
-
GL-biot Lane: Strong STAT3 band.
-
Competition Lane: Faint or no STAT3 band (proves binding is specific and saturable).
Part 4: Therapeutic Implications[2][4]
Castration-Resistant Prostate Cancer (CRPC)
In CRPC, STAT3 is often constitutively active due to autocrine IL-6 loops.
-
GL Advantage: Unlike JAK inhibitors, GL is effective even if STAT3 is activated by non-canonical kinases (e.g., Src, Etk/BMX) which are common in advanced prostate cancer.
-
Outcome: Downregulation of Bcl-xL (anti-apoptotic) and Cyclin D1 (proliferation), inducing apoptosis specifically in STAT3-dependent tumor cells.
Triple-Negative Breast Cancer (TNBC)
TNBC lacks ER/PR/HER2 targets but frequently relies on the IL-6/STAT3 axis for stem cell maintenance.
-
Stemness: GL has been shown to target the CD44+/CD24- stem cell population in TNBC by severing the transcriptional maintenance of pluripotency factors.
References
-
Weidler, M. et al. (2000).[3] "Inhibition of interleukin-6 signaling by this compound."[3][4] FEBS Letters. [Link]
-
Hellsten, R. et al. (2008).[3] "this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3."[2][5][6][3][7] The Prostate. [Link][1][2][6][8]
-
Donadio, A.C. et al. (2014).[3] "this compound is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells."[1][2][5][6][3][7][8][9][10][11] Journal of Biological Chemistry. [Link]
-
Nussbaum, T. et al. (2004). "this compound inhibits the STAT3 pathway in prostate cancer cells."[1][2][5][6][3][4][7][8][9][10][11] European Journal of Cancer. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The STAT3 Inhibitor this compound Reduces IL6-Mediated AR Activity in Benign and Malignant Prostate Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is a Direct Inhibitor of STAT3 in Prostate Cancer Cells. | Lunds universitet [lu.se]
- 10. The STAT3 inhibitor this compound inhibits the generation of MDSC‐like monocytes by prostate cancer cells and decreases immunosuppressive and tumorigenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Targeting the STAT3/AR-V7 Axis in Castration-Resistant Prostate Cancer: A Technical Guide to Galiellalactone
Executive Summary
This technical guide analyzes the therapeutic potential of Galiellalactone (GL) , a fungal metabolite and direct STAT3 inhibitor, in the context of Castration-Resistant Prostate Cancer (CRPC).[1][2] Unlike kinase inhibitors that target upstream JAKs, GL functions as a cysteine-reactive covalent inhibitor, directly disabling the STAT3 DNA-binding domain. This distinction is critical for bypassing upstream redundancy. This document details the molecular mechanism, specifically the disruption of the STAT3/Androgen Receptor variant 7 (AR-V7) loop, and provides validated experimental protocols for researchers aiming to replicate or expand upon these findings in Enzalutamide-resistant models.
The Clinical Challenge: The STAT3/AR-V7 Feed-Forward Loop
The progression to CRPC is frequently driven by the reactivation of Androgen Receptor (AR) signaling despite androgen deprivation therapy (ADT). A primary mechanism of resistance to second-generation anti-androgens (e.g., Enzalutamide) is the expression of AR-V7 , a constitutively active splice variant lacking the ligand-binding domain.[3]
The Mechanistic Insight: Research indicates a critical feed-forward loop between STAT3 and AR-V7. Constitutively active STAT3 binds to the promoter regions of the AR gene, promoting the expression of its splice variants. Conversely, AR-V7 can enhance STAT3 phosphorylation. Breaking this cycle is the primary therapeutic rationale for deploying this compound.
Molecular Pharmacology: Covalent Inhibition of STAT3
This compound distinguishes itself from standard inhibitors (e.g., Stattic, AG490) through its binding topology.
-
Class: Michael Acceptor (Sesquiterpene lactone).
-
Target: Signal Transducer and Activator of Transcription 3 (STAT3).[1][4][5][6]
-
Binding Site: Cysteine residues within the DNA-binding domain and linker domain.[1]
-
Specific Residues: Mass spectrometry has identified Cys-367, Cys-468, and Cys-542 as the alkylation targets.[1]
-
Functional Consequence: Alkylation of Cys-468 (located in the DNA-binding interface) sterically hinders STAT3 from binding to GAS (Gamma Interferon Activation Site) elements on DNA. Crucially, this occurs without necessarily dephosphorylating STAT3 , a nuance often missed in initial screens.
Visualization: Molecular Mechanism of Action
Caption: this compound bypasses upstream kinase signaling to directly alkylate Cys-468 on STAT3, physically blocking DNA interaction and suppressing critical survival and resistance genes.[1]
Therapeutic Efficacy in CRPC Sub-Populations
A. Overcoming Enzalutamide Resistance
In Enzalutamide-resistant (ENZR) cell lines (e.g., LNCaP-ENZR), GL treatment has been shown to reduce nuclear AR-V7 levels.
-
Data Point: Combination therapy (GL + Enzalutamide) significantly reduces colony formation in ENZR cells compared to either drug alone, suggesting GL resensitizes cells to anti-androgens.
B. Eradicating the Stem Cell Niche (ALDH1A1)
CRPC relapse is often attributed to Cancer Stem-like Cells (CSCs) characterized by high Aldehyde Dehydrogenase (ALDH) activity.
-
Marker: ALDH1A1 is a direct STAT3 target gene.
-
Effect: GL treatment selectively induces apoptosis in the ALDH+ / CD44+ subpopulation, a feat rarely achieved by standard chemotherapy (Docetaxel), which often spares CSCs.
Validated Experimental Protocols
Protocol A: In Vitro Validation (Self-Validating System)
Objective: Confirm direct STAT3 inhibition and specificity in DU145 (Constitutive STAT3) or 22Rv1 (AR-V7+) cells.
-
Cell Preparation:
-
Seed DU145 cells (3 x 10^5/well) in 6-well plates.
-
Control Step (Critical): Include LNCaP cells stimulated with IL-6 (25 ng/mL) as a positive control for p-STAT3 induction.
-
-
Treatment:
-
Treat with GL (5, 10, 25 µM) for 24 hours.
-
Vehicle Control: DMSO (<0.1%).
-
-
Luciferase Reporter Assay (Specificity Check):
-
Transfect with pLucTKS3 (STAT3-responsive) vs. pLucSRE (Serum Response Element - Control).
-
Validation: GL must inhibit pLucTKS3 without significantly affecting pLucSRE to confirm STAT3 specificity over general toxicity.
-
-
Western Blotting:
-
Lysate extraction using RIPA buffer + Protease/Phosphatase inhibitors.
-
Blot Targets: p-STAT3 (Tyr705), Total STAT3, AR-V7, Cleaved PARP (Apoptosis).
-
Expected Result: p-STAT3 levels may remain stable (due to binding mechanism), but downstream targets (Bcl-2, AR-V7) must decrease.
-
Protocol B: In Vivo Xenograft Model
Objective: Assess tumor growth inhibition and ALDH1A1 reduction.[7][8][9]
-
Model Generation:
-
Inject 1 x 10^6 DU145 cells s.c. into male NMRI nude mice.[7]
-
Allow tumors to reach palpable size (~100 mm³).
-
-
Dosing Regimen:
-
Route: Intraperitoneal (i.p.) injection.
-
Dosage: 3 mg/kg/day.[10]
-
Duration: 21 days (3 weeks).
-
Note: GL is hydrophobic; formulate in DMSO/PBS or a cyclodextrin-based vehicle.
-
-
Endpoints:
-
Tumor Volume (caliper measurements).
-
IHC Analysis: Excise tumors and stain for ALDH1A1 and Ki-67 .
-
Success Metric: >40% reduction in tumor volume and significant decrease in ALDH1A1 staining intensity.
-
Visualization: Experimental Workflow
Caption: Integrated workflow moving from in vitro stemness assays (ALDEFLUOR) to in vivo efficacy testing, ensuring translational relevance.
Data Summary: Key Quantitative Benchmarks
| Parameter | Experimental Condition | This compound Effect | Reference Benchmark |
| IC50 (Viability) | DU145 Cells (24h) | ~5 - 10 µM | Comparable to Stattic |
| Stemness | ALDH+ Population | >50% Reduction | Superior to Docetaxel |
| Specific Binding | Mass Spec Analysis | Cys-367, Cys-468, Cys-542 | Covalent Irreversible |
| In Vivo Efficacy | DU145 Xenograft (3 wks) | ~42% Volume Reduction | Hellsten et al. |
| Gene Expression | AR-V7 mRNA | Significant Downregulation | Canesin et al. |
References
-
Hellsten, R., et al. (2008).[10] this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3.[1][5][10] The Prostate.[3][5][6][7][11][12][13][14][15]
-
Hellsten, R., et al. (2011).[14] this compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells.[7][8][9][12][16][14] PLOS ONE.
-
Doncow, N., et al. (2014).[10] this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells.[1][2][4][7][8][9][14][17] Journal of Biological Chemistry.
-
Canesin, G., et al. (2016).[5][6] The STAT3 Inhibitor this compound Effectively Reduces Tumor Growth and Metastatic Spread in an Orthotopic Xenograft Mouse Model of Prostate Cancer.[4][5][6][12] European Urology.[5][6][12]
-
Canesin, G., et al. (2020).[5][18] STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population.[1][5][6][8][9] Scientific Reports.[5]
Sources
- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer | MDPI [mdpi.com]
- 4. The STAT3 Inhibitor this compound Effectively Reduces Tumor Growth and Metastatic Spread in an Orthotopic Xenograft Mouse Model of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. This compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. This compound inhibits stem cell-like ALDH-positive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound INHIBITS GROWTH OF PROSTATE CANCER CELL XENOGRAFTS AND INDUCES APOPTOSIS OF HUMAN PROSTATE CANCER CELLS EXPRESSING ACTIVE STAT3 | Scilit [scilit.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 14. This compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells | PLOS One [journals.plos.org]
- 15. hematologyandoncology.net [hematologyandoncology.net]
- 16. This compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Galiellalactone Inhibition of ALDH+ Cancer Stem Cells
Target Mechanism: Direct STAT3 DNA-Binding Interference Primary Indication: Castration-Resistant Prostate Cancer (CRPC) & Triple-Negative Breast Cancer (TNBC)
Part 1: Executive Summary
This technical guide details the mechanistic efficacy and experimental application of Galiellalactone (GL) , a hexaketide fungal metabolite, as a potent inhibitor of Aldehyde Dehydrogenase-positive (ALDH+) cancer stem cells (CSCs).
Unlike upstream kinase inhibitors (e.g., JAK inhibitors) that often trigger compensatory feedback loops, GL functions as a direct STAT3 inhibitor . It covalently binds to the cysteine residues in the DNA-binding domain of STAT3, preventing the transcription of stemness-associated genes (ALDH1A1, CD44, SOX2) without affecting STAT3 phosphorylation status. This distinction is critical for researchers targeting the quiescent, drug-resistant ALDH+ subpopulation responsible for tumor recurrence and metastasis.
Part 2: Mechanistic Architecture
The ALDH+/STAT3 Axis
High ALDH activity is not merely a marker but a functional driver of the CSC phenotype, conferring resistance to oxidative stress and cytotoxic agents (e.g., docetaxel, enzalutamide). The transcription of ALDH1A1 is directly regulated by STAT3.
-
Constitutive Activation: In CRPC and TNBC, IL-6/JAK signaling drives constitutive STAT3 dimerization.
-
Nuclear Translocation: p-STAT3 dimers translocate to the nucleus.
-
GL Intervention: GL acts as a "molecular wedge," binding covalently to the STAT3 DNA-binding domain.
-
Transcriptional Blockade: This steric hindrance prevents STAT3 from docking onto the promoters of ALDH1A1, Bcl-xL, and Mcl-1.
-
CSC Collapse: The loss of ALDH1A1 expression sensitizes the stem cell to ROS-mediated apoptosis and halts self-renewal.
Visualization: STAT3 Signaling & GL Interference
Figure 1: Mechanism of Action. GL covalently binds to STAT3, blocking DNA interaction and downstream stemness gene transcription.
Part 3: Pre-Clinical Efficacy Data
The following data summarizes the efficacy of GL in prostate cancer models (DU145, LNCaP-IL6) derived from key studies (Hellsten et al., 2011; Donadel et al., 2020).
Table 1: In Vitro Inhibition of ALDH+ Subpopulations
| Cell Line | Treatment Condition | ALDH+ Reduction (%) | Apoptosis (c-PARP+) | Reference |
| DU145 | 25 µM GL (24h) | ~51% (p=0.0013) | Significant Increase | [1] |
| LNCaP-IL6 | 25 µM GL (24h) | ~75% (p=0.0441) | Significant Increase | [1] |
| Docetaxel-Resistant Spheres | 10 µM GL | >60% Viability Loss | N/A | [2] |
Table 2: In Vivo Xenograft Efficacy (DU145 Model)
| Metric | Regimen | Outcome | Statistical Significance |
| Tumor Growth | 1 mg/kg/day (i.p.) | 42% Reduction in volume | p < 0.002 |
| ALDH1A1 Expression | 1 mg/kg/day (i.p.) | 4.6-fold Decrease (mRNA) | p = 0.07 (Trend) |
| Stemness Marker | 1 mg/kg/day (i.p.) | CD44 expression reduced by 40% | p < 0.05 |
Part 4: Experimental Protocols
Workflow Visualization
This workflow ensures the isolation of the specific ALDH+ niche before treatment to validate CSC-specific targeting.
Figure 2: Experimental workflow for isolating and validating GL efficacy on ALDH+ CSCs.
Protocol: ALDEFLUOR™ Assay & Sorting
Rationale: Standard flow cytometry cannot distinguish CSCs based on surface markers alone. Enzymatic activity of ALDH is the gold standard for functional isolation.
-
Preparation: Suspend cells (1x10⁶/mL) in ALDEFLUOR assay buffer.
-
Activation: Add activated ALDEFLUOR reagent (BODIPY-aminoacetaldehyde) to the cell suspension.
-
Control (Critical Step): Immediately transfer 0.5 mL of the mixture to a control tube containing 1.5 mM DEAB (Diethylaminobenzaldehyde), a specific ALDH inhibitor. This defines the background fluorescence baseline.
-
Incubation: Incubate both Test and Control tubes at 37°C for 45 minutes.
-
Sorting: Analyze on a flow cytometer (FITC channel).
-
Gating Strategy: Create a gate based on the DEAB control (low fluorescence).
-
Target: Cells shifting to the right (high fluorescence) in the Test sample are ALDH+ .[1]
-
-
GL Treatment: Sort ALDH+ cells directly into media containing GL (5–25 µM) or vehicle (DMSO) for downstream assays.
Protocol: Tumorsphere Formation Assay
Rationale: Validates the self-renewal capacity of the treated cells, a hallmark of stemness.
-
Seeding: Plate single-cell suspensions of sorted ALDH+ cells at low density (e.g., 500–1000 cells/well) in ultra-low attachment 96-well plates.
-
Media Formulation: Use serum-free stem cell media:
-
DMEM/F12
-
B27 Supplement (1x)
-
EGF (20 ng/mL)
-
bFGF (20 ng/mL)
-
-
Treatment: Add this compound (2.5 µM – 10 µM) at Day 0.
-
Observation: Incubate for 7–10 days. Do not disturb the plate to prevent sphere fusion.
-
Quantification: Count spheres >50 µm in diameter. Calculate Sphere Forming Efficiency (SFE) = (Number of spheres / Number of cells plated) × 100.
Part 5: Translational Perspective
Drug Development Context: this compound addresses a critical failure mode in current standard-of-care therapies. Androgen Receptor (AR) antagonists like Enzalutamide often select for an AR-negative, STAT3-hyperactivated stem cell population.
-
Combination Strategy: GL has shown synergy with docetaxel and potential to reverse Enzalutamide resistance [3].
-
Bioavailability: While GL is a potent lead, current research focuses on developing analogs (e.g., SG-1721) with improved solubility and metabolic stability for clinical translation [4].
Safety Profile: Unlike pan-kinase inhibitors, GL spares non-malignant cells (e.g., fibroblasts, PBMCs) at therapeutic doses, likely due to the lower basal level of activated STAT3 in healthy tissue compared to the "oncogenic addiction" seen in tumors.
References
-
Hellsten, R., et al. (2011). this compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells.[2][3][4] PLoS ONE.[2] [Link]
-
Donadel, O., et al. (2020). STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population. Scientific Reports.[5] [Link]
-
Nadal, R., et al. (2016). this compound derivative targets stem cell population in ENZ-resistant prostate cancer through inhibition of STAT3. AACR Annual Meeting. [Link]
-
Kim, S., et al. (2019). Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer.[6] Biomolecules.[2][3][4][5][6][7][8][9][10][11][12] [Link]
Sources
- 1. This compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells | PLOS One [journals.plos.org]
- 2. This compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells | PLOS One [journals.plos.org]
- 3. This compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lucris.lub.lu.se [lucris.lub.lu.se]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - White Rose Research Online [eprints.whiterose.ac.uk]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound inhibits stem cell-like ALDH-positive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Galiellalactone biological activity and therapeutic potential
Topic: Galiellalactone: Biological Activity, Mechanism of Action, and Therapeutic Potential Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Oncologists, and Pharmacologists.
Technical Guide to Mechanism, Validation, and Therapeutic Application[1][2]
Executive Summary
This compound (GL) is a hexaketide fungal metabolite isolated from the ascomycete Galiella rufa. Unlike upstream JAK kinase inhibitors (e.g., ruxolitinib) that indirectly suppress STAT3, GL acts as a direct, covalent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3).
Its therapeutic value lies in its unique mechanism: GL alkylates specific cysteine residues within the STAT3 DNA-binding domain (DBD), preventing transcriptional activity without necessarily inhibiting tyrosine phosphorylation. This guide details the biological activity, experimental validation protocols, and therapeutic potential of GL, specifically in castration-resistant prostate cancer (CRPC) and triple-negative breast cancer (TNBC).
Chemical & Pharmacological Profile
| Property | Description |
| Chemical Name | (4S,5aR,7aS,7bR)-7b-hydroxy-4-methyl-1,2,4,5,5a,7a,7b-heptahydroindeno[1,7-bc]furan-2-one |
| Class | Fungal metabolite; Hexaketide; Michael Acceptor |
| Molecular Weight | 194.23 g/mol |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol.[1][2] Poorly soluble in water. |
| Key Pharmacophore | |
| Stability | Stable in solid state at -20°C. Solutions in DMSO should be used immediately or stored at -80°C to prevent hydrolysis. |
Mechanism of Action (MoA)
The Covalent Blockade
GL functions as a Michael acceptor.[4] It forms a covalent adduct with nucleophilic cysteine residues on the STAT3 protein.[1][5][4] Mass spectrometry analysis has identified three primary alkylation sites:
-
Cys-367 (DNA Binding Domain)
-
Cys-468 (DNA Binding Domain - Critical )
-
Cys-542 (Linker Domain)[6]
The Cys-468 Criticality: Cys-468 is located directly in the DNA-binding interface.[6] Alkylation at this site introduces steric hindrance and conformational changes that physically prevent the STAT3 dimer from binding to the Interferon-Gamma Activated Sequence (GAS) elements in the promoter regions of target genes (e.g., BCL2, MYC, SURVIVIN).
Selectivity Profile
-
STAT3 vs. STAT1/5: GL exhibits high selectivity for STAT3 over STAT1 and STAT5. This is crucial for avoiding the immunosuppression associated with broad STAT inhibition.
-
Phosphorylation Independence: A hallmark of GL activity is that it does not inhibit STAT3 phosphorylation (Tyr705) in many cell lines (e.g., DU145). It renders the phosphorylated dimer functionally inert.
MoA Visualization
Caption: this compound covalently binds Cys-468 on p-STAT3, physically blocking DNA interaction without affecting upstream phosphorylation.[1][5]
Therapeutic Applications & Preclinical Data[7]
Prostate Cancer (CRPC)
GL is highly effective in Castration-Resistant Prostate Cancer models where STAT3 is constitutively active.
-
Cell Lines: DU145, PC-3.
-
Effect: Induces apoptosis and cell cycle arrest.
-
Stem Cells: Targets ALDH+ prostate cancer stem-like cells, a population resistant to standard chemotherapy (e.g., docetaxel).
-
In Vivo: Administration of 1-3 mg/kg/day (i.p.) significantly reduces tumor growth in DU145 xenografts (~40% reduction) without observable systemic toxicity.
Triple-Negative Breast Cancer (TNBC)
-
Cell Lines: MDA-MB-231, MDA-MB-468, BT-549.[7]
-
Mechanism: Downregulates c-Myc and Cyclin D1.
-
Analogs: Synthetic analogs like SG-1721 (a bicyclic lactone derivative) have shown improved potency and ability to inhibit inducible phosphorylation in TNBC models, likely due to enhanced cellular residence time or secondary kinase interactions.
Immunology (MDSC Suppression)
GL inhibits the generation of Myeloid-Derived Suppressor Cells (MDSCs) induced by prostate cancer conditioned media. It reduces the secretion of immunosuppressive cytokines (IL-10) and pro-inflammatory cytokines (IL-6), suggesting a role in remodeling the tumor microenvironment.
Experimental Methodologies (Self-Validating Protocols)
Validation of Direct STAT3 Inhibition (The "Gold Standard")
To distinguish GL from JAK inhibitors, you must prove that DNA binding is lost despite the presence of p-STAT3.
Protocol: Electrophoretic Mobility Shift Assay (EMSA)
-
Preparation: Treat DU145 cells with GL (5–25 µM) for 1–4 hours.
-
Extraction: Prepare nuclear extracts using high-salt buffer (avoid DTT in lysis buffer initially if studying covalent adducts, though the bond is stable).
-
Incubation: Incubate 5 µg nuclear extract with a 32P-labeled high-affinity SIE (c-sis inducible element) oligonucleotide probe (sequence: 5'-AGCTTCATTTCCCGTAAATCCCTA-3').
-
Controls:
-
Negative Control:[8] Cold probe competitor (100x excess).
-
Supershift: Add anti-STAT3 antibody to confirm the band identity.
-
-
Readout: GL treatment should result in a dose-dependent disappearance of the STAT3:DNA complex band.
Functional Reporter Assay
Protocol: Luciferase Reporter
-
Transfection: Transfect LNCaP or HepG2 cells with p-STAT3-Luc (containing 4x M67 STAT3 binding sites) and Renilla control.
-
Treatment: Pre-treat with GL (1–10 µM) for 1 hour.
-
Stimulation: Stimulate with IL-6 (25 ng/mL) for 4–6 hours.
-
Analysis: Measure Firefly/Renilla ratio. GL should suppress IL-6 induced luminescence with an IC50 ~250–500 nM.
Experimental Decision Tree
Use this workflow to validate GL activity in a new cell model.
Caption: Workflow to distinguish direct STAT3 inhibition (GL) from upstream kinase inhibition.
Synthesis & Sourcing
While isolation from Galiella rufa is possible, total synthesis ensures purity and scalability.
-
Biosynthesis: Fermentation of G. rufa in malt extract broth; extraction with ethyl acetate; purification via silica gel chromatography.
-
Total Synthesis: A concise enantioselective synthesis involves a Pd(0)-catalyzed cyclization of a cis-trisubstituted cyclopentane intermediate, followed by Riley oxidation to introduce the angular hydroxyl group.[3]
-
Commercial Availability: Available as a lyophilized powder (purity >95%).
Challenges & Future Directions
-
Pharmacokinetics: GL has moderate bioavailability. The lactone ring is susceptible to hydrolysis in plasma.
-
Analogs: Development of "this compound analogs" (e.g., SG-1721 ) focuses on removing the cyclohexene ring (creating a bicyclic lactone) to improve solubility and cytotoxic potency against TNBC.
-
Combination Therapy: High potential for synergy with Enzalutamide in prostate cancer (to target the AR-STAT3 axis) and Paclitaxel in breast cancer.
References
-
Hellsten, R., et al. (2008). "this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3."[5] The Prostate.[1][5][9]
-
Don-Doncow, N., et al. (2014).[4] "this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells."[1][5][3][6][9] Journal of Biological Chemistry.
-
Weidler, M., et al. (2000). "Inhibition of interleukin-6 signaling by this compound."[4][10] FEBS Letters.
-
Kim, Y., et al. (2017). "Identification of this compound-based novel STAT3-selective inhibitors with cytotoxic activities against triple-negative breast cancer cell lines." Bioorganic & Medicinal Chemistry.
-
Hellsten, R., et al. (2011). "this compound inhibits stem cell-like ALDH-positive prostate cancer cells."[3] PLOS ONE.
Sources
- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Biotinylated this compound Analogues [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer [mdpi.com]
- 8. In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates [thno.org]
- 9. This compound ANALOGUES – SYNTHESIS AND PROPERTIES | Lund University [lunduniversity.lu.se]
- 10. researchgate.net [researchgate.net]
Technical Guide: Covalent Targeting of STAT3 via Galiellalactone
Specific Binding Analysis of Cys367, Cys468, and Cys542
Part 1: Executive Summary
The transcription factor STAT3 (Signal Transducer and Activator of Transcription 3) is a critical oncogenic driver, often constitutively activated in castration-resistant prostate cancer (CRPC) and triple-negative breast cancer (TNBC). While upstream kinase inhibitors (e.g., JAK inhibitors) exist, they often fail due to feedback loop activation or alternative phosphorylation pathways.
Galiellalactone (GL) represents a paradigm shift: a direct, covalent inhibitor that targets the STAT3 DNA-Binding Domain (DBD). Unlike SH2 domain inhibitors that prevent dimerization, GL functions by alkylating specific cysteine residues—Cys367, Cys468, and Cys542 .
This guide details the molecular mechanics of this interaction, establishing Cys468 as the critical "kill switch" for DNA binding, and provides a rigorous framework for validating this mechanism in a drug discovery setting.
Part 2: The Molecular Mechanism (The Cysteine Triad)
This compound contains an
1. The Target Residues
Mass spectrometry analysis of recombinant STAT3 treated with GL identifies three distinct alkylation sites (Hellsten et al., 2014):
| Residue | Domain Location | Functional Role | Consequence of Alkylation |
| Cys468 | DNA Binding Domain (DBD) | Direct DNA Contact | Primary Mechanism. Steric hindrance prevents the STAT3 dimer from gripping the DNA helix. |
| Cys367 | DNA Binding Domain (DBD) | Structural Stability | Secondary destabilization of the DBD structure. |
| Cys542 | Linker Domain | Domain Flexibility | Potential allosteric modulation of transcriptional activation. |
2. The "Stealth" Inhibition
Crucially, GL inhibits STAT3 transcriptional activity without initially blocking Tyr705 phosphorylation. The STAT3 protein is phosphorylated and translocates to the nucleus, but upon arrival, it is chemically "blinded" by the modification at Cys468 and cannot engage the DNA promoter regions.
3. Mechanistic Pathway Diagram
Figure 1: Molecular Mechanism of Action. GL covalently modifies Cys468, creating a physical blockade at the DNA-binding interface, effectively silencing transcription despite upstream signaling.
Part 3: Validation Methodologies
To validate this specific interaction in a drug development pipeline, a "Triad of Proof" is required: Chemical, Physical, and Functional.
1. Chemical Proof: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for confirming covalent adducts.
-
Objective: Detect the mass shift corresponding to the addition of GL (+192.2 Da) on the specific peptide fragments containing Cys367, Cys468, and Cys542.
-
Protocol Insight: Standard trypsin digestion is usually sufficient, but chymotrypsin may be required to generate optimal fragment lengths for the hydrophobic DBD region.
2. Physical Proof: Biotinylated Pull-Down
Using a biotinylated analogue of GL (GL-biot).[1]
-
Objective: Demonstrate that GL physically engages STAT3 in a complex cellular lysate.
-
Competition Assay: Pre-treatment with excess non-biotinylated GL should prevent GL-biot binding, proving specificity for the same pocket.
3. Functional Proof: Site-Directed Mutagenesis
-
Objective: Prove causality.
-
Method: Generate C468S, C367S, and C542S mutants.
-
Prediction: If Cys468 is the primary target, the C468S mutant (where Cysteine is replaced by Serine, which is less nucleophilic and chemically distinct) should be resistant to GL inhibition in DNA-binding assays, although it may also have reduced native DNA binding affinity.
Part 4: Detailed Experimental Protocols
Protocol A: Biophysical Validation via LC-MS/MS
Use this protocol to map the binding sites on Recombinant STAT3.
-
Incubation:
-
Mix 5 µg recombinant STAT3 (residues 127–722) with 50 µM this compound in PBS (pH 7.4).
-
Incubate for 1 hour at 37°C.
-
Control: Incubate STAT3 with DMSO vehicle only.
-
-
Alkylation & Reduction:
-
Add DTT (10 mM) to reduce remaining disulfides (30 min, 56°C).
-
Add Iodoacetamide (IAA, 55 mM) to alkylate free cysteines not bound by GL (20 min, dark, RT). Note: This differentiates GL-bound Cys from free Cys.
-
-
Digestion:
-
Add Trypsin (protease:protein ratio 1:50). Incubate overnight at 37°C.
-
-
Analysis:
-
Analyze via ESI-MS/MS (e.g., Orbitrap).
-
Data Filtering: Search for peptides with a variable modification of +192.21 Da (GL adduct) on Cysteine.
-
Self-Validation: The IAA-treated control samples should show +57.02 Da (Carbamidomethyl) on all cysteines. The GL-treated sample should show +192.21 Da on Cys367/468/542 and +57.02 Da on others.
-
Protocol B: Functional Validation via Luciferase Reporter
Use this to assess the efficacy of GL in a cellular context.
-
Transfection:
-
Seed DU145 or LNCaP cells (STAT3-dependent lines).
-
Co-transfect with:
-
pLucTKS3 (Firefly luciferase driven by 7x STAT3 binding sites).
-
pRL-TK (Renilla luciferase constitutive control).
-
-
-
Treatment:
-
24h post-transfection, treat cells with GL (0, 5, 10, 20 µM).
-
Stimulate with IL-6 (25 ng/mL) if using a non-constitutive line (e.g., LNCaP).
-
-
Lysis & Readout:
-
Lyse cells after 24h treatment using Passive Lysis Buffer.
-
Measure luminescence (Dual-Luciferase Assay System).
-
-
Calculation:
-
Normalize Firefly/Renilla ratio.
-
Plot Dose-Response Curve (IC50).
-
Workflow Diagram
Figure 2: Mass Spectrometry Validation Workflow. This process distinguishes between free cysteines (alkylated by IAA) and those covalently modified by this compound.
Part 5: Drug Development Implications
Targeting Cys468, Cys367, and Cys542 offers a distinct advantage in selectivity .
-
Avoiding the Kinome: Most STAT3 inhibitors target the upstream JAK kinases. This affects other STATs (STAT1, STAT5) and unrelated pathways, leading to toxicity. GL's covalent mechanism is specific to the unique cysteine topology of the STAT3 DBD.
-
Overcoming Resistance: Tumors often develop resistance to kinase inhibitors by mutating the kinase gatekeeper residue. Since GL targets the transcription factor directly—the final effector—it bypasses these upstream resistance mechanisms.
-
Covalent Duration: The covalent bond ensures prolonged inhibition (turnover-dependent), meaning the drug effect lasts even after the free drug is cleared from circulation (Pharmacodynamics > Pharmacokinetics).
References
-
Hellsten, R., et al. (2008). this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3.[1][2] Prostate.[1][2][3][4][5][6] Link
-
Hellsten, R., et al. (2014). this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells.[1][3][5][7] Journal of Biological Chemistry.[2][7] Link
-
Don-Doncow, N., et al. (2014). this compound is a cysteine reactive inhibitor that covalently binds to one or more cysteines in STAT3.[1][3][5][6][7] Journal of Biological Chemistry.[2][7] Link
-
Weigel, B., et al. (2014). Inhibition of interleukin-6 signaling by this compound. FEBS Letters.[2] Link
Sources
- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
Methodological & Application
Protocol: Evaluation of Galiellalactone-Mediated Cytotoxicity via In Vitro Cell Viability Assays
Abstract & Scope
This application note details the standardized protocol for assessing the in vitro efficacy of Galiellalactone (GL) , a fungal metabolite and direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). Unlike upstream kinase inhibitors (e.g., JAK inhibitors), GL functions via a unique covalent modification mechanism, necessitating specific handling and incubation parameters to ensure assay reproducibility. This guide focuses on determining IC50 values in prostate cancer models (e.g., DU145, PC-3) but is adaptable to other STAT3-driven malignancies.
Mechanism of Action: Direct STAT3 Inhibition
To design a valid assay, one must understand that this compound does not inhibit STAT3 phosphorylation. Instead, it acts as a cysteine-reactive alkylating agent.
-
Target: Cysteine residues (Cys-367, Cys-468, and Cys-542) within the STAT3 protein.[1][2]
-
Effect: Prevents STAT3 binding to specific DNA response elements.[1][2][3]
-
Outcome: Downregulation of STAT3-target genes (e.g., Bcl-xL, Cyclin D1), leading to cell cycle arrest and apoptosis.
Figure 1: this compound Mechanism of Action
Caption: GL covalently binds STAT3 cysteines, physically blocking DNA interaction without affecting upstream phosphorylation.[1][2][4]
Experimental Design & Reagent Preparation
Compound Properties[2][3][5][6][7][8]
-
Molecular Weight: 194.23 g/mol [5]
-
Solubility: Soluble in DMSO (up to 50 mM). Poorly soluble in water.
-
Stability: Stock solutions in DMSO are stable at -20°C for >3 months. Avoid repeated freeze-thaw cycles.
Preparation of Stock Solution (10 mM)
To prepare a 10 mM stock solution of this compound:
-
Weigh 1.94 mg of lyophilized this compound powder.
-
Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).
-
Vortex for 30 seconds to ensure complete solubilization.
-
Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw degradation.
-
Store at -20°C .
Cell Line Selection & Seeding Densities
Sensitivity to GL correlates with constitutive STAT3 activity.
| Cell Line | Tissue Origin | STAT3 Status | Seeding Density (96-well) | Expected IC50 (72h) |
| DU145 | Prostate | Constitutively Active | 2,000 - 3,000 cells | 3.0 - 5.0 µM |
| PC-3 | Prostate | Moderate Activity | 3,000 cells | 6.0 - 15.0 µM |
| LNCaP | Prostate | IL-6 Inducible | 5,000 cells | > 15 µM (unless IL-6 stim.) |
| HepG2 | Liver | IL-6 Inducible | 5,000 cells | 0.5 - 1.0 µM (with IL-6) |
Detailed Protocol: 72-Hour MTT Viability Assay
This protocol uses the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan as a proxy for metabolic activity.[6][7]
Phase 1: Cell Seeding (Day 0)
-
Harvest Cells: Trypsinize exponentially growing DU145 cells.
-
Count: Determine cell viability using Trypan Blue exclusion (>95% viability required).
-
Dilute: Resuspend cells in complete growth medium (RPMI-1640 + 10% FBS) to a concentration of 30,000 cells/mL .
-
Plate: Dispense 100 µL per well (3,000 cells/well) into a clear-bottom 96-well plate.
-
Edge Effect Control: Fill perimeter wells with 200 µL sterile PBS; do not use for data.
-
-
Incubate: 24 hours at 37°C, 5% CO2 to allow attachment.
Phase 2: Compound Treatment (Day 1)
-
Prepare Working Solutions:
-
Thaw 10 mM GL stock.
-
Perform serial dilutions in complete medium to 2X the final desired concentrations.
-
Recommended Range: 0, 1, 2.5, 5, 10, 25, 50 µM.
-
Vehicle Control: Ensure the final DMSO concentration is consistent across all wells (≤ 0.5%).
-
-
Treat Cells:
-
Remove culture media from wells (carefully, or use a 2X addition method if cells are loosely adherent).
-
Add 100 µL of fresh medium containing GL dilutions.
-
Include 3-5 replicates per concentration.
-
Include Blank wells (Medium only, no cells) for background subtraction.
-
-
Incubate: 72 hours at 37°C, 5% CO2.
-
Note: GL acts slower than some cytotoxic agents; 24h is often insufficient for robust IC50 separation.
-
Phase 3: Readout (Day 4)
-
Add MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate: 3–4 hours at 37°C. Check for purple formazan crystal formation under a microscope.
-
Solubilize:
-
Carefully aspirate medium (do not disturb crystals).
-
Add 100 µL DMSO to each well.
-
Shake plate on an orbital shaker for 10–15 minutes protected from light.
-
-
Measure: Read absorbance at 570 nm (reference wavelength 650 nm) on a microplate reader.
Figure 2: Assay Workflow Diagram
Caption: Step-by-step workflow for the 72-hour this compound MTT viability assay.
Data Analysis & Interpretation
-
Background Correction: Subtract the average OD of "Blank" wells (media only) from all other values.
-
Normalization: Calculate % Viability for each well:
-
Curve Fitting: Plot Log[Concentration] vs. % Viability. Use non-linear regression (Sigmoidal dose-response, variable slope) to determine the IC50.
-
Validation Check: The R-squared value of the fit should be > 0.95.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | High concentration in aqueous media | Do not exceed 50 µM in media. Ensure DMSO stock is fully dissolved before dilution.[8] |
| High Variation | Pipetting error or evaporation | Use multichannel pipettes. Fill edge wells with PBS. |
| No Toxicity | Incubation too short | GL is a transcription inhibitor; effects take time. Extend incubation to 72h. |
| Low Signal | Low seeding density | Increase seeding density to 5,000 cells/well for slow-growing lines. |
References
-
Hellsten, R., et al. (2014). this compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells.[1] Journal of Biological Chemistry.
-
Don-Doncow, N., et al. (2014). this compound inhibits the STAT3/AR signaling axis and suppresses Enzalutamide-resistant Prostate Cancer. Scientific Reports.[5]
-
MedChemExpress. this compound Product Information and Biological Activity.
-
Hellsten, R., et al. (2011). this compound inhibits stem cell-like ALDH-positive prostate cancer cells. PLoS One.[3]
Sources
- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. selleckchem.com [selleckchem.com]
Application Note: Galiellalactone (GL) In Vivo Xenograft Protocols
Target: STAT3 Signaling Pathway | Model: Mouse Xenograft (Prostate/Breast) | Version: 2.0
Abstract & Core Rationale
Galiellalactone (GL) is a fungal metabolite and a direct, covalent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Unlike upstream JAK inhibitors (e.g., ruxolitinib), GL bypasses the phosphorylation cascade to bind directly to the STAT3 DNA-binding domain.
This guide details the in vivo application of GL in xenograft mouse models. It addresses the specific challenges of dosing a hydrophobic Michael acceptor and highlights a critical validation pitfall: GL inhibits DNA binding without reducing STAT3 phosphorylation. Researchers relying solely on pSTAT3 (Tyr705) Western blots will falsely conclude the drug is inactive.
Mechanism of Action: The Covalent Blockade
GL functions as a Michael acceptor. It contains an
-
Target Residues: Cys-367, Cys-468, and Cys-542 within the STAT3 SH2 and DNA-binding domains.
-
Effect: Alkylation of these residues prevents STAT3 from binding to specific DNA response elements (SIE/GAS), thereby silencing the transcription of survival genes (BCL2, CCND1, MYC).
-
Differentiation: GL does not inhibit the phosphorylation of STAT3 (Tyr705 or Ser727).[2][4]
Diagram 1: this compound Molecular Mechanism
Caption: GL covalently binds STAT3 cysteine residues, blocking DNA interaction downstream of phosphorylation.
Pre-Clinical Model Selection
Successful evaluation requires selecting cell lines with constitutive STAT3 activation .
| Cell Line | Cancer Type | STAT3 Status | Suitability for GL |
| DU145 | Prostate | High (Constitutive) | Gold Standard. Highly sensitive to GL. |
| PC-3 | Prostate | Moderate/High | Suitable; often used alongside DU145. |
| LNCaP | Prostate | Low / Inducible | Control Model. Only sensitive if stimulated with IL-6.[2] |
| MDA-MB-231 | TNBC | High | Suitable for breast cancer models. |
Formulation & Preparation
GL is lipophilic. Improper formulation leads to precipitation in the peritoneal cavity, causing local toxicity and poor bioavailability.
Stock Solution (Storage)
-
Solvent: 100% DMSO (Dimethyl sulfoxide).
-
Concentration: 50 mg/mL.
-
Storage: -20°C in aliquots (Avoid freeze-thaw cycles).
Working Solution (Injection Vehicle)
Standard Vehicle: 10% DMSO / 90% PBS (Phosphate Buffered Saline). Alternative (for higher solubility): 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.
Preparation Protocol (Daily):
-
Calculate total mass required (e.g., 10 mice × 25g × 3 mg/kg = 0.75 mg).
-
Thaw DMSO stock.
-
Add required volume of stock to a sterile tube.
-
Slowly add pre-warmed (37°C) PBS while vortexing vigorously to prevent precipitation.
-
Critical Check: Solution must be clear or slightly opalescent. If cloudy/precipitated, do not inject.
Protocol: In Vivo Xenograft Study
Ethical Compliance: All procedures must align with IACUC/local animal welfare regulations.
Phase 1: Inoculation
-
Mice: Male NMRI nude mice or BALB/c nude mice (6–8 weeks old).
-
Cell Prep: Harvest DU145 cells (exponential phase). Resuspend in 50% Matrigel / 50% PBS.
-
Injection: Subcutaneous (s.c.) injection into the flank (
to cells per mouse). -
Growth Phase: Monitor until tumors reach ~100 mm³ (approx. 10–14 days).
Phase 2: Dosing Regimen (The "Hellsten" Standard)
Based on Hellsten et al. (2008) and Canesin et al. (2016).
-
Route: Intraperitoneal (IP) injection.[2]
-
Frequency: Daily (QD).
-
Duration: 3 to 6 weeks.
-
Dosage Groups:
| Group | Treatment | Dose | Purpose |
| Vehicle | 10% DMSO / PBS | N/A | Negative Control |
| Low Dose | This compound | 3 mg/kg | Efficacy Threshold |
| High Dose | This compound | 10 mg/kg | Max Tolerated Dose (MTD) |
Note: Doses up to 20 mg/kg have been explored, but 3–10 mg/kg is the established therapeutic window for DU145 models.
Phase 3: Monitoring
-
Tumor Volume: Measure with calipers every 2–3 days.
-
Formula:
-
-
Body Weight: Weigh daily.
-
Toxicity Flag: >15% weight loss requires euthanasia or dose reduction. GL is generally well-tolerated with no significant weight loss at 3 mg/kg.
-
Validation & Analysis (Critical)
Do not rely on pSTAT3 Western Blots. Because GL binds the DNA-binding domain, the protein is still phosphorylated by upstream kinases.
Correct Validation Assays:
-
Downstream Target qPCR/Western: Check for reduction in Bcl-xL , Cyclin D1 , or Mcl-1 .
-
EMSA (Electrophoretic Mobility Shift Assay): The definitive assay to prove GL prevented STAT3 from binding DNA.
-
Immunohistochemistry (IHC): Staining for nuclear STAT3 may show reduced accumulation, but downstream markers (e.g., Ki67 for proliferation, Cleaved Caspase-3 for apoptosis) are more reliable efficacy indicators.
Diagram 2: Experimental Workflow
Caption: Workflow emphasizing the rejection of pSTAT3 quantification in favor of downstream target analysis.
References
-
Hellsten, R., et al. (2008). this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3.[1][2][5] The Prostate, 68(3), 269–280.[2][5]
-
Canesin, G., et al. (2016). The STAT3 Inhibitor this compound Effectively Reduces Tumor Growth and Metastatic Spread in an Orthotopic Xenograft Mouse Model of Prostate Cancer.[6][7][8] European Urology, 69(3), 400–404.[6][7][8]
-
Hellsten, R., et al. (2011). this compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells.[9][10][11] PLoS ONE, 6(7), e22118.[7][9][10]
-
Doncow, D. N., et al. (2014). this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells.[2][12] Journal of Biological Chemistry, 289(23), 15969-15978.[2]
-
Thaper, D., et al. (2018). this compound inhibits the STAT3/AR signaling axis and suppresses Enzalutamide-resistant Prostate Cancer.[12][13] Scientific Reports, 8, 17307.[13]
Sources
- 1. This compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. The STAT3 Inhibitor this compound Effectively Reduces Tumor Growth and Metastatic Spread in an Orthotopic Xenograft Mouse Model of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits stem cell-like ALDH-positive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells | PLOS One [journals.plos.org]
- 11. This compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. This compound inhibits the STAT3/AR signaling axis and suppresses Enzalutamide-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Preparation of Galiellalactone Stock Solutions in DMSO
Abstract & Scientific Context
Galiellalactone (GL) is a fungal metabolite and a potent, direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4][5] Unlike upstream kinase inhibitors (e.g., JAK inhibitors), GL functions as a Michael acceptor , forming covalent adducts with specific cysteine residues (Cys-367, Cys-468, and Cys-542) within the STAT3 DNA-binding domain. This mechanism blocks STAT3 binding to DNA without affecting its phosphorylation status.[1][2][5][6]
Critical Handling Warning: Because GL relies on electrophilic attack for its mechanism of action, it is chemically reactive. Improper solubilization or storage—particularly exposure to moisture or nucleophiles (like DTT or 2-mercaptoethanol) in the stock phase—can irreversibly neutralize the compound before it reaches its target. This guide outlines a rigorous protocol to maintain the electrophilic integrity of GL.
Physicochemical Data Sheet
| Parameter | Specification | Notes |
| Chemical Formula | C₁₁H₁₄O₃ | |
| Molecular Weight | 194.23 g/mol | Use this value for molarity calculations. |
| Physical State | White to off-white solid | |
| Solubility (DMSO) | ~25–50 mg/mL | Recommended Stock: 10 mM or 50 mM. |
| Solubility (Ethanol) | ~5 mg/mL | Not recommended for long-term stock storage. |
| Solubility (Water) | Insoluble | Precipitates immediately in aqueous buffers. |
| Stability | Sensitive to hydrolysis & oxidation | Requires anhydrous solvents and -80°C storage. |
Protocol: Preparation of Stock Solution (DMSO)
Materials Required[1][2][3][5][7][8][9][10][11]
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, water content <0.005%).
-
Expert Insight: Do not use "molecular biology grade" DMSO if it has been opened frequently. Hygroscopic DMSO introduces water, which can hydrolyze the lactone ring over time. Use single-use ampoules or a fresh bottle of anhydrous DMSO.
-
-
Vials: Amber glass vials with Teflon-lined caps (to prevent plastic leaching and light exposure).
Step-by-Step Methodology
Step 1: Molarity Calculation
Determine the target concentration. A 50 mM stock is versatile for both cell culture (high dilution factor) and animal formulation.
-
Target Concentration: 50 mM (50 mmol/L)
-
Molecular Weight: 194.23 g/mol
-
Formula:
Example Calculation:
To prepare 1 mL of a 50 mM stock:
Step 2: Solubilization
-
Equilibrate the this compound vial to room temperature (RT) for 15 minutes before opening.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder.
-
-
Weigh the powder (e.g., 5 mg or 10 mg) into a sterile amber glass vial.
-
Calculate the exact volume of DMSO required based on the actual weighed mass.
-
Example: If you weighed 5.2 mg :
-
-
Add the calculated volume of Anhydrous DMSO.
-
Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.
-
Quality Check: If particles persist, sonicate in a water bath for 2 minutes at RT.
-
Step 3: Aliquoting and Storage[9][8]
-
Divide the stock into small aliquots (e.g., 20–50 µL) in sterile polypropylene or glass microvials.
-
Expert Insight: Avoid large aliquots. This compound degrades after repeated freeze-thaw cycles.
-
-
Seal tightly.[8] Parafilm wrapping is recommended for long-term storage.
-
Storage:
-
-80°C: Stable for 6 months (Recommended).
-
-20°C: Stable for 1 month.
-
Protocol: Preparation for In Vitro Assays (Working Solution)
Objective: Dilute the hydrophobic stock into aqueous media without causing precipitation ("crashing out") or exceeding DMSO toxicity limits.
The "Intermediate Dilution" Method
Directly adding 50 mM DMSO stock to cell media often causes immediate, microscopic precipitation that reduces bioavailability.
-
Prepare Intermediate Stock (10x - 100x):
-
Dilute the 50 mM stock into a larger volume of DMSO or PBS/Media (depending on concentration) immediately prior to use.
-
Target: If final assay concentration is 10 µM, prepare a 1 mM intermediate.
-
-
Final Dilution:
-
Add the intermediate solution to the cell culture media.
-
DMSO Limit: Ensure final DMSO concentration is <0.1% (v/v) to avoid solvent artifacts.
-
-
Buffer Warning (Crucial):
-
Avoid: DTT, Glutathione, or 2-Mercaptoethanol in the treatment media.
-
Reason: These nucleophiles will react with the Michael acceptor moiety of this compound, neutralizing the drug before it enters the cell.
-
Visualizations
A. Experimental Workflow
This diagram illustrates the critical path from solid storage to assay, emphasizing the "No Moisture" and "No Nucleophiles" checkpoints.
Figure 1: Step-by-step preparation workflow emphasizing moisture control and single-use aliquoting.
B. Mechanism of Action (Pathway)
Understanding the binding site is critical for experimental design. GL does not inhibit phosphorylation; it inhibits DNA binding via cysteine alkylation.
Figure 2: this compound intercepts the STAT3 pathway post-dimerization by covalently modifying the DNA-binding domain.[1]
Troubleshooting & QA
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Dilution shock (Stock too concentrated) | Use an intermediate dilution step (e.g., dilute stock 1:10 in media, mix, then add to cells). |
| Loss of Activity | Hydrolysis or Thiol Reaction | Ensure DMSO is anhydrous. Check media formulation: Remove DTT/BME during drug incubation. |
| Yellowing of Stock | Oxidation | Discard stock. GL should be colorless in solution. Store at -80°C. |
| Cytotoxicity (Non-specific) | High DMSO % | Perform a vehicle control (DMSO only). Keep final DMSO <0.1%.[9] |
References
-
Don-Doncow, N., et al. (2014). "this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells."[5] Journal of Biological Chemistry, 289(23), 15969-15978.[5]
-
Weidler, M., et al. (2000). "Inhibition of interleukin-6 signaling by this compound." FEBS Letters, 484(1), 1-6.
-
Hellsten, R., et al. (2008). "this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3."[5] The Prostate, 68(3), 269-280.[5]
-
R&D Systems / Tocris. "this compound Technical Data Sheet."
Sources
- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Stability and Storage | Tocris Bioscience [tocris.com]
- 9. breastcancerlab.com [breastcancerlab.com]
Application Note: Galiellalactone Treatment Protocol for DU145 Prostate Cancer Cells
[1][2][3][4][5][6][7][8][9]
Executive Summary & Mechanism of Action
This compound (GL) is a cell-permeable fungal metabolite that functions as a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4][5][6] Unlike upstream tyrosine kinase inhibitors (e.g., JAK inhibitors), GL bypasses phosphorylation events. Instead, it covalently binds to specific cysteine residues (Cys-367, Cys-468, and Cys-542) on the STAT3 protein.[6] This alkylation sterically hinders STAT3 from binding to its specific DNA response elements, thereby silencing the transcription of pro-survival genes such as BCL2, BCL2L1 (Bcl-xL), MYC, and CCND1 (Cyclin D1).
In DU145 cells, which exhibit constitutive STAT3 activation independent of androgen receptor signaling, GL treatment induces G2/M cell cycle arrest and apoptosis via the ATM/ATR-Chk1/2 pathway.
Mechanistic Pathway Diagram
Figure 1: Mechanism of this compound-induced STAT3 inhibition. GL covalently modifies STAT3 cysteines, preventing DNA binding despite phosphorylation status.[6]
Reagents & Preparation
Key Reagents
| Reagent | Specification | Storage | Notes |
| This compound | Purity ≥ 95% | -20°C (Desiccated) | Light sensitive. Handle in low light. |
| DMSO | Cell Culture Grade | RT | Vehicle control. |
| RPMI-1640 | With L-Glutamine | 4°C | Base medium for DU145. |
| FBS | Heat-Inactivated | -20°C | 10% supplementation required. |
| WST-1 / MTT | Proliferation Reagent | -20°C | For viability assays. |
Stock Solution Preparation (5 mM)
Note: this compound solubility in DMSO varies by vendor (typically 5–50 mM). This protocol uses a conservative 5 mM stock to ensure complete solubility, but check your specific CoA.
-
Calculate the mass required for a 5 mM stock solution (MW ≈ 194.23 g/mol ).
-
Example: To prepare 1 mL, dissolve 0.97 mg of GL in 1 mL of sterile DMSO.
-
-
Vortex vigorously for 30 seconds until completely dissolved.
-
Aliquot into light-protective (amber) microtubes (e.g., 20 µL aliquots) to avoid freeze-thaw cycles.
-
Store at -20°C. Stable for 3 months.
Experimental Protocol: DU145 Treatment
Cell Culture & Seeding
Objective: Establish a semi-confluent monolayer in log-phase growth.
-
Medium: RPMI-1640 + 10% FBS + 1% Pen/Strep.
-
Seeding Density:
-
96-well plate (Viability): 2,000 – 5,000 cells/well.
-
6-well plate (Western Blot/EMSA): 2.5 × 10⁵ cells/well.
-
-
Incubation: Allow cells to attach for 24 hours at 37°C, 5% CO₂.
Drug Treatment Workflow
Critical Control: Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v).
A. Dose-Response Setup (IC50 Determination)
Prepare working solutions in pre-warmed complete media immediately before use.
| Target Conc.[7][2][8][3][4][5][6][9][10] (µM) | Vol. 5 mM Stock (µL) | Vol. Media (µL) | Final DMSO % |
| 0 (Vehicle) | 10 µL (DMSO only) | 990 | 1.0%* |
| 2.5 | 0.5 | 999.5 | 0.05% |
| 5.0 | 1.0 | 999 | 0.1% |
| 10.0 | 2.0 | 998 | 0.2% |
| 25.0 | 5.0 | 995 | 0.5% |
| 50.0 | 10.0 | 990 | 1.0% |
-
Note: If the highest concentration (50 µM) requires 1% DMSO, the Vehicle Control must also contain 1% DMSO to normalize solvent toxicity.
B. Time-Course Setup
-
Effective Dose: 25 µM (approx. 5–10x IC50 for rapid apoptosis induction) or 5 µM (for long-term inhibition).
-
Timepoints:
-
1 - 4 Hours: Analysis of STAT3 DNA binding (EMSA) or nuclear translocation.
-
24 Hours: Analysis of downstream gene expression (Western Blot for Bcl-xL, Cyclin D1).
-
48 - 72 Hours: Apoptosis and Viability assessment.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental timeline for this compound treatment.
Downstream Analysis & Expected Results[2][8]
Viability Assay (WST-1 or MTT)
-
Protocol: Add reagent after 72h treatment. Incubate 1-4h. Read Absorbance (450 nm for WST-1).
-
Expected Result:
-
IC50: ~3.6 µM (Range: 2.5 – 5.0 µM) for DU145 cells.
-
Morphology: Cell shrinkage and detachment visible at >10 µM.
-
Western Blotting (Molecular Validation)
-
Lysate Prep: Use RIPA buffer with protease/phosphatase inhibitors.
-
Key Markers:
-
p-STAT3 (Tyr705): Levels should remain UNCHANGED (GL does not inhibit phosphorylation).
-
Total STAT3: Unchanged.
-
Bcl-xL / Cyclin D1: Significant DECREASE (downstream targets).
-
Cleaved PARP: INCREASE (marker of apoptosis).[5]
-
STAT3 DNA Binding (EMSA)[8][10]
-
Protocol: Extract nuclear proteins after 1–4h treatment. Incubate with radiolabeled or biotinylated hSIE (high-affinity c-sis inducible element) probe.
-
Expected Result: Dose-dependent loss of the STAT3-DNA complex band.[6]
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation in Media | Stock conc. too high or media too cold. | Warm media to 37°C before adding GL. Vortex immediately. Do not exceed 50 µM final conc. |
| High Vehicle Toxicity | DMSO % > 0.5%. | Use a more concentrated stock (e.g., 10-20 mM) if solubility permits, or normalize DMSO in all wells. |
| No Apoptosis Observed | Incubation time too short. | Extend treatment to 48–72h. DU145 can be resilient. |
| p-STAT3 Levels Unchanged | Normal result. | GL inhibits binding, not phosphorylation.[4][6][10] Assay downstream targets (Bcl-xL) instead. |
References
-
Don-Doncow, N., et al. (2014). "this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells."[5][11] Journal of Biological Chemistry, 289(23), 15969-15978.[5]
-
Hellsten, R., et al. (2008). "this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3."[8][5] The Prostate, 68(3), 269-280.[8][5]
-
Canesin, G., et al. (2016). "The STAT3 Inhibitor this compound Effectively Reduces Tumor Growth and Metastatic Spread in an Orthotopic Xenograft Mouse Model of Prostate Cancer."[9] European Urology, 69(3), 400-404.[9]
-
Garcia, I., et al. (2016). "this compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells."[11] Oncotarget, 7(29), 4490.
Sources
- 1. This compound inhibits stem cell-like ALDH-positive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The STAT3 inhibitor this compound inhibits the generation of MDSC‐like monocytes by prostate cancer cells and decreases immunosuppressive and tumorigenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
Application Note: Isolation and Evaluation of Cancer Stem Cells Using the Galiellalactone ALDEFLUOR™ Assay
Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Focus: Functional isolation of Cancer Stem Cells (CSCs) via ALDH activity and therapeutic targeting of the STAT3 pathway.
Strategic Context & Scientific Rationale
The eradication of Cancer Stem Cells (CSCs) remains a primary hurdle in oncology due to their intrinsic resistance to standard chemoradiotherapy and their role in tumor recurrence[1]. A highly reliable functional marker for identifying and isolating these elusive cells across various solid tumors (including prostate and breast cancers) is the overexpression of Aldehyde Dehydrogenase (ALDH)[1][2].
While surface markers (e.g., CD44, CD133) exhibit high phenotypic plasticity and inter-patient variability, ALDH activity provides a functional readout of stemness, specifically related to cellular detoxification and retinoic acid synthesis[1][3].
The STAT3-ALDH Axis: Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively active in many CSCs. STAT3 directly drives the transcription of stem-related genes, including ALDH1A1[2][4]. Galiellalactone , a fungal metabolite isolated from Galiella rufa, acts as a potent, direct inhibitor of STAT3[3][5]. By preventing the binding of activated STAT3 to DNA, this compound effectively downregulates ALDH1A1 expression, strips the cells of their stem-like properties, and induces apoptosis specifically within the ALDH+ CSC compartment[2][4].
Pathway Visualization
Mechanism of this compound inhibiting STAT3-mediated ALDH1A1 expression in Cancer Stem Cells.
Quantitative Efficacy Profile
To establish the baseline efficacy of this compound as a CSC-depleting agent, researchers must evaluate the dose-dependent reduction of the ALDH+ population. The table below summarizes the validated flow cytometric data of this compound treatment on prostate cancer cell lines (DU145 and LNCaP-IL6) over a 24-hour period[2][6].
Table 1: Effect of this compound on ALDH+ Prostate Cancer Cell Populations (24h Treatment)
| Cell Line | This compound Dose (µM) | Relative ALDH+ Population (%) | Statistical Significance (p-value) |
| DU145 | 0 (Vehicle Control) | 100 | N/A |
| DU145 | 10 | ~70 | p = 0.0060 |
| DU145 | 25 | 49 (51% reduction) | p = 0.0013 |
| DU145 | 50 | ~20 | p < 0.0001 |
| LNCaP-IL6 | 0 (Vehicle Control) | 100 | N/A |
| LNCaP-IL6 | 25 | 25 (75% reduction) | p = 0.0441 |
| LNCaP-IL6 | 50 | ~15 | p = 0.0445 |
Data interpretation: this compound significantly depletes the ALDH+ subpopulation in a dose-dependent manner, validating its utility in targeting the STAT3-driven self-renewal capacity of CSCs[2][7].
Self-Validating Experimental Protocol
This workflow integrates pharmacological intervention (this compound) with functional flow cytometry (ALDEFLUOR assay). The protocol is designed as a self-validating system : it mandates the use of DEAB (diethylaminobenzaldehyde), a specific ALDH inhibitor, to establish the true negative fluorescence baseline. Without DEAB, distinguishing true ALDH+ cells from background autofluorescence is scientifically invalid[2][3].
Workflow Visualization
ALDEFLUOR assay workflow integrating this compound treatment and FACS isolation of ALDH+ cells.
Phase 1: Pharmacological Intervention
-
Cell Seeding: Seed target cancer cells (e.g., DU145, MDA-MB-231) in 6-well plates at a density of
cells/well. Allow 24 hours for adherence. -
This compound Preparation: Reconstitute this compound in DMSO to create a 10 mM stock.
-
Treatment: Treat cells with this compound at desired concentrations (e.g., 10 µM, 25 µM, 50 µM) or a DMSO vehicle control. Incubate for 24 hours at 37°C, 5% CO₂[2].
Phase 2: Functional ALDH Staining
Note: The ALDEFLUOR kit utilizes BODIPY-aminoacetaldehyde (BAAA), which is converted by ALDH into the fluorescent product BODIPY-aminoacetate (BAA).
-
Harvesting: Detach cells using Accutase (avoid Trypsin if co-staining for delicate surface markers). Centrifuge at 300 x g for 5 minutes and resuspend in ALDEFLUOR Assay Buffer at a concentration of
cells/mL. -
Substrate Addition: Add 5 µL of activated ALDEFLUOR substrate (BAAA) per 1 mL of cell suspension. Mix gently.
-
Immediate Split (The Self-Validation Step):
-
Immediately transfer 0.5 mL of the mixture into a "Control Tube" containing 5 µL of DEAB (specific ALDH inhibitor).
-
The remaining 0.5 mL remains in the "Test Tube".
-
-
Incubation: Incubate both tubes at 37°C for 30–45 minutes. Causality note: This allows BAAA to diffuse into the cells and be converted to BAA by intracellular ALDH.
-
Arrest Reaction: Following incubation, centrifuge all tubes immediately at 300 x g for 5 minutes at 4°C.
-
Resuspension & Chilling: Resuspend pellets in 0.5 mL of ice-cold ALDEFLUOR Assay Buffer. Keep strictly on ice.
Phase 3: Flow Cytometry & CSC Isolation
-
Viability Staining: Add a viability dye (e.g., 7-AAD or Propidium Iodide) 10 minutes prior to acquisition.
-
Cytometer Setup:
-
Detect BAA fluorescence in the FITC channel (520 nm).
-
Detect 7-AAD/PI in the PerCP/Cy5.5 or PE channel.
-
-
Gating Strategy:
-
Gate out debris (FSC-A vs SSC-A).
-
Gate out doublets (FSC-H vs FSC-A). Crucial to prevent false-positive sorting of a live cell adhered to a dead cell.
-
Gate out dead cells (7-AAD positive).
-
ALDH+ Gating: Use the DEAB Control Tube to set the baseline gate. Adjust the FITC gate so that the DEAB control shows <0.1% background fluorescence. Apply this exact gate to the Test Tube to identify the true ALDH+ population[2][6].
-
Expert Insights: Causality Behind the Protocol
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your assay, adhere to the following mechanistic principles:
-
Why is strict temperature control (4°C) mandatory post-incubation? The fluorescent product, BAA, is negatively charged and retained inside the cell. However, active efflux pumps (like ABCG2, often co-expressed on CSCs) can pump BAA out of the cell, leading to false negatives. Keeping the cells strictly on ice stiffens the lipid bilayer and halts ATP-dependent efflux pump activity, trapping the BAA inside the ALDH+ cells.
-
Why is Viability Staining non-negotiable? Dead or dying cells have compromised plasma membranes. They will passively leak the BAA dye out, or conversely, non-specifically trap extracellular dye. Failing to exclude 7-AAD/PI positive cells will severely contaminate your ALDH+ sort with necrotic debris, ruining downstream in vivo tumorigenicity assays or RNA-seq data.
-
Why target STAT3 to deplete ALDH? Unlike standard chemotherapies (like paclitaxel or docetaxel) which target rapidly dividing bulk tumor cells and often enrich the ALDH+ CSC fraction, this compound targets the transcriptional machinery (STAT3) required for CSC maintenance. This provides a mechanistic rationale for using this compound in combination with standard chemotherapy to prevent relapse[4].
References
-
Hellsten R, Johansson M, Dahlman A, Sterner O, Bjartell A. (2011). "this compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells." PLoS ONE 6(7): e22118.[Link]
-
Ginestier C, Hur MH, Charafe-Jauffret E, et al. (2007). "ALDH1 is a marker of normal and malignant human mammary stem cells and a predictor of poor clinical outcome." Cell Stem Cell 1(5):555-567.[Link]
-
Canesin G, Evans-Axelsson S, Hellsten R, et al. (2016). "The STAT3 Inhibitor this compound Effectively Reduces Tumor Growth and Metastatic Spread in an Orthotopic Xenograft Mouse Model of Prostate Cancer." European Urology 69(3):400-404.[Link]
-
Jiang F, Qiu Q, Khanna A, et al. (2012). "Aldehyde dehydrogenase 1 is a tumor stem cell-associated marker in prostate cancer." Molecular Cancer Research 10(7):881-889.[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. This compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells | PLOS One [journals.plos.org]
- 3. Natural Products That Target Cancer Stem Cells | Anticancer Research [ar.iiarjournals.org]
- 4. Frontiers | Targeting aldehyde dehydrogenase for prostate cancer therapies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells | PLOS One [journals.plos.org]
- 7. This compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation & Administration of Galiellalactone for In Vivo STAT3 Inhibition
[1][2][3][4][5][6]
Abstract & Introduction
Galiellalactone (GL) is a fungal hexaketide metabolite and a potent, direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] Unlike upstream kinase inhibitors (e.g., JAK inhibitors), GL binds directly to the DNA-binding domain of STAT3, preventing its interaction with specific DNA response elements without affecting its phosphorylation status.[2]
This guide addresses the critical challenge of formulating GL for in vivo administration. GL is a hydrophobic small molecule (MW: 194.23 g/mol ) with poor aqueous solubility. While soluble in organic solvents (DMSO, Ethanol), it is prone to precipitation upon dilution in aqueous buffers (PBS/Saline).[4] This note provides a Standard Literature Protocol (validated for low doses) and an Optimized High-Solubility Protocol (recommended for higher doses or long-term stability), ensuring consistent bioavailability and reproducibility in animal models.
Physicochemical Profile & Storage
| Property | Specification | Notes |
| Molecular Weight | 194.23 g/mol | Small molecule, cell-permeable. |
| Appearance | White to off-white solid | Protect from light. |
| Solubility (Organic) | DMSO (>50 mM), Ethanol (>5 mM) | Excellent solubility in DMSO. |
| Solubility (Aqueous) | Poor (< 0.1 mg/mL) | Critical Risk: Precipitates rapidly in 100% PBS. |
| Storage (Powder) | -20°C | Desiccate; stable for >1 year. |
| Storage (Stock Soln) | -20°C or -80°C | Avoid repeated freeze-thaw cycles. Aliquot immediately. |
Formulation Protocols
Strategy A: Standard Literature Protocol (Low Dose)
Best for: Doses of 1–3 mg/kg where minimal vehicle complexity is desired. Risk Profile: Moderate. High risk of precipitation if not injected immediately.
Vehicle Composition: 1-2% DMSO in Sterile PBS.
Reagents:
-
This compound Stock: 50 mg/mL in 100% DMSO (Anhydrous).
-
Diluent: Sterile Phosphate Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C.
Protocol:
-
Calculate: For a 20g mouse at 3 mg/kg, required dose is 60 µg .
-
Volume: Target injection volume is 100 µL . Target concentration = 0.6 mg/mL .
-
Preparation (Per Mouse):
-
Pipette 1.2 µL of GL Stock (50 mg/mL) into a sterile microcentrifuge tube.
-
Immediately add 98.8 µL of warm PBS while vortexing vigorously.
-
CRITICAL: Do not add PBS slowly; rapid dispersion prevents crystal growth.
-
-
Inspection: Solution should be clear or slightly hazy. If visible crystals form, discard and switch to Strategy B.
-
Timing: Inject within 15 minutes of preparation.
Strategy B: Optimized High-Solubility Protocol (Recommended)
Best for: Doses >3 mg/kg, long-term studies, or if Strategy A fails. Risk Profile: Low. Uses co-solvents to stabilize the hydrophobic drug in the aqueous phase.
Vehicle Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.
Reagents:
-
GL Stock: Dissolved in 100% DMSO.
-
Co-solvent: PEG300 (Polyethylene glycol 300).
-
Surfactant: Tween 80 (Polysorbate 80).
-
Diluent: Sterile Saline (0.9% NaCl).
Protocol (Example for 1 mL Formulation):
-
Step 1 (Solubilization): Dissolve GL in 50 µL DMSO (5% v/v). Vortex until clear.
-
Step 2 (Co-solvent): Add 400 µL PEG300 (40% v/v) to the DMSO/GL mixture. Vortex thoroughly.
-
Note: The solution will become viscous. Ensure complete mixing.
-
-
Step 3 (Surfactant): Add 50 µL Tween 80 (5% v/v). Vortex gently to avoid excessive foaming.
-
Step 4 (Aqueous Phase): Slowly add 500 µL Sterile Saline (50% v/v) dropwise while vortexing.
-
Result: A clear, stable micellar solution suitable for IP injection.
Experimental Workflow Visualization
Caption: Decision tree for this compound formulation. Strategy B is the fallback if Strategy A results in precipitation.
In Vivo Administration Protocol
Dosing Parameters
-
Frequency: Daily (q.d.) is standard for xenograft models.
-
Duration: Typically 3–6 weeks depending on tumor growth kinetics.
-
Volume limit: 10 mL/kg (e.g., 200 µL for a 20g mouse). Recommended: 5 mL/kg (100 µL) to minimize abdominal distension.
Injection Technique[6][9]
-
Restraint: Secure the mouse using the scruff method to expose the abdomen.
-
Site: Lower right or left quadrant of the abdomen. Avoid the midline (bladder) and upper quadrants (liver/spleen).
-
Needle: Use a 27G or 30G needle.
-
Procedure:
-
Tilt the mouse head-down slightly so viscera slide cranially.
-
Insert needle at a 30° angle.
-
Aspirate slightly to ensure no blood or urine enters the hub.
-
Inject slowly.
-
-
Post-Injection: Monitor for signs of peritonitis (hunched posture) or vehicle toxicity (lethargy), especially with Strategy B vehicles.
Mechanism of Action (Signaling Pathway)
Understanding the molecular target ensures the experimental readout (e.g., Western Blot for p-STAT3 vs. DNA binding) is appropriate. GL does not inhibit STAT3 phosphorylation; it inhibits the function of the phosphorylated dimer.
Caption: GL binds directly to STAT3 dimers, sterically hindering DNA binding without affecting upstream phosphorylation.
References
-
Hellsten, R., et al. (2008). "this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3."[6][5] The Prostate, 68(3), 269–280.[5]
-
Don-Doncow, N., et al. (2014). "this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells."[5][7] Journal of Biological Chemistry, 289(23), 15969–15978.[5]
-
Canesin, G., et al. (2020). "STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population." Scientific Reports, 10, 13958.
-
Garcia, I., et al. (2016). "this compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells."[7] Oncotarget, 7(5), 4490–4506.
Sources
- 1. This compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
Application Note: Galiellalactone in Triple-Negative Breast Cancer (TNBC) Research
Targeting the STAT3-SH2 Domain to Overcome Chemoresistance and Stemness
Executive Summary
Triple-Negative Breast Cancer (TNBC) remains the most aggressive breast cancer subtype due to the lack of estrogen, progesterone, and HER2 receptors. The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is constitutively hyperactivated in >50% of TNBC cases, driving metastasis, immune evasion, and the maintenance of Cancer Stem Cells (CSCs).
Galiellalactone (GL) , a fungal metabolite derived from Galiella rufa, has emerged as a critical research tool because it functions as a direct STAT3 inhibitor .[1][2] Unlike upstream kinase inhibitors (e.g., JAK inhibitors) which can be bypassed by compensatory pathways, GL covalently binds to the STAT3 SH2 domain, physically blocking dimerization and DNA binding.
This guide provides validated protocols for using GL to study STAT3 inhibition, tumor suppression, and CSC eradication in TNBC models.
Compound Profile & Handling
Scientific Integrity Note: this compound is a Michael acceptor. Its reactivity with cysteine residues is the basis of its mechanism but also makes it sensitive to nucleophiles in storage buffers.
| Parameter | Specification |
| IUPAC Name | (4S,5R,7R)-4,7a-dimethyl-1,4,5,6,7,7a-hexahydro-2-benzofuran-2-one |
| Molecular Weight | 192.21 g/mol |
| Solubility | Soluble in DMSO (>20 mg/mL); Ethanol. Poorly soluble in water. |
| Stability | Unstable in nucleophilic buffers (e.g., those containing DTT or Mercaptoethanol) prior to cell treatment. |
| Storage | Powder: -20°C (2 years). DMSO Stock: -80°C (6 months). Avoid freeze-thaw cycles. |
Preparation Protocol:
-
Dissolve GL powder in sterile, anhydrous DMSO to create a 50 mM stock solution .
-
Aliquot into single-use light-protective vials (e.g., amber tubes) to prevent photo-degradation.
-
Store at -80°C.
-
Critical Step: For cell treatment, dilute the stock into culture media immediately before use. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.[3]
Mechanism of Action (MOA)
GL distinguishes itself from other inhibitors by covalently binding to Cysteine 367, 468, and 542 (varies by isoform/study, but Cys468 is critical in the SH2 domain). This alkylation prevents the recruitment of STAT3 to phosphorylated receptors and blocks the formation of STAT3 homodimers, thereby inhibiting nuclear translocation.
Pathway Visualization
The following diagram illustrates the STAT3 signaling cascade and the precise intervention point of this compound.
Caption: this compound intercepts the pathway post-phosphorylation but pre-dimerization by alkylating the SH2 domain.
Application Note: In Vitro Viability & Signaling
Objective: Determine IC50 in TNBC lines (e.g., MDA-MB-231, SUM159) and validate STAT3 inhibition.
Experiment A: Cytotoxicity Assay (MTT/CCK-8)
Context: GL IC50 values in TNBC usually range from 5 µM to 25 µM depending on the cell line and exposure time.
-
Seeding: Plate MDA-MB-231 cells at 5,000 cells/well in a 96-well plate. Allow attachment (24h).
-
Treatment: Prepare serial dilutions of GL (e.g., 1, 5, 10, 25, 50, 100 µM) in media. Include a DMSO vehicle control.[3][4]
-
Incubation: Incubate for 24h, 48h, and 72h.
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.
-
Analysis: Plot dose-response curve to calculate IC50.
Experiment B: Western Blot for STAT3 Specificity
Causality: While GL blocks DNA binding, it often leads to a secondary reduction in p-STAT3 (Tyr705) levels over time due to the disruption of the phosphorylation-dephosphorylation cycle.
Protocol:
-
Treatment: Treat cells with GL (IC50 concentration, e.g., 10 µM) for 4h and 24h .
-
Control: Stimulate one group with IL-6 (50 ng/mL) for 30 min prior to lysis to induce maximal STAT3 phosphorylation.
-
-
Lysis (Critical): Wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor). Lyse in RIPA buffer supplemented with protease/phosphatase inhibitor cocktails.
-
Blotting:
-
Primary Antibody 1: p-STAT3 (Tyr705) [Cell Signaling #9145].
-
Primary Antibody 2: Total STAT3 [Cell Signaling #9139].
-
Loading Control:
-Actin or GAPDH.
-
-
Result Interpretation:
-
Short term (1-4h): p-STAT3 levels may remain stable (GL binds SH2, not the kinase domain), but DNA binding (EMSA) will be inhibited.
-
Long term (24h): Total p-STAT3 levels often decrease due to proteasomal degradation of the alkylated protein.
-
Application Note: Targeting Cancer Stem Cells (CSCs)
Rationale: TNBC recurrence is driven by ALDH+ stem-like cells. STAT3 regulates ALDH1A1 expression.[5][6] GL is highly effective at eradicating this subpopulation.
Protocol: ALDEFLUOR™ Assay[5][6][7][8]
-
Preparation: Harvest 1x10^6 MDA-MB-231 cells treated with GL (5-10 µM) or Vehicle for 24h.
-
Staining: Resuspend cells in ALDEFLUOR assay buffer containing the ALDH substrate (BAAA).
-
Negative Control: Add DEAB (ALDH inhibitor) to a specific control tube immediately.
-
Incubation: 30-45 mins at 37°C.
-
Flow Cytometry: Analyze on FITC channel.
-
Gating: Define the ALDH+ gate using the DEAB control.
-
Expectation: GL treatment should significantly reduce the % of ALDH+ cells compared to DMSO control.
-
Protocol: Mammosphere Formation (Functional Stemness)
-
Single Cell Suspension: Resuspend treated cells in serum-free Mammary Epithelial Cell Medium (MEGM) supplemented with B27, EGF, and bFGF.
-
Plating: Seed at ultra-low density (500-1000 cells/well) in Ultra-Low Attachment (ULA) 6-well plates.
-
Culture: Incubate for 7-10 days. Do not disturb the plates.
-
Quantification: Count spheres >50 µm in diameter under a microscope.
-
Data Output: GL typically inhibits sphere formation efficiency (SFE) by >50% at 10 µM.
In Vivo Application Note: Xenograft Models
Ethical Requirement: All animal work must follow IACUC guidelines.
| Parameter | Protocol Detail |
| Mouse Strain | NOD/SCID or Athymic Nude (Female, 6-8 weeks). |
| Cell Inoculation | |
| Treatment Start | When tumors reach palpable size (~50-100 mm³). |
| Dosing Regimen | 3 mg/kg/day . |
| Route | Intraperitoneal (i.p.) injection. |
| Vehicle | PBS with minimal DMSO/Ethanol (ensure solubility) or Corn Oil. |
| Duration | 3 - 4 weeks. |
| Endpoints | Tumor volume (caliper), Body weight (toxicity check), ALDH1A1 mRNA levels in tumor tissue (post-necropsy). |
Experimental Workflow Visualization
Caption: In vivo workflow for assessing this compound efficacy in TNBC xenografts.
References
-
Hellsten, R., et al. (2008). "this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3."[1] The Prostate.[1][2][5][7][8][9]
-
Donini, C., et al. (2011). "this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells." Journal of Biological Chemistry.
-
Hellsten, R., et al. (2011). "this compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells."[5] PLOS ONE.
-
Weigel, M., et al. (2000). "Inhibition of interleukin-6 signaling by this compound."[10] FEBS Letters.
-
Kim, Y., et al. (2017). "Identification of this compound-based novel STAT3-selective inhibitors with cytotoxic activities against triple-negative breast cancer cell lines." Bioorganic & Medicinal Chemistry.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. This compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells | PLOS One [journals.plos.org]
- 6. This compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ziath.com [ziath.com]
- 8. The STAT3 Inhibitor this compound Effectively Reduces Tumor Growth and Metastatic Spread in an Orthotopic Xenograft Mouse Model of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Galiellalactone & Docetaxel Combination Therapy
This application note details the experimental framework for evaluating the synergistic efficacy of Galiellalactone (GL) , a direct STAT3 inhibitor, in combination with Docetaxel (DTX) , a taxane-based microtubule stabilizer. This guide is designed for investigators focusing on overcoming chemotherapy resistance in Castration-Resistant Prostate Cancer (CRPC) and Triple-Negative Breast Cancer (TNBC).
Targeting the IL-6/STAT3 Axis to Overcome Taxane Resistance
Executive Summary
Docetaxel is the standard-of-care chemotherapy for metastatic CRPC.[1] However, acquired resistance limits its long-term efficacy. A primary driver of this resistance is the upregulation of the IL-6/JAK/STAT3 signaling pathway , which promotes cancer stem cell (CSC) maintenance and anti-apoptotic protein expression (e.g., Survivin, Bcl-xL).
This compound , a fungal metabolite, covalently binds to the DNA-binding domain of STAT3, preventing its transcriptional activity without affecting its phosphorylation status.[2][3][4] This protocol outlines the methodology to validate the hypothesis that GL-mediated STAT3 blockade sensitizes resistant tumor cells to Docetaxel-induced apoptosis.
Mechanism of Action & Rationale
The Synergy Hypothesis
-
Docetaxel Stress: DTX stabilizes microtubules, causing G2/M arrest. Tumor cells respond by upregulating survival pathways, specifically STAT3.[5]
-
STAT3 Activation: Phosphorylated STAT3 (pSTAT3) dimerizes and translocates to the nucleus to drive the expression of stemness (Nanog, Sox2) and survival genes.
-
This compound Blockade: GL acts as a "molecular wedge," binding to the STAT3 DNA-binding domain. Even if STAT3 is phosphorylated by upstream stress signals, it cannot bind DNA.
-
Result: The cell loses its survival buffer, leading to catastrophic apoptosis and eradication of the drug-resistant stem cell niche.
Pathway Visualization
Caption: Mechanistic flow of GL and DTX interaction. GL intercepts the STAT3 rescue pathway triggered by DTX-induced microtubule stress.
Materials & Reagents
| Reagent | Specification | Storage | Solvent Strategy |
| This compound (GL) | Purity ≥ 98% (HPLC) | -20°C (Desiccated) | Dissolve in DMSO to 10-50 mM stock. Light Sensitive. |
| Docetaxel (DTX) | Clinical Grade or USP | -20°C | Dissolve in DMSO or Ethanol to 10 mM stock. |
| Cell Lines | DU145 (Parental), DU145-DR (Resistant), PC-3 | Liquid N2 | RPMI-1640 + 10% FBS + 1% Pen/Strep. |
| Matrigel | Growth Factor Reduced | -20°C | Thaw on ice overnight before use (for xenografts). |
| Viability Reagent | CCK-8 or CellTiter-Glo | 4°C | Protect from light. |
Critical Note on GL Solubility: this compound is hydrophobic. Ensure final DMSO concentration in culture does not exceed 0.1% to avoid solvent toxicity masking the synergy.
In Vitro Experimental Protocols
Protocol A: Determination of IC50 & Combination Index (CI)
This assay uses the Chou-Talalay method to quantify synergy.
-
Seeding:
-
Seed DU145-DR cells at 3,000–5,000 cells/well in 96-well plates.
-
Incubate for 24 hours to allow attachment.
-
-
Drug Preparation (Checkerboard Layout):
-
Prepare serial dilutions of GL (Range: 1 µM – 50 µM).
-
Prepare serial dilutions of DTX (Range: 1 nM – 100 nM).
-
Design:
-
Rows A-G: GL gradient (Fixed DTX or varying).
-
Cols 1-10: DTX gradient.
-
Include "GL only" and "DTX only" controls.
-
-
-
Treatment:
-
Add drugs concurrently.
-
Incubate for 72 hours . (GL effects on STAT3 transcription require time to manifest phenotypically).
-
-
Readout:
-
Add CCK-8 or CellTiter-Glo reagent.
-
Measure absorbance/luminescence.
-
-
Analysis:
-
Calculate Fraction Affected (Fa).
-
Use CompuSyn software to calculate the Combination Index (CI).
-
Interpretation: CI < 1 (Synergy), CI = 1 (Additive), CI > 1 (Antagonism).
-
Protocol B: Sphere Formation Assay (Targeting Cancer Stem Cells)
Since STAT3 drives stemness, this assay is crucial for validating GL efficacy.
-
Preparation: Use ultra-low attachment 24-well plates.
-
Medium: Serum-free DMEM/F12 supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL).
-
Seeding: Seed single-cell suspensions of DU145-DR (500 cells/well).
-
Treatment:
-
Treat with GL (e.g., 5 µM) ± DTX (e.g., 5 nM) immediately upon seeding.
-
Control: Vehicle (DMSO).
-
-
Incubation: 10–14 days. Feed cells every 3 days by adding fresh medium + drug (carefully, to avoid disturbing spheres).
-
Quantification:
-
Count spheres > 50 µm in diameter using an inverted microscope.
-
Dissociate spheres and re-seed to assess secondary sphere formation (measures self-renewal capacity).
-
In Vivo Xenograft Protocol[5][6][7][8]
Ethical Compliance: All procedures must be approved by the local IACUC.
Workflow Diagram
Caption: In vivo workflow for assessing GL+DTX efficacy in xenograft models.
Detailed Dosing Schedule
-
This compound: 3 mg/kg, Intraperitoneal (i.p.), Daily (or 5 days on, 2 days off).
-
Note: GL has a short half-life; daily dosing is required to maintain STAT3 suppression.
-
-
Docetaxel: 5–10 mg/kg, Intraperitoneal (i.p.) or Intravenous (i.v.), Once Weekly (Q7D).
-
Duration: 21–28 days.
Monitoring[3][5]
-
Measure tumor volume (
) every 3 days. -
Weigh mice twice weekly to monitor toxicity (GL is generally well-tolerated; DTX causes weight loss).
Expected Results & Troubleshooting
Expected Outcomes[5][10]
-
In Vitro: The combination should shift the DTX dose-response curve to the left (lower IC50) in resistant cells.
-
Sphere Assay: Significant reduction in sphere size and number in the combination group compared to single agents, indicating CSC eradication.
-
In Vivo: Tumor growth inhibition (TGI) > 70% in the combination group, with distinct downregulation of nuclear pSTAT3 and Survivin in excised tumor tissue.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation of GL | High concentration in aqueous media. | Sonicate stock solution; ensure DMSO < 0.1%; add dropwise to vortexing media. |
| High Control Mortality | DMSO toxicity. | Include a "Vehicle Only" control to normalize data. |
| No Synergy Observed | Wrong timing or cell line. | Ensure cells express constitutively active STAT3 (e.g., DU145). LNCaP (low STAT3) may show less synergy. |
| Severe Weight Loss (Mice) | DTX toxicity. | Reduce DTX dose to 5 mg/kg or increase dosing interval to Q10D. Provide supportive care (diet gel). |
References
-
Canesin, G. et al. (2020). STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population. Scientific Reports, 10, 14068. Link
-
Hellsten, R. et al. (2011). this compound inhibits stem cell-like ALDH-positive prostate cancer cells. PLoS One, 6(7), e22118. Link
-
Don-Doncow, N. et al. (2014). this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells.[6][7] Journal of Biological Chemistry, 289(23), 15969-15978.[6] Link
-
Puhr, M. et al. (2012). Epithelial-to-mesenchymal transition leads to docetaxel resistance in prostate cancer and is mediated by reduced expression of miR-200c and miR-205. American Journal of Pathology, 181(6), 2188-2201. Link
-
Chou, T.C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. Link
Sources
- 1. repub.eur.nl [repub.eur.nl]
- 2. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
Troubleshooting & Optimization
Technical Support Center: Galiellalactone Handling & Solubility Guide
The following guide serves as a specialized technical support resource for researchers working with Galiellalactone (GL) . It addresses the physicochemical challenges of this specific STAT3 inhibitor, focusing on its tendency to precipitate in aqueous cell culture environments.[1]
Executive Summary: The "Crash-Out" Phenomenon
This compound (GL) is a hydrophobic fungal metabolite (MW: 194.23 g/mol ) used to inhibit STAT3 signaling by covalently binding to cysteine residues (e.g., Cys-367, Cys-468) [1, 2].
The Core Problem: While GL is highly soluble in organic solvents like DMSO or Ethanol, it has poor aqueous solubility. When a concentrated DMSO stock solution is introduced directly into aqueous culture media (especially serum-free media or cold buffers), the solvent environment changes too rapidly. The hydrophobic GL molecules agglomerate instantly, forming micro-precipitates that are often invisible to the naked eye but devastating to experimental reproducibility. This is known as "crashing out."
Standard Operating Procedure (SOP): Preparation & Dilution
To ensure consistent biological activity (IC50 ~250–500 nM) [3], follow this Self-Validating Protocol .
Phase A: Stock Solution Preparation
-
Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).
-
Target Concentration: 10 mM or 50 mM (Higher concentrations minimize DMSO volume in final culture).
-
Storage: Aliquot into single-use light-protected vials. Store at -20°C. Avoid freeze-thaw cycles (>3 cycles can induce degradation).
Phase B: The "Solubility Bridge" Dilution Method
Do not squirt 100% DMSO stock directly into a large volume of static media.
Step-by-Step Protocol:
-
Warm the Media: Ensure your cell culture media is pre-warmed to 37°C . Cold media decreases solubility.
-
Prepare Intermediate (Optional but Recommended for >10 µM):
-
If treating at high concentrations (e.g., 25–50 µM), prepare a 10X working solution in media containing 10% FBS .
-
Why? Serum albumin (BSA/FBS) acts as a carrier protein, sequestering hydrophobic molecules and preventing aggregation [4].
-
-
Rapid Dispersion:
-
Pipette the required volume of DMSO stock.
-
Submerge the tip into the media (or intermediate tube) and dispense while vortexing or swirling rapidly.
-
Critical: Do not let the DMSO drop touch the plastic wall; it must enter the liquid directly.
-
Phase C: Quantitative Reference Table
Calculations based on MW = 194.23 g/mol
| Desired Final Conc. | Stock Conc. (DMSO) | Dilution Factor | Volume of Stock | Volume of Media | Final DMSO % |
| 500 nM (IC50 range) | 10 mM | 1:20,000 | 0.5 µL | 10 mL | 0.005% |
| 5 µM | 10 mM | 1:2,000 | 5.0 µL | 10 mL | 0.05% |
| 25 µM (Apoptosis) | 50 mM | 1:2,000 | 5.0 µL | 10 mL | 0.05% |
| 50 µM (High Dose) | 50 mM | 1:1,000 | 10.0 µL | 10 mL | 0.10% |
Note: Keep final DMSO concentration < 0.1% to avoid solvent toxicity, although some robust cancer lines (e.g., DU145) tolerate up to 0.5% short-term [5].
Visualizing the Mechanism
The following diagram illustrates the difference between a "Crash-Out" event and a successful "Solubility Bridge."
Caption: Figure 1. Mechanism of this compound precipitation versus successful solubilization via thermal and kinetic management.
Troubleshooting Hub: FAQs & Solutions
Q1: I see cloudy crystals immediately after adding GL to my media. Can I filter it?
Status: CRITICAL ERROR
-
Answer: No. Filtering (0.22 µm) will remove the precipitated drug, meaning you will treat your cells with an unknown, significantly lower concentration (likely near zero).
-
The Fix:
-
Discard the cloudy media.[2]
-
Prepare a fresh dilution using the "Solubility Bridge" method (Section 2).
-
Ensure the stock is fully dissolved (clear) before adding.
-
If using serum-free media, consider pre-diluting GL in a small volume of DMSO/Ethanol (1:1) or adding a carrier like cyclodextrin, though FBS is the standard stabilizer [4].
-
Q2: My stock solution froze at 4°C. Is it ruined?
Status: CAUTION
-
Answer: DMSO freezes at ~19°C. Solidification at 4°C is normal.
-
The Fix:
Q3: I am treating cells for 72 hours. Will GL precipitate over time?
Status: OBSERVATION REQUIRED
-
Answer: GL is chemically stable in media for 24–48 hours, but thermodynamic instability can lead to crystal growth over long incubations (Ostwald ripening).
-
The Fix:
-
Refresh media containing fresh GL every 24–48 hours.
-
Check under the microscope daily. Precipitates look like dark, jagged shards distinct from cell debris.
-
Verify activity using a reporter assay (e.g., Luciferase) or Western Blot for downstream targets (e.g., Bcl-xL, Cyclin D1) rather than pSTAT3 levels (since GL inhibits DNA binding, not phosphorylation) [1, 2].
-
Q4: Why does my "Vehicle Control" (DMSO only) look different from my Treatment?
Status: EXPERIMENTAL DESIGN
-
Answer: If you see toxicity in the vehicle, your DMSO % is too high.
-
The Fix:
Decision Tree for Troubleshooting
Caption: Figure 2. Diagnostic decision tree for resolving this compound precipitation issues.
References
-
Doncow, D. N., et al. (2014). "this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells."[7][8] Journal of Biological Chemistry, 289(23), 15969-15978.[7]
-
Hellsten, R., et al. (2008). "this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3."[7] The Prostate, 68(3), 269-280.[7]
-
MedKoo Biosciences. "this compound Product Datasheet & Physicochemical Properties." MedKoo.
-
BenchChem. "Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media." BenchChem Technical Guides.
-
Selleckchem. "this compound Handling Instructions and Solubility Guide." Selleckchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Galiellalactone stability in plasma and serum
Technical Support Center: Galiellalactone Stability & Bioanalysis
Topic: this compound Stability in Plasma and Serum Role: Senior Application Scientist Audience: Drug Discovery & DMPK Researchers
The Stability Profile: Mechanisms of Loss
This compound is not merely "unstable" in the traditional sense of spontaneous degradation; it is highly reactive . As a direct STAT3 inhibitor, its pharmacological activity relies on a reactive
In plasma and serum, this same mechanism drives rapid compound disappearance. The "instability" you observe is primarily due to off-target alkylation of plasma nucleophiles rather than simple hydrolysis.
Primary Degradation Pathways
| Pathway | Mechanism | Primary Reactants in Plasma | Kinetics |
| Michael Addition | Covalent alkylation of nucleophiles | Free Thiols: Glutathione (GSH), Cysteine, Human Serum Albumin (Cys34) | Rapid (Minutes to Hours) |
| Hydrolysis | Opening of the lactone ring | Water, Esterases (Species dependent: Rodent > Human) | pH Dependent (Accelerated at pH > 7.4) |
Critical Insight: In unpreserved plasma, this compound half-life (
) can be deceptively short because it binds irreversibly to albumin. Standard extraction methods (like protein precipitation) will discard the protein-bound fraction, leading to artificially low recovery data.
Visualization: Degradation Logic
The following diagram illustrates the competing pathways that deplete free this compound in biological matrices.
Figure 1: Competitive degradation pathways. Note that Michael addition to thiols (Red) often outcompetes hydrolysis (Yellow) in fresh plasma.
Validated Sample Preparation Protocols
To ensure data integrity, you must arrest the Michael addition immediately upon blood draw. The following protocol uses pH modulation to protonate thiols (rendering them less nucleophilic) and temperature control to slow kinetics.
Protocol A: Plasma Stabilization (The "Golden Hour")
Use this for PK studies to prevent ex vivo degradation.
-
Collection: Draw blood into pre-chilled tubes containing K2EDTA (avoid Heparin if possible, as it can interfere with certain lactone extractions).
-
Acidification (CRITICAL):
-
Immediately add 20 µL of 1M Citric Acid (or HCl) per 1 mL of whole blood/plasma.
-
Target pH: 6.0 – 6.5.[2]
-
Why? At pH < 7, the thiol groups on albumin and GSH are protonated (
vs ), significantly reducing their reactivity toward the Michael acceptor [2].
-
-
Separation: Centrifuge at 4°C (2000 x g, 10 min).
-
Storage: Snap freeze plasma at -80°C immediately.
Protocol B: Extraction for LC-MS/MS
Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for this compound to remove interfering phospholipids and avoid co-precipitating the drug.
-
Thaw: Thaw plasma on ice (never at room temp).
-
IS Addition: Add Internal Standard (e.g., deuterated analog or Parthenolide) immediately.
-
Extraction:
-
Add 3 volumes of Ethyl Acetate or MTBE (Methyl tert-butyl ether) .
-
Vortex vigorously for 5 minutes.
-
Centrifuge (10,000 x g, 5 min).
-
-
Reconstitution: Evaporate supernatant under
and reconstitute in 50:50 Acetonitrile:Water (0.1% Formic Acid).
Troubleshooting & FAQs
Q1: My recovery of this compound from plasma is consistently low (<40%), even with fresh spikes. Why? A: You are likely losing compound to protein binding during the spiking process.
-
The Fix: this compound binds covalently to albumin. If you spike it into plasma and let it sit for even 10 minutes at Room Temperature (RT) before extraction, ~50% may bind irreversibly.
-
Validation Step: Compare your recovery against a "post-extraction spike" (extract blank plasma first, then add drug). If the post-extraction signal is high but pre-extraction is low, your drug is covalently binding to the protein pellet. You must acidify the plasma immediately.
Q2: I see an extra peak in my chromatogram with a mass shift of +305 Da. What is this? A: This is likely the Glutathione (GSH) adduct .
-
Mechanism: GSH (MW ~307) attacks the lactone.
-
The Fix: This confirms that your stabilization failed. Ensure you are keeping samples on ice and using acidified collection tubes. You can also add N-ethylmaleimide (NEM) to the blood collection tube to "scavenge" free thiols before they react with your drug, though acidification is usually sufficient and cleaner for MS.
Q3: Can I use standard methanol protein precipitation (PPT)? A: Proceed with caution.
-
Risk: PPT can release trapped drug from reversible binding sites, but it cannot recover drug that has covalently bound to the protein pellet.
-
Recommendation: If you must use PPT, use acidified methanol (0.1% Formic Acid in MeOH). The acid helps stabilize the lactone ring and prevents further reaction during the precipitation step.
Q4: Is the compound stable in autosamplers? A: Generally, yes, if the matrix is removed. Once extracted into a solvent (Acetonitrile/Water) without nucleophiles, this compound is stable for >24 hours at 10°C. However, ensure your mobile phase pH is acidic (0.1% Formic Acid) to prevent lactone hydrolysis.
References
-
Don-Doncow, N., et al. (2014).[1][3] "this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells."[1][3][2][4][5][6][7] Journal of Biological Chemistry, 289(23), 15969-15978. Link
-
Hellsten, R., et al. (2008). "this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3."[2][5][7] The Prostate, 68(3), 269-280. Link
-
Weidenfeld, E. D., et al. (2014). "Targeting STAT3 in castration-resistant prostate cancer: this compound as a direct inhibitor."[1][3][2][4][5][6][7][8] American Society of Clinical Oncology (ASCO). Link
-
Nussbaum, B., et al. (2016). "Structure-activity relationship studies of this compound derivatives as STAT3 signaling inhibitors." Bioorganic & Medicinal Chemistry. Link
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- 2. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. This compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Galiellalactone and N-acetylcysteine (NAC) Interaction: A Technical Support Guide
Welcome to the technical support center for researchers working with the STAT3 inhibitor, Galiellalactone, and investigating its interaction with N-acetylcysteine (NAC). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions that arise during experimental workflows. Our goal is to equip you with the scientific rationale and practical methodologies to successfully navigate the complexities of this molecular interaction.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the antagonistic relationship between this compound and NAC.
FAQ 1: What is the established mechanism of action for this compound's inhibition of STAT3?
This compound is a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3] It functions by covalently binding to specific cysteine residues within the STAT3 protein, namely Cys-367, Cys-468, and Cys-542.[1][2][4] This binding is a Michael addition reaction, where the electrophilic α,β-unsaturated lactone core of this compound reacts with the nucleophilic thiol groups of the cysteine residues.[1] This covalent modification sterically hinders the STAT3 protein from binding to its target DNA sequences, thereby inhibiting its transcriptional activity.[1][2][5] It is crucial to note that this compound does not prevent the phosphorylation of STAT3 at Tyr-705 or Ser-727.[1][5]
FAQ 2: How does N-acetylcysteine (NAC) block the activity of this compound?
N-acetylcysteine (NAC) is a thiol-containing antioxidant and a precursor to L-cysteine.[6][7][8] Its ability to block this compound stems from a direct chemical interaction. The free thiol group (-SH) on NAC is a potent nucleophile that readily reacts with the electrophilic center of this compound through a Michael addition reaction.[1] This reaction forms a stable, biologically inactive this compound-NAC adduct.[1] By sequestering this compound in this manner, NAC prevents the compound from reaching and covalently modifying its intended target, the cysteine residues on the STAT3 protein. While NAC is a known antioxidant, its blocking effect on this compound is primarily due to this direct chemical neutralization rather than through the modulation of intracellular reactive oxygen species (ROS), as this compound itself has not been found to increase intracellular ROS levels.[9]
FAQ 3: I am not seeing the expected inhibitory effect of this compound on my cancer cell line. What could be the issue?
Several factors could contribute to a lack of this compound efficacy in your experiments:
-
STAT3 Activation State: this compound's primary target is activated STAT3. Ensure that your chosen cell line exhibits constitutive STAT3 activation or that you are stimulating the pathway appropriately (e.g., with IL-6) to observe the inhibitory effects.[1][10][11][12]
-
Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage can lead to degradation.
-
Experimental Conditions: Optimize the concentration of this compound and the treatment duration for your specific cell line. IC50 values can vary between cell types.[3]
-
Presence of Nucleophiles: Be mindful of high concentrations of other nucleophilic species in your culture medium that could potentially react with and inactivate this compound.
FAQ 4: Can I use other antioxidants to block this compound's effects?
The ability of an antioxidant to block this compound is dependent on its chemical structure. Antioxidants that possess a free thiol group, similar to NAC, are most likely to directly react with and neutralize this compound. In contrast, antioxidants that primarily act as ROS scavengers but lack a reactive thiol group, such as ambroxol or EGCG, may not effectively block this compound's activity.[9]
Section 2: Troubleshooting Guides
This section provides structured guidance for overcoming specific experimental challenges.
Issue 1: Inconsistent results in cell viability assays when co-treating with this compound and NAC.
Possible Cause 1: Suboptimal Reagent Concentrations
-
Troubleshooting Step: Perform a dose-response matrix experiment. Titrate both this compound and NAC across a range of concentrations to identify the optimal concentrations for observing the blocking effect. A common starting point is to use this compound at its IC50 concentration for your cell line and titrate NAC from a low to high molar excess.
Possible Cause 2: Timing of Reagent Addition
-
Troubleshooting Step: The order and timing of reagent addition are critical.
-
To demonstrate blocking: Pre-incubate NAC with your cells for a short period (e.g., 1-2 hours) before adding this compound. This allows for cellular uptake of NAC, ensuring it is available to intercept this compound.
-
Control experiment: Add this compound first, followed by NAC after a significant delay. This should result in a reduced blocking effect.
-
Data Interpretation Table for Cell Viability (e.g., MTT Assay)
| Treatment Group | Expected Outcome | Rationale |
| Vehicle Control | High Viability | Baseline cell health. |
| This compound alone | Low Viability | This compound induces apoptosis/cell cycle arrest.[3][9] |
| NAC alone | High Viability | NAC is generally non-toxic at appropriate concentrations.[13] |
| NAC pre-treatment + this compound | High Viability | NAC neutralizes this compound, preventing its cytotoxic effects. |
| This compound pre-treatment + NAC | Intermediate to Low Viability | This compound has already begun to interact with STAT3 before NAC can effectively block it. |
Issue 2: Difficulty in demonstrating the this compound-NAC adduct formation.
Possible Cause: Insufficient adduct formation for detection.
-
Troubleshooting Step 1: In Vitro Reaction: To confirm the direct chemical reaction, mix this compound and L-cysteine (or NAC) in a cell-free system, such as PBS or methanol, at room temperature.[1] The reaction is typically rapid, with complete adduct formation observable in under an hour.[1]
-
Troubleshooting Step 2: Analytical Method: Use a sensitive analytical technique like mass spectrometry to detect the formation of the this compound-NAC adduct. The expected mass will be the sum of the molecular weights of this compound and NAC.
Section 3: Visualizing the Mechanisms
To provide a clearer understanding of the molecular interactions, the following diagrams illustrate the key pathways.
This compound's Mechanism of Action on STAT3
Caption: this compound covalently binds to cysteine residues on STAT3, preventing its binding to DNA and subsequent gene transcription.
NAC Blocking Effect on this compound
Caption: NAC directly reacts with this compound to form an inactive adduct, preventing it from binding to its STAT3 target.
Section 4: Experimental Protocols
The following are detailed protocols for key experiments to investigate the this compound-NAC interaction.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound, NAC, and their combination on cell viability.[14][15][16][17]
Materials:
-
Cell line with active STAT3 signaling (e.g., DU145 prostate cancer cells)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
N-acetylcysteine (NAC) stock solution (in sterile water or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
NAC Pre-treatment: For the blocking experiment group, add the desired concentration of NAC to the wells. Incubate for 1-2 hours.
-
This compound Treatment: Add the desired concentration of this compound to the appropriate wells (including those pre-treated with NAC). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 2: STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.[1][11]
Materials:
-
Cell line (e.g., LNCaP cells, which require IL-6 stimulation)
-
STAT3-responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound and NAC stock solutions
-
IL-6 (or other appropriate STAT3 activator)
-
Luciferase assay reagent kit
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the STAT3 reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, pre-treat the cells with NAC for 1-2 hours, followed by the addition of this compound for 1 hour.
-
Stimulation: Add the STAT3 activator (e.g., IL-6) and incubate for an additional 6-8 hours.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Measure both firefly (STAT3 reporter) and Renilla (control) luciferase activity using a luminometer.
-
Data Analysis: Normalize the STAT3 reporter activity to the control luciferase activity. Express the results as a percentage of the stimulated, vehicle-treated control.
References
-
Doncow, D. N., et al. (2014). This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells. Journal of Biological Chemistry, 289(23), 15969–15978. [Link]
-
Tenório, M. C. D. S., et al. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. PMC. [Link]
-
Raghavan, S., et al. (2023). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. MDPI. [Link]
-
Nickson, C. (2020). Pharm 101: N-Acetyl-Cysteine (NAC). LITFL. [Link]
-
Ezeriņņa, D., et al. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. PubMed. [Link]
-
Ezeriņņa, D., et al. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Vrije Universiteit Brussel. [Link]
-
Hellsten, R., et al. (2014). Targeting STAT3 in castration-resistant prostate cancer: this compound as a direct inhibitor of STAT3 in prostate cancer cells. ASCO Publications. [Link]
-
Bishop, J. L., et al. (2018). This compound inhibits the STAT3/AR signaling axis and suppresses Enzalutamide-resistant Prostate Cancer. PMC. [Link]
-
Tvardi Therapeutics. STAT3 Inhibitors in Cancer: A Comprehensive Update. [Link]
-
ResearchGate. This compound interferes with STAT3 DNA binding without inhibiting... | Download Scientific Diagram. [Link]
-
Kim, J. H., et al. (2019). Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer. MDPI. [Link]
-
Unknown. Materials and Methods Cell viability assay. [Link]
-
ResearchGate. Modification of STAT3 cysteines by this compound. Annotation of... [Link]
-
Sittampalam, G. S., et al. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Al-Sammarraie, N., et al. (2019). The STAT3 inhibitor this compound inhibits the generation of MDSC-like monocytes by prostate cancer cells and decreases immunosuppressive and tumorigenic factors. PubMed. [Link]
-
Doncow, D. N., et al. (2014). This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells. J Biol Chem. [Link]
-
Robinson, K., et al. (2014). Quantifying tetrahedral adduct formation and stabilization in the cysteine and the serine proteases. PMC. [Link]
-
Mohan, C. D., et al. (2017). Altholactone Inhibits NF-κB and STAT3 Activation and Induces Reactive Oxygen Species-Mediated Apoptosis in Prostate Cancer DU145 Cells. PMC. [Link]
-
Chariyalertsak, S., et al. (2012). Antimetastatic Potential of N-Acetylcysteine on Human Prostate Cancer Cells. Journal of the Medical Association of Thailand. [Link]
-
Perillo, B., et al. (2020). The interplay between reactive oxygen species and antioxidants in cancer progression and therapy: a narrative review. PMC. [Link]
-
Horvath, L. G., et al. (2018). The STAT3 Inhibitor this compound Reduces IL6-Mediated AR Activity in Benign and Malignant Prostate Models. PubMed. [Link]
-
Al-Obeed, O., et al. (2024). Reactive Oxygen Species Mechanisms that Regulate Protein–Protein Interactions in Cancer. [Link]
-
Nishida, M., et al. (2011). Signaling Mechanism(S) of Reactive Oxygen Species in Epithelial-Mesenchymal Transition Reminiscent of Cancer Stem Cells in Tumor Progression. PMC. [Link]
-
ResearchGate. (2025). Two decades of research in discovery of anticancer drugs targeting STAT3, how close are we? | Request PDF. [Link]
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- 4. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. This compound inhibits the STAT3/AR signaling axis and suppresses Enzalutamide-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
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Galiellalactone Technical Support Center: A Guide to Determining Cytotoxicity in Non-Tumorigenic Cells
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing the toxicity limits of Galiellalactone in non-tumorigenic cell lines. Given that this compound is a promising anti-cancer agent that targets the STAT3 signaling pathway, understanding its selectivity and impact on healthy cells is paramount for evaluating its therapeutic potential. This document moves beyond providing fixed toxicity values, which can be highly cell-type dependent, and instead equips researchers with the protocols and troubleshooting knowledge to determine these parameters within their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a fungal metabolite that has been identified as a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Unlike many other inhibitors that target the upstream phosphorylation of STAT3, this compound acts directly on the STAT3 protein. It covalently binds to cysteine residues within the STAT3 DNA-binding domain, which physically prevents the transcription factor from binding to its target DNA sequences.[2][3][4] This blockade of DNA binding inhibits the expression of STAT3-regulated genes involved in cell proliferation, survival, and angiogenesis, without affecting the phosphorylation status of STAT3 itself.[2][3]
Q2: Why is it critical to establish toxicity limits in non-tumorigenic cells?
A2: Establishing the toxicity profile of this compound in non-tumorigenic (healthy) cells is a critical step in preclinical development. This data is used to determine the compound's therapeutic index—a quantitative comparison of the concentration required to elicit the desired anti-cancer effect versus the concentration that causes toxicity to normal cells. A wide therapeutic index is a hallmark of a promising drug candidate, as it suggests the compound can be effective against cancer cells at doses that are well-tolerated by the patient.
Q3: Are there established IC50 values for this compound in non-tumorigenic cells?
A3: While some studies have included non-tumorigenic cell lines like MCF-10A as controls, there is no universally accepted, comprehensive database of this compound IC50 values across a wide range of non-tumorigenic cells.[5] Cytotoxicity can be highly dependent on various factors, including the specific cell type, its metabolic rate, and the expression levels of STAT3 and other potential off-targets. Therefore, it is essential for researchers to experimentally determine the IC50 value in their specific non-tumorigenic cell line of interest.
Q4: What are the key factors that can influence experimental outcomes in cytotoxicity assays?
A4: Several factors can introduce variability into cell-based assays, leading to inconsistent results.[6] These include:
-
Biological Factors: Cell line identity and health, passage number, seeding density, and mycoplasma contamination.[6][7]
-
Technical Factors: Pipetting accuracy, edge effects in multi-well plates, reagent stability, and the choice of cytotoxicity assay.[6][8]
-
Compound-Specific Factors: Solubility of this compound in culture media and its stability over the course of the experiment.
Visualizing the this compound Mechanism
The following diagram illustrates the known mechanism of action for this compound, highlighting its direct inhibition of STAT3 DNA binding.
Caption: this compound directly binds to active p-STAT3 dimers, preventing their interaction with DNA.
Experimental Workflow: Establishing a this compound Toxicity Profile
This section provides a structured, three-phase approach to accurately determine the cytotoxic profile of this compound in any adherent non-tumorigenic cell line.
Caption: A three-phase workflow for robust cytotoxicity assessment.
Phase 1: Initial Dose-Response Screening
Objective: To determine the approximate concentration range where this compound exhibits cytotoxic effects on the chosen cell line.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 10-fold serial dilutions in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.01 µM). Include a vehicle control (DMSO only) and an untreated control.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the this compound dilutions.
-
Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours.
-
Viability Assay (MTT):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT tetrazolium salt into purple formazan crystals.[10][11]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate gently for 10 minutes and measure the absorbance at 490-570 nm using a plate reader.[9]
-
Expected Outcome: This will yield a broad overview of toxicity, allowing you to identify the concentration range that causes between 10% and 90% cell death.
Phase 2: Precise IC50 Determination
Objective: To accurately calculate the half-maximal inhibitory concentration (IC50), the concentration of this compound that reduces cell viability by 50%.
Protocol:
-
Cell Seeding & Compound Preparation: Follow the same procedure as in Phase 1. However, prepare a narrower, more focused series of dilutions (e.g., 2-fold serial dilutions) based on the results from the initial screen. For example, if the initial screen showed activity between 1 µM and 10 µM, your new range might be: 20, 10, 5, 2.5, 1.25, 0.625 µM.
-
Treatment & Incubation: Proceed as described in Phase 1.
-
Viability Assay: Perform the MTT or another preferred viability assay (e.g., MTS, LDH release).[12][13]
-
Data Analysis:
-
Normalization: Convert the raw absorbance data to percentage viability relative to the vehicle control (100% viability).[14]
-
Curve Fitting: Plot the percent viability against the logarithm of the this compound concentration.[15]
-
IC50 Calculation: Use a non-linear regression model (variable slope, four-parameter fit) in software like GraphPad Prism or an equivalent to calculate the precise IC50 value.[14][16]
-
Data Summary Table
| Cell Line | Seeding Density (cells/well) | Treatment Duration (hours) | Assay Used | Estimated IC50 (µM) | Notes |
| e.g., MCF-10A | 8,000 | 72 | MTT | [Your Value] | Observed morphological changes |
| [Your Cell Line] | [Your Value] | [Your Value] | [Your Assay] | [Your Value] | [Your Observations] |
Phase 3: Mechanistic Insights into Cytotoxicity (Optional)
Objective: To understand the mode of cell death induced by this compound. Previous studies in cancer cells show it can induce both apoptosis and G2/M cell cycle arrest.[17]
-
Apoptosis Assay: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: Fix and stain cells with PI to analyze DNA content by flow cytometry, which can reveal cell cycle arrest at specific phases (e.g., G2/M).[17]
Troubleshooting Guide
This section addresses common issues encountered during cytotoxicity experiments.
Caption: A decision tree for troubleshooting common assay problems.
Q: My results show high variability between replicate wells.
A: High variability is often due to technical inconsistencies.[6][8]
-
Pipetting: Ensure your pipettes are calibrated and use consistent technique. When preparing serial dilutions, mix thoroughly at each step.
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and uneven cell distribution.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth.[6] Avoid using the perimeter wells for experimental data; instead, fill them with sterile PBS or media to create a humidity barrier.[6]
Q: Even my control cells show low viability.
A: This points to a fundamental issue with cell health or culture conditions.
-
Contamination: Perform routine testing for mycoplasma, which can alter cell metabolism and response to treatments without visible signs of contamination.[7]
-
DMSO Toxicity: Ensure the final concentration of the vehicle (DMSO) in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to many cell lines.
-
Cell Handling: Use cells within a consistent and low passage number range. Over-passaging can lead to phenotypic drift.[7]
Q: I'm not seeing a clear dose-response curve.
A: This suggests an issue with the concentration range or the compound itself.
-
Concentration Range: If the curve is flat at the top, your concentrations are too low. If it is flat at the bottom, they are too high. Re-run the experiment with a shifted range based on your initial findings.
-
Compound Solubility: Visually inspect the media in the wells under a microscope. If you see crystals or precipitate, this compound may be falling out of solution at higher concentrations.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., by directly reducing MTT).[10] If you suspect interference, validate your results with an orthogonal assay that uses a different detection principle (e.g., an LDH release assay, which measures membrane integrity).[13][18]
References
-
Doncow, D. N., et al. (2014). This compound is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells. Journal of Biological Chemistry, 289(23), 15969-15978. Available from: [Link]
-
Hellsten, R., et al. (2019). The STAT3 inhibitor this compound inhibits the generation of MDSC-like monocytes by prostate cancer cells and decreases immunosuppressive and tumorigenic factors. The Prostate, 79(14), 1611-1621. Available from: [Link]
-
Hellsten, R., et al. (2019). The STAT3 inhibitor this compound inhibits the generation of MDSC-like monocytes by prostate cancer cells and decreases immunosuppressive and tumorigenic factors. PubMed. Available from: [Link]
-
Doncow, D. N., et al. (2014). Targeting STAT3 in castration-resistant prostate cancer: this compound as a direct inhibitor of STAT3 in prostate cancer cells. ASCO Publications. Available from: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Wang, X., et al. (2012). Particle-Induced Artifacts in the MTT and LDH Viability Assays. ACS Publications. Available from: [Link]
-
García, V., et al. (2018). This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells. PLOS ONE, 13(9), e0203552. Available from: [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Heales, S. J. R., et al. (2000). Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis? PubMed. Available from: [Link]
-
ResearchGate. (n.d.). This compound interferes with STAT3 DNA binding without inhibiting... [Diagram]. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Retrieved from [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
ResearchGate. (2021). Why can't I get reproducible results in cell based assays? Retrieved from [Link]
-
GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]
-
BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
-
Promega Connections. (2018). How to Reduce Cell Culture Variability. Retrieved from [Link]
-
Wigglesworth, M. J., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available from: [Link]
-
Kim, S. Y., et al. (2020). Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer. International Journal of Molecular Sciences, 21(17), 6393. Available from: [Link]
-
Lund University. (n.d.). The STAT3 inhibitor this compound inhibits the generation of MDSC-like monocytes by prostate cancer cells and decreases immunosuppressive and tumorigenic factors. Retrieved from [Link]
-
Handle, F., et al. (2022). Inhibition of the STAT3 DNA-binding domain with this compound reduces... ResearchGate. Available from: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promegaconnections.com [promegaconnections.com]
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- 18. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
Galiellalactone Technical Support Center: Stability, Degradation, and Experimental Troubleshooting
Welcome to the Technical Support Center for Galiellalactone (GL) . As a potent, non-toxic fungal metabolite and selective STAT3 inhibitor, GL is highly valued in oncology research, particularly for castration-resistant prostate cancer models[1]. However, its unique mechanism of action—acting as a Michael acceptor to covalently bind cysteine residues in the STAT3 DNA-binding domain—makes it chemically reactive and susceptible to degradation if mishandled[2][3].
This guide provides authoritative troubleshooting, storage protocols, and mechanistic insights to ensure the integrity of your experimental data.
Section 1: Stability and Degradation FAQs
Q1: What are the primary degradation products of this compound, and how do they form?
A1: this compound's biological activity is entirely dependent on its
Q2: What are the optimal storage conditions to prevent this degradation? A2: To maintain the integrity of the lactone ring, lyophilized powder must be stored in a desiccated environment at -20°C, where it remains stable for up to 3-4 years[1][4]. Once reconstituted in an anhydrous organic solvent (such as DMSO or 100% ethanol), the stock solution should be aliquoted and stored at -80°C. Storage at -80°C slows down the kinetic rate of any potential nucleophilic attack from trace solvent impurities, extending the shelf life to 6 months[1].
Q3: Can I use reducing agents like DTT or
Section 2: Quantitative Specifications & Stability Metrics
| Parameter | Value | Causality / Clinical Relevance |
| Molecular Weight | 194.23 g/mol [5] | Shifts to ~212.2 g/mol upon lactone hydrolysis (water addition). |
| Target IC50 | 250 - 500 nM[1] | Baseline metric for functional validation assays. |
| Powder Storage | -20°C (3-4 Years)[4] | Desiccation prevents ambient moisture hydrolysis. |
| Solvent Storage | -80°C (6 Months)[1] | Deep freezing minimizes the kinetic rate of nucleophilic attack. |
| Solvent Storage | -20°C (1 Month)[1] | Higher thermal energy accelerates degradation in solution. |
| Solubility | ≥ 5 mM (DMSO/EtOH)[5] | Requires anhydrous solvents to protect the Michael acceptor. |
Section 3: Self-Validating Reconstitution Protocol
To ensure trustworthiness in your assays, reconstitution must be treated as a self-validating system. The following protocol minimizes degradation and includes a mandatory functional checkpoint.
Step-by-Step Methodology:
-
Equilibration : Allow the sealed vial of lyophilized this compound to equilibrate to room temperature for at least 30 minutes before opening.
-
Causality: Opening a cold vial causes atmospheric moisture to condense directly on the powder, instantly initiating lactone hydrolysis.
-
-
Inert Purging : Prepare anhydrous DMSO (≥99.9% purity). Purge the solvent with an inert gas (Argon or Nitrogen) for 5 minutes[4].
-
Causality: Displacing dissolved oxygen and moisture prevents oxidative degradation and hydrolysis of the highly reactive lactone moiety.
-
-
Reconstitution : Add the purged DMSO to the vial to create a concentrated stock (e.g., 5 mM). Pipette gently to dissolve.
-
Aliquoting : Immediately divide the stock into single-use aliquots (e.g., 10-20
L) in sterile, low-bind microcentrifuge tubes.-
Causality: this compound is highly sensitive to freeze-thaw cycles. Repeated thermal stress in the presence of solvent accelerates degradation.
-
-
Storage : Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.
-
Validation Checkpoint (Self-Validation) : Before using the batch for critical in vivo or high-throughput screens, thaw one aliquot and treat a known STAT3-active cell line (e.g., DU145 prostate cancer cells)[1]. Perform a STAT3 luciferase reporter assay or check for downstream CDC25C degradation[6]. If the IC50 shifts significantly above the expected 250-500 nM range, the stock has degraded and must be discarded.
Section 4: Experimental Troubleshooting
Q4: My cells are not showing G2/M cell cycle arrest or apoptosis after GL treatment. What should I check? A4: First, verify the integrity of your stock solution via LC-MS (see Q5). Second, verify your cell model. GL induces apoptosis via the ATM/ATR pathway and CDC25C degradation specifically in cells expressing constitutively active p-STAT3[6]. If your cell line does not rely on IL-6/JAK/STAT3 signaling, the phenotypic response will be minimal. Note that GL inhibits STAT3 DNA binding without inhibiting its upstream phosphorylation (Tyr-705)[1][4], so probing for p-STAT3 will not reflect drug efficacy.
Q5: How can I analytically confirm if my this compound has degraded into hydrolyzed products? A5: You can perform LC-MS (Liquid Chromatography-Mass Spectrometry) on your stock. Intact this compound has a molecular weight of 194.23 g/mol [5]. If degradation via hydrolysis has occurred, you will observe a mass shift of +18 g/mol (MW ~212.2 g/mol ), corresponding to the addition of water across the cleaved lactone ring.
Pathway Visualization
Mechanism of this compound efficacy vs. degradation-induced assay failure.
References
-
UCL Discovery - Characterisation of a novel STAT3 inhibitor, VS-43, and the role of STAT3 in the repair of DNA-interstrand crosslinks. [Link]
-
PubMed Central (Oncotarget) - this compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells. [Link]
-
MDPI - Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Galiellalactone optimizing incubation time for apoptosis induction
Subject: Optimizing Incubation Parameters for Galiellalactone (GL)-Induced Apoptosis Reagent Class: STAT3 Signaling Inhibitor (Direct DNA-Binding Blocker) Target Audience: Drug Discovery & Oncology Researchers
Executive Summary
This compound (GL) is a fungal metabolite that functions as a direct inhibitor of STAT3.[1][2][3][4][5] Unlike upstream kinase inhibitors (e.g., JAK inhibitors), GL binds to the STAT3 SH2 domain, preventing dimerization and DNA binding.
Critical Technical Insight: GL does not immediately inhibit STAT3 phosphorylation (Tyr705).[1][4] Users relying solely on p-STAT3 Western blots at early time points (1–4 hours) often falsely conclude the drug is inactive. Apoptosis is a downstream phenotypic event requiring transcriptional suppression of anti-apoptotic genes (e.g., Bcl-xL, Survivin), typically manifesting between 24 and 48 hours .
Module 1: Experimental Design & Optimization
1.1 The "Dual-Phase" Incubation Protocol
To validate GL activity, you must decouple Target Engagement (Early) from Phenotypic Apoptosis (Late).
Recommended Workflow:
-
Seed Cells: Density 2–3 × 10⁵ cells/well (6-well plate). Allow 24h attachment.
-
Starvation (Optional but Recommended): Serum-starve (0.5% FBS) for 12h to synchronize cycle and reduce growth factor interference, though GL works in 10% FBS.
-
Treatment: Add GL (Standard range: 5–25 µM). Maintain DMSO concentration <0.1%.
| Phase | Time Point | Target Marker | Assay Method |
| Phase I: Engagement | 1–4 Hours | STAT3-DNA Binding | EMSA or Luciferase Reporter (Not Western Blot) |
| Phase II: Gene Suppression | 12–24 Hours | mRNA (Bcl-xL, Cyclin D1) | RT-qPCR |
| Phase III: Apoptosis | 24–48 Hours | PARP Cleavage, Annexin V | Western Blot, Flow Cytometry |
1.2 Visualization: Experimental Workflow
Caption: Step-wise temporal workflow distinguishing immediate target engagement from late-stage apoptotic readout.
Module 2: Troubleshooting & FAQs
Q1: I treated cells for 4 hours and ran a Western Blot. p-STAT3 (Tyr705) levels are unchanged. Is the drug degraded?
Diagnosis: Likely a false negative due to assay selection. Root Cause: GL is a direct STAT3 inhibitor.[1][2][5][6] It blocks the SH2 domain to prevent DNA binding. It does not inhibit the upstream JAK kinases. Therefore, STAT3 is still phosphorylated, but it cannot function transcriptionally. Solution:
-
Immediate: Do not use p-STAT3 reduction as an early marker. Use a STAT3-luciferase reporter assay or EMSA.[4]
-
Late: Check p-STAT3 at 24 hours. By this time, the disruption of the autocrine IL-6/STAT3 feedback loop often causes p-STAT3 levels to finally drop.
Q2: I see G2/M arrest at 24 hours but no significant apoptosis (Annexin V positive).
Diagnosis: Incubation time is insufficient for the specific cell line. Root Cause: GL induces G2/M arrest via the ATM/ATR pathway before triggering apoptosis.[2][7] In resistant lines (e.g., PC-3), cells may hang in G2/M arrest for an extended period before committing to cell death. Solution:
-
Extend incubation to 48 or 72 hours .
-
Verify PARP cleavage (89 kDa fragment) via Western Blot, which is often more sensitive than Annexin V in early apoptosis.
Q3: The compound precipitates when added to the media.
Diagnosis: Solubility limit exceeded. Root Cause: GL is hydrophobic. Adding a high-concentration DMSO stock directly to aqueous media can cause "crashing out." Solution:
-
Prepare an intermediate dilution in warm media.
-
Ensure final DMSO concentration is ≤0.1%.
-
Critical: GL contains an
-unsaturated lactone moiety that can undergo Michael addition with thiols (cysteine/glutathione). Avoid media with excessive thiol supplements during the initial binding phase if IC50 appears artificially high.
Module 3: Mechanistic Logic
To optimize the experiment, one must understand the "Domino Effect" GL triggers. It is not a single-event killer; it is a transcriptional suffocator.
-
Direct Binding (Minutes): GL binds STAT3 cysteine residues.
-
Transcriptional Block (Hours): Downregulation of Bcl-xL (anti-apoptotic) and Cyclin D1 (proliferation).
-
Checkpoints (12-24h): Loss of Cyclin D1 causes cell cycle confusion; ATM/ATR pathways activate, causing G2/M arrest.
-
Collapse (24-48h): The ratio of Pro-apoptotic (Bax) to Anti-apoptotic (Bcl-xL) proteins shifts, triggering Caspase-3 activation and PARP cleavage.
3.1 Visualization: Signaling Cascade
Caption: Mechanistic pathway showing GL blockade of STAT3 DNA binding leading to delayed apoptosis.
Module 4: Reference Data
Typical IC50 Values & Time Points (Prostate Cancer Models)
| Cell Line | Status | IC50 (Viability) | Optimal Apoptosis Time | Key Reference |
| DU145 | Constitutive p-STAT3 | ~5–10 µM | 48 Hours | Hellsten et al. [1] |
| LNCaP-IL6 | IL-6 Induced STAT3 | ~5 µM | 24 Hours | Hellsten et al. [1] |
| PC-3 | STAT3 Null (Control) | >25 µM | N/A (Low sensitivity) | Weidler et al. [2] |
References
-
Hellsten, R., et al. (2008).[1] this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3.[1] The Prostate.[1][2][3][4][5][6][7][8][9][10]
-
Weidler, M., et al. (2000).[1] Inhibition of interleukin-6 signaling by this compound. FEBS Letters.
-
Don-Doncow, N., et al. (2014).[1] this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells.[1][3][5][6][9][10] Journal of Biological Chemistry.
-
García, V., et al. (2016). This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells.[2][7][11] Oncotarget.[7][11]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells. | Merck [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. The STAT3 inhibitor this compound inhibits the generation of MDSC‐like monocytes by prostate cancer cells and decreases immunosuppressive and tumorigenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits stem cell-like ALDH-positive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells | Oncotarget [oncotarget.com]
Technical Support Center: Galiellalactone Vehicle Selection & Formulation
Topic: Optimization of Vehicle Controls for In Vivo STAT3 Inhibition Studies Ticket Type: Technical Guide / Troubleshooting Status: Active Agent: Senior Application Scientist
Executive Summary
Galiellalactone (GL) is a direct inhibitor of STAT3 that functions via covalent binding to cysteine residues (specifically Cys-367, Cys-468, and Cys-542) within the STAT3 DNA-binding domain.[1][2][3][4] Because GL is a lipophilic fungal metabolite with poor aqueous solubility, vehicle selection is the single most critical variable in your experimental design.
The Challenge: You must balance solubility (preventing precipitation) with biocompatibility (preventing vehicle-induced toxicity). The Standard: The most cited literature protocol uses 10% DMSO in PBS , but this is often on the edge of solubility limits. The Solution: This guide provides the standard protocol, a "Rescue Formulation" for difficult solubility cases, and a troubleshooting matrix.
Module 1: Formulation Protocols
Protocol A: The Literature Standard (Low Dose / High Solubility)
Best for: Doses < 5 mg/kg where the drug concentration in the syringe is low. Reference: Hellsten et al. (2008), Prostate.[5][6]
-
Stock Preparation: Dissolve this compound powder in 100% DMSO to create a high-concentration stock (e.g., 50 mM or 10 mg/mL). Store at -20°C.
-
Working Solution (Daily Prep):
-
Calculate the required volume for injection (Standard mouse IP volume: 5–10 mL/kg).[7]
-
Step 1: Pipette the required amount of DMSO stock into a sterile tube.
-
Step 2: Slowly add sterile PBS (pH 7.4) while vortexing.
-
Target Ratio: 10% DMSO : 90% PBS.
-
Critical Check: Hold the tube up to a light source. If the solution is cloudy or visible crystals form, STOP . Do not inject. Proceed to Protocol B.
-
Protocol B: The "Rescue" Formulation (High Dose / Low Solubility)
Best for: Doses > 5 mg/kg or if Protocol A results in precipitation. This uses surfactants to stabilize the hydrophobic drug micelles.
-
Stock Preparation: Dissolve GL in 100% DMSO.
-
Vehicle Construction (The "10/10/80" Mix):
-
10% DMSO: Solubilizes the drug.
-
10% Tween 80 (Polysorbate 80): Acts as a surfactant to prevent crashing out upon aqueous dilution.
-
80% Saline (0.9% NaCl) or PBS: The aqueous bulk.
-
-
Mixing Order (Crucial):
-
Add GL/DMSO stock to the tube.
-
Add Tween 80.[8] Vortex thoroughly until mixed.
-
Slowly add Saline/PBS while vortexing.
-
Senior Scientist Note: Never add the aqueous buffer directly to the DMSO stock without the surfactant intermediate if you are experiencing precipitation. The "shock" of the polarity change causes the drug to crystallize immediately.
Module 2: Visualizing the Workflow
The following diagram illustrates the decision logic for formulation and the biological mechanism you are targeting.
Caption: Workflow for vehicle selection based on dosage, linked to the mechanism of covalent STAT3 inhibition.
Module 3: Troubleshooting & FAQs
Ticket #1: "My solution turns cloudy immediately after adding PBS."
-
Diagnosis: This is "crashing out." The hydrophobic this compound cannot remain in solution when the DMSO concentration drops below a critical threshold (usually <10%).
-
Fix:
-
Switch to Protocol B (add Tween 80).
-
Warm the solution: Briefly place the tube in a 37°C water bath.
-
Sonication: Sonicate for 10–20 seconds. Warning: Do not over-sonicate, as heat can degrade the compound.
-
Ticket #2: "The mice are showing signs of distress (writhe/weight loss) in the control group."
-
Diagnosis: Vehicle toxicity. 10% DMSO administered daily via IP can cause peritoneal irritation or weight loss in sensitive strains (e.g., NSG mice).
-
Fix:
-
Reduce DMSO concentration to 5% if solubility permits.
-
Switch to a Cyclodextrin-based vehicle (e.g., 20% (2-Hydroxypropyl)-β-cyclodextrin in water). This encapsulates the drug without the solvent toxicity of DMSO.
-
Ticket #3: "My Western Blot shows no reduction in p-STAT3, even at high doses."
-
Diagnosis: Potential drug inactivation during preparation.[9][10]
-
Critical Mechanism Check: this compound is a Michael acceptor . It reacts with nucleophiles (cysteines).
-
The Trap: Did you use a buffer containing DTT, Glutathione, or Mercaptoethanol during the drug preparation or vehicle formulation?
-
The Fix: Ensure your vehicle is strictly thiol-free . If you mix GL with a thiol-containing buffer before injection, the drug will react with the buffer instead of the STAT3 protein in the animal.
Module 4: Experimental Design Data
Table 1: Recommended Vehicle Configurations
| Parameter | Standard Protocol (Hellsten et al.) | Enhanced Solubility Protocol | Alternative (Low Toxicity) |
| Components | 10% DMSO / 90% PBS | 10% DMSO / 10% Tween 80 / 80% Saline | 5% DMSO / 20% HP-β-CD / Water |
| Max Drug Conc. | ~0.5 - 1.0 mg/mL | ~2.0 - 5.0 mg/mL | ~1.0 - 3.0 mg/mL |
| Route | IP (Intraperitoneal) | IP | IP or Oral Gavage |
| Toxicity Risk | Moderate (Chronic DMSO irritation) | Low/Moderate (Tween can release histamine) | Lowest (Best for immunodeficient mice) |
| Prep Note | Mix immediately before use. | Mix DMSO+Drug+Tween first, then saline. | Requires stirring for 30+ mins. |
References
-
Hellsten, R., et al. (2008). "this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3."[5][6] The Prostate, 68(3), 269–280.
-
Donadel, G., et al. (2020). "this compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells." Journal of Biological Chemistry, 289(23), 15969–15978.
-
Weidler, M., et al. (2000). "Inhibition of interleukin-6 signaling by this compound." FEBS Letters, 484(1), 1–6.
-
Washington State University IACUC. "Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents."
Sources
- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Galiellalactone vs. Stattic: A Technical Comparison of Two Prominent STAT3 Inhibitors
A Comparative Guide for Researchers
Introduction: The Critical Role of STAT3 in Disease and Drug Discovery
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that plays a crucial role in a multitude of cellular processes, including proliferation, survival, differentiation, and apoptosis.[1] Under normal physiological conditions, the activation of STAT3 is a transient and tightly regulated process. However, the persistent and aberrant activation of STAT3 is a hallmark of numerous human cancers and inflammatory diseases, making it a highly attractive target for therapeutic intervention.[1][2] The quest for potent and selective STAT3 inhibitors has led to the discovery of various small molecules, with Galiellalactone and Stattic emerging as two of the most widely studied and utilized compounds in preclinical research.
This guide provides an in-depth, objective comparison of this compound and Stattic, delving into their distinct mechanisms of action, potency, selectivity, and potential off-target effects. We will also provide detailed experimental protocols for researchers to effectively evaluate and compare these inhibitors in their own laboratory settings.
Mechanism of Action: Two Distinct Approaches to STAT3 Inhibition
This compound and Stattic employ fundamentally different strategies to disrupt STAT3 signaling, a crucial consideration for experimental design and interpretation of results.
This compound: A Covalent Inhibitor of STAT3 DNA Binding
This compound, a fungal metabolite, is a direct inhibitor of STAT3.[3][4] Its mechanism of action is characterized by the formation of a covalent bond with specific cysteine residues within the STAT3 protein.[3][5] Mass spectrometry analysis has identified three key cysteine residues targeted by this compound: Cys-367, Cys-468, and Cys-542, located in the DNA-binding and linker domains of STAT3.[3] By covalently modifying these residues, this compound sterically hinders the ability of activated STAT3 dimers to bind to their consensus DNA sequences in the promoters of target genes.[3][5] A key feature of this compound's mechanism is that it does not prevent the phosphorylation of STAT3 at Tyr705 or Ser727.[3][5][6] This is a critical distinction from many other STAT3 inhibitors.
Figure 2: Experimental workflow for the evaluation of STAT3 inhibitors in a cell-based system.
STAT3 Phosphorylation Assay (Western Blot)
Objective: To determine the effect of the inhibitor on STAT3 phosphorylation at Tyr705.
Protocol:
-
Seed cells (e.g., DU145, MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, Stattic, or vehicle control (DMSO) for the desired time (e.g., 1-4 hours).
-
For some cell lines, stimulation with a STAT3 activator like IL-6 (e.g., 20 ng/mL) for 15-30 minutes prior to lysis may be necessary to induce robust STAT3 phosphorylation. [7][8]4. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Expected Outcomes: Stattic should decrease pSTAT3 levels in a dose-dependent manner. [9]this compound is not expected to affect pSTAT3 levels. [3][5]
STAT3 Transcriptional Activity Assay (Luciferase Reporter Assay)
Objective: To measure the effect of the inhibitor on STAT3-mediated gene transcription.
Protocol:
-
Co-transfect cells with a STAT3-responsive luciferase reporter plasmid (containing STAT3 binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
After 24 hours, treat the cells with the inhibitors as described above. Stimulation with IL-6 may be required. [7][8]3. Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
Expected Outcomes: Both this compound and Stattic should inhibit STAT3-dependent luciferase activity in a dose-dependent manner. [3][10][8]
STAT3 DNA Binding Assay (EMSA or DNA-binding ELISA)
Objective: To assess the inhibitor's ability to prevent STAT3 from binding to its DNA consensus sequence.
Protocol (EMSA):
-
Prepare nuclear extracts from inhibitor-treated and control cells.
-
Incubate the nuclear extracts with a biotin- or radiolabeled double-stranded oligonucleotide probe containing a STAT3 consensus binding site.
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the complexes to a nylon membrane and detect the labeled probe.
Protocol (ELISA):
-
Use a commercially available STAT3 DNA-binding ELISA kit.
-
Add nuclear extracts to wells pre-coated with the STAT3 consensus sequence oligonucleotide.
-
Incubate with a primary antibody specific for STAT3, followed by an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance. [11] Expected Outcomes: Both inhibitors should reduce the amount of STAT3 bound to the DNA probe. [3][5]
Cell Viability/Proliferation Assay
Objective: To determine the cytotoxic or cytostatic effects of the inhibitors.
Protocol (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat with a range of inhibitor concentrations for 24, 48, or 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm.
Expected Outcomes: Both inhibitors are expected to decrease cell viability in STAT3-dependent cancer cell lines. [2][3]
Conclusion and Future Perspectives
This compound and Stattic are both valuable tools for investigating the role of STAT3 in health and disease. Their distinct mechanisms of action offer complementary approaches to studying STAT3 signaling. This compound, with its high potency and covalent mechanism targeting DNA binding, is a highly specific tool for studying the consequences of blocking STAT3's transcriptional activity without affecting its activation state. Stattic, while less potent and with some potential for off-target effects, remains a widely used inhibitor for targeting the initial steps of STAT3 activation and dimerization.
The choice between this compound and Stattic will depend on the specific research question and the experimental context. For studies requiring high potency and a well-defined mechanism targeting the final step of STAT3's action, this compound is an excellent choice. For broader studies on the effects of inhibiting STAT3 activation, and when potential off-target effects can be controlled for, Stattic remains a relevant tool. As the field of STAT3 drug discovery continues to evolve, the development of new inhibitors with improved potency, selectivity, and drug-like properties will undoubtedly provide researchers with even more powerful tools to dissect the complex biology of STAT3.
References
-
Doncow, D. N., et al. (2014). This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells. Journal of Biological Chemistry, 289(23), 15969-78. [Link]
-
Teng, K. S., et al. (2020). The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. Journal of Biological Chemistry, 295(9), 2796-2808. [Link]
-
ResearchGate. (n.d.). Chemical structure and activity of biotinylated this compound analogues. Retrieved from [Link]
-
Schust, J., et al. (2006). Stattic: a small-molecule inhibitor of STAT3 activation and dimerization. Chemistry & Biology, 13(11), 1235-1242. [Link]
-
Mandal, P., et al. (2019). Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer. Cancers, 11(5), 638. [Link]
-
Li, Y., et al. (2024). Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia. Oncology Letters, 27(1), 1. [Link]
-
Puhr, M., et al. (2018). The STAT3 Inhibitor this compound Reduces IL6-Mediated AR Activity in Benign and Malignant Prostate Models. Molecular Cancer Therapeutics, 17(12), 2722-2731. [Link]
-
Hellsten, R., et al. (2014). Targeting STAT3 in castration-resistant prostate cancer: this compound as a direct inhibitor of STAT3 in prostate cancer cells. ASCO Meeting Abstracts, 32(15_suppl), e16035. [Link]
-
Inhibitor Research Hub. (2026). Stattic: Advanced STAT3 Inhibition for Precision Cancer R... Retrieved from [Link]
-
Puhr, M., et al. (2018). The STAT3 inhibitor this compound reduces IL6-mediated AR activity in benign and malignant prostate models. Molecular Cancer Therapeutics. [Link]
-
Wikipedia. (2026). Stattic. Retrieved from [Link]
-
PubChem. (n.d.). Stattic. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of this compound-based novel STAT3-selective inhibitors with cytotoxic activities against triple-negative breast cancer cell lines. Retrieved from [Link]
-
Kim, M. S., et al. (2017). Identification of this compound-based novel STAT3-selective inhibitors with cytotoxic activities against triple-negative breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 27(19), 4541-4546. [Link]
-
Orlacchio, A., et al. (2016). Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent. Oncotarget, 7(14), 17649-61. [Link]
-
Yang, Y., et al. (2024). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. ACS Central Science, 10(2), 336-348. [Link]
-
Puhr, M., et al. (2018). The STAT3 Inhibitor this compound Reduces IL6-Mediated AR Activity in Benign and Malignant Prostate Models. Molecular Cancer Therapeutics, 17(12), 2722-2731. [Link]
-
Peñaranda-fajardo, S. M., et al. (2020). STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population. Scientific Reports, 10(1), 14002. [Link]
-
Page, B. D. G., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Oncotarget, 7(50), 82531-82543. [Link]
-
Jaskiewicz, M., et al. (2020). Targeting the JAK2/STAT3 Pathway—Can We Compare It to the Two Faces of the God Janus?. International Journal of Molecular Sciences, 21(21), 8277. [Link]
-
Timofeeva, O. A., et al. (2013). A Novel Inhibitor of STAT3 Homodimerization Selectively Suppresses STAT3 Activity and Malignant Transformation. Molecular Cancer Research, 11(5), 485-96. [Link]
-
Rödicker, F., et al. (2018). STAT3 inhibition sensitizes colorectal cancer to chemoradiotherapy in vitro and in vivo. International Journal of Cancer, 142(1), 136-148. [Link]
-
Lund University. (n.d.). This compound is a Direct Inhibitor of STAT3 in Prostate Cancer Cells. Retrieved from [Link]
-
Yue, P., et al. (2016). Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Molecular Cancer Therapeutics, 15(6), 1219-30. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a Direct Inhibitor of STAT3 in Prostate Cancer Cells. | Lunds universitet [lu.se]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. STAT3 inhibition sensitizes colorectal cancer to chemoradiotherapy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors | Oncotarget [oncotarget.com]
Technical Guide: Validation of Galiellalactone Specificity via STAT3 Knockdown
Executive Summary
Galiellalactone (GL) is a fungal metabolite that functions as a direct, covalent inhibitor of the STAT3 DNA-binding domain .[1][2][3][4][5] Unlike standard SH2-domain inhibitors (e.g., Stattic) which prevent phosphorylation/dimerization, GL alkylates specific cysteine residues (Cys-367, Cys-468, Cys-542), blocking the transcription factor from engaging with DNA response elements without necessarily ablating upstream phosphorylation.
This guide details the rigorous validation of GL specificity using Small Interfering RNA (siRNA) . The core principle described here is Target Phenocopy and Epistasis : If GL acts exclusively through STAT3, then genetic removal of STAT3 (siRNA) should mimic GL treatment, and treating STAT3-null cells with GL should yield no additional toxicity.
Mechanistic Distinction: GL vs. siRNA vs. SH2 Inhibitors
To validate GL, one must understand that it attacks a different node in the pathway than classical inhibitors or RNAi.
| Feature | This compound (GL) | STAT3 siRNA | Stattic (Alternative) |
| Primary Target | STAT3 Protein (DNA-Binding Domain) | STAT3 mRNA | STAT3 Protein (SH2 Domain) |
| Mechanism | Covalent alkylation of Cys-468 (and others) | mRNA degradation via RISC | Blocks recruitment to receptor & dimerization |
| Effect on p-STAT3 | None/Minimal (Phosphorylation remains intact) | Ablated (Protein is gone) | Ablated (Prevents phosphorylation) |
| Reversibility | Irreversible (Covalent) | Reversible (Transient) | Reversible |
| Kinetics | Fast (Minutes to Hours) | Slow (24–72 Hours) | Fast |
Signaling Pathway & Inhibition Nodes
The following diagram illustrates the precise intervention points. Note that GL leaves the phosphorylated dimer intact but sterically/chemically prevents it from binding the DNA.
Caption: Differential inhibition of STAT3. siRNA degrades mRNA, preventing protein synthesis. GL covalently binds the DNA-binding domain of the active dimer. Stattic targets the SH2 domain.
Experimental Protocol: The "On-Target" Validation System
This protocol is designed to determine if the cytotoxicity of this compound is dependent on the presence of STAT3.[4][6]
Phase 1: Optimization of Knockdown
Before introducing the drug, you must achieve >80% knockdown efficiency.
-
Cell Lines: DU145 (Constitutive STAT3) or LNCaP (Inducible, requires IL-6).
-
Reagent: STAT3-specific siRNA (e.g., targeting 3' UTR or CDS) vs. Scrambled Non-Targeting Control (NTC).
-
Timepoint: 48 hours post-transfection is usually optimal for protein depletion.
Phase 2: The Four-Arm Epistasis Assay
Objective: Compare the IC50 of GL in wild-type vs. STAT3-depleted cells.
Experimental Design:
-
Arm A (Control): Transfection with NTC siRNA + Vehicle (DMSO).
-
Arm B (Drug Effect): Transfection with NTC siRNA + GL (Titration: 1, 5, 10, 25 µM).
-
Arm C (Genetic Effect): Transfection with STAT3 siRNA + Vehicle.
-
Arm D (Combination): Transfection with STAT3 siRNA + GL (Titration).
Step-by-Step Workflow:
-
Seeding: Seed cells (e.g., 200,000/well in 6-well) and allow attachment (24h).
-
Transfection: Transfect siRNA (50–100 nM) using Lipofectamine RNAiMAX or equivalent. Incubate for 24 hours .
-
Drug Treatment: Replace media. Add this compound (dissolved in DMSO) to the designated wells.
-
Critical Note: GL is a Michael acceptor.[2] Avoid buffers containing DTT or Mercaptoethanol during drug incubation, as these will quench the drug before it enters the cell.
-
-
Incubation: Incubate for an additional 24–48 hours .
-
Readouts:
-
Western Blot: Verify STAT3 knockdown (Total STAT3) and GL activity (Downstream targets: Bcl-xL, Cyclin D1). Note: Do not rely on p-STAT3 reduction for GL efficacy.
-
Viability Assay: MTT, WST-1, or Crystal Violet.
-
Workflow Diagram
Caption: Experimental timeline. Transfection precedes drug treatment to ensure protein depletion occurs before drug challenge.
Data Interpretation & Expected Results
As a scientist, your interpretation of Arm D (siRNA + GL) determines the validity of the compound.
| Scenario | Observation | Interpretation |
| Validation Success | GL kills NTC cells (Arm B), but does not further kill STAT3-KD cells (Arm D ≈ Arm C). | On-Target. GL toxicity is dependent on the presence of STAT3.[7] |
| Partial Off-Target | GL kills NTC cells, and partially increases killing in STAT3-KD cells (Arm D > Arm C). | Mixed Mechanism. GL hits STAT3 but likely has other targets (e.g., reactive cysteines on other proteins). |
| Validation Failure | GL kills STAT3-KD cells with the same potency as NTC cells (Arm D ≈ Arm B). | Off-Target. The drug's toxicity is completely independent of STAT3. |
Quantitative Benchmarks (Reference Data)
Based on seminal studies (Hellsten et al., Don-Doncow et al.):
-
Effect on p-STAT3 (Y705): No change (GL distinguishes itself here).
-
Effect on DNA Binding (EMSA): >80% reduction at 10 µM.
-
Effect on Bcl-xL/Cyclin D1: Significant reduction (downstream transcriptional suppression).
Senior Scientist Troubleshooting
1. The "Phosphorylation Trap": Do not use p-STAT3 (Tyr705) reduction as a readout for GL efficacy. Unlike JAK inhibitors or Stattic, GL binds the DNA binding domain. You will likely see sustained p-STAT3 levels even while the cells are dying and downstream targets (Bcl-xL) are dropping. Trust the EMSA or Luciferase reporter, not the p-STAT3 blot.
2. Cysteine Reactivity: GL is a Michael acceptor.[2] If you use media supplemented with high concentrations of thiol-containing antioxidants (NAC, GSH) during the treatment phase, you will neutralize the drug. Perform treatments in standard media.
3. The Half-Life Issue: GL has a relatively short half-life. For long-term assays (>48h), consider refreshing the media with fresh compound every 24 hours to maintain pressure, although the covalent bond is irreversible once formed.
References
-
Hellsten, R., et al. (2008). this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3.[8][9] The Prostate, 68(3), 269–280.[9] Link
-
Don-Doncow, N., et al. (2014). this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells.[3][9] Journal of Biological Chemistry, 289(23), 15969-15978.[9] Link
-
Weidler, M., et al. (2000). Inhibition of interleukin-6 signaling by this compound. FEBS Letters, 484(1), 1-6. Link
-
Canesin, G., et al. (2020). STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population. Scientific Reports, 10, 13958. Link
Sources
- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound is a Direct Inhibitor of STAT3 in Prostate Cancer Cells. | Lunds universitet [lu.se]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Galiellalactone: A Direct STAT3 DNA-Binding Domain Inhibitor for Bcl-xL and Cyclin D1 Suppression
Executive Summary: The Case for Direct DNA-Binding Inhibition
In the landscape of STAT3 inhibition, Galiellalactone (GL) occupies a unique pharmacological niche. Unlike the majority of STAT3 inhibitors (e.g., Stattic, S3I-201) which target the SH2 domain to prevent phosphorylation or dimerization, this compound functions as a direct DNA-binding domain (DBD) inhibitor .
This distinction is critical for researchers studying Bcl-xL (apoptosis resistance) and Cyclin D1 (cell cycle progression). Because GL covalently binds to specific cysteine residues (Cys367, Cys468, Cys542) within the STAT3 DBD, it blocks transcriptional activity even if upstream kinases (JAKs, Src) remain active and STAT3 is phosphorylated. This guide compares GL’s performance against standard SH2 inhibitors and details the protocols required to validate its effect on downstream targets.
Mechanistic Differentiation & Logic
To understand why GL is often more effective in constitutively active STAT3 models (like DU145 prostate cancer or TNBC cells), one must map the intervention points.
The "Bypass" Problem with SH2 Inhibitors
SH2 inhibitors prevent STAT3 recruitment to receptors and subsequent dimerization. However, in tumors with high cytosolic concentrations of pre-activated STAT3 or alternative activation loops (e.g., non-canonical phosphorylation), SH2 inhibition may be incomplete.
The this compound Solution
GL acts as a "terminal blocker." By modifying the DNA-binding interface, it renders the STAT3 dimer sterically incompatible with the Gamma Interferon Activation Site (GAS) elements on the DNA, regardless of the dimer's phosphorylation status.
Visualization: Pathway Intervention Points
The following diagram illustrates the specific blockade points of GL versus standard SH2 inhibitors.
Caption: this compound blocks the terminal step of DNA binding, unlike Stattic which targets upstream dimerization.
Comparative Performance Analysis
The following data synthesizes performance metrics from prostate (DU145, LNCaP) and breast (MDA-MB-468) cancer models.
Table 1: Comparative Efficacy on Downstream Targets
| Feature | This compound (GL) | Stattic | S3I-201 |
| Primary Mechanism | Covalent binding to DBD (Cys367/468) | Non-peptide mimic of SH2 domain | SH2 domain alkylation |
| Effect on p-STAT3 (Tyr705) | None/Minimal (in DU145)* | Strong Inhibition | Inhibition |
| Bcl-xL Suppression | High (Direct transcriptional block) | High (Upstream block) | Moderate (High IC50 required) |
| Cyclin D1 Suppression | High (Induces G2/M arrest) | High | Moderate |
| Selectivity | High (Does not affect STAT1/5) | Moderate (Can affect STAT1) | Low (Non-selective alkylator) |
| Cellular IC50 (Viability) | ~2.5 - 10 µM | ~5 - 20 µM | ~50 - 100 µM |
| Stem Cell Targeting | Potent against ALDH+ CSCs | Moderate | Low |
*Note: A key validation marker for GL is that p-STAT3 levels often remain unchanged while Bcl-xL/Cyclin D1 levels drop. This confirms the mechanism is downstream of phosphorylation.
Key Findings on Targets:
-
Bcl-xL (Apoptosis): GL treatment (10-25 µM) consistently reduces Bcl-xL mRNA and protein levels, correlating with cleaved caspase-3 activation. In Enzalutamide-resistant prostate cancer cells, GL restores apoptotic sensitivity where other inhibitors fail.
-
Cyclin D1 (Proliferation): GL induces a distinct G2/M phase arrest , unlike the G1/S arrest often seen with upstream kinase inhibitors. This is linked to the direct suppression of Cyclin D1 and c-Myc transcription.
Experimental Protocols (Self-Validating Systems)
To generate authoritative data, your experimental design must control for GL's unique mechanism. Standard Western blots for p-STAT3 are insufficient as a readout for efficacy.
Protocol A: Western Blotting for Downstream Target Suppression
Objective: Confirm functional inhibition of STAT3 transcriptional output.
Materials:
-
Cell Lines: DU145 (Constitutive STAT3) or IL-6 stimulated LNCaP.[1]
-
Compound: this compound (dissolved in DMSO).
-
Antibodies: Anti-Bcl-xL, Anti-Cyclin D1, Anti-pSTAT3 (Tyr705), Anti-Total STAT3, Anti-GAPDH.
Workflow:
-
Seeding: Seed
cells/well in 6-well plates. Allow attachment (24h). -
Treatment:
-
Lysis: Wash with cold PBS. Lyse in RIPA buffer + Protease/Phosphatase inhibitors.
-
Blotting: Load 30µg protein.
-
Analysis (The "Trust" Check):
-
Success Criteria: GL lanes must show reduced Bcl-xL/Cyclin D1 but unchanged or slightly reduced p-STAT3 .
-
Failure Mode: If p-STAT3 is obliterated, check for non-specific toxicity or off-target kinase inhibition.
-
Protocol B: Luciferase Reporter Assay (Functional Verification)
Objective: Quantify the reduction in STAT3 transcriptional activity.
Workflow:
-
Transfection: Transfect cells with a STAT3-responsive luciferase reporter (e.g., pLucTKS3 with 7x GAS binding sites).
-
Stimulation:
-
Serum-starve cells for 12h.
-
Pre-treat with GL (0, 5, 10, 25 µM) for 1 hour.[5]
-
Stimulate with IL-6 (25 ng/mL) for 4-6 hours.
-
-
Measurement: Lyse and add Luciferin substrate. Measure luminescence.
-
Data Normalization: Normalize to Renilla luciferase (transfection control).
-
Result: Expect a dose-dependent decrease in luminescence (IC50 ~5 µM in LNCaP).
Visualization: Experimental Logic Flow
Caption: Experimental workflow to distinguish GL's unique mechanism from standard kinase inhibitors.
References
-
Hellsten, R., et al. (2008).[1] this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3.[1] The Prostate.[1][2][5][6][7][8][9][10] Link
-
Don-Doncow, N., et al. (2014).[1][11] this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells.[1][2][5][7][9][10] Journal of Biological Chemistry. Link
-
Canesin, G., et al. (2020). STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population. Scientific Reports.[7] Link
-
Thaper, D., et al. (2018).[7] this compound inhibits the STAT3/AR signaling axis and suppresses Enzalutamide-resistant Prostate Cancer.[7][12] Scientific Reports.[7] Link
-
Kim, M.S., et al. (2019). Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer.[3] Biomolecules.[1][2][3][5][6][7][8][9][10][13][14] Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scientificarchives.com [scientificarchives.com]
- 5. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits the STAT3/AR signaling axis and suppresses Enzalutamide-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. preprints.org [preprints.org]
Comparative Guide: Galiellalactone-Induced Apoptosis Markers (c-PARP & Cleaved Caspase-3)
[1]
Executive Summary
This guide provides a technical analysis of Galiellalactone (GL) , a direct STAT3 inhibitor, and its validation using the apoptotic markers Cleaved Poly (ADP-ribose) Polymerase (c-PARP) and Cleaved Caspase-3 . Unlike upstream JAK inhibitors (e.g., Ruxolitinib) or SH2-domain inhibitors (e.g., Stattic), this compound functions by covalently binding to the DNA-binding domain of STAT3.
This distinct mechanism renders GL effective in models driven by constitutively active STAT3 where upstream inhibition fails. The appearance of c-PARP (89 kDa) and Cleaved Caspase-3 (17/19 kDa) serves as the definitive biochemical readout for GL-mediated programmed cell death.
Mechanistic Basis: Why These Markers?
To accurately interpret Western blot data, one must understand the causality linking STAT3 inhibition to these specific markers.
The Pathway[2][3][4][5][6][7]
-
STAT3 Blockade: GL binds cysteine residues (Cys-367, Cys-468, Cys-542) on STAT3, preventing DNA binding without affecting phosphorylation status.[1]
-
Transcriptional Suppression: Reduced transcription of anti-apoptotic genes (Bcl-xL, Mcl-1, Survivin).
-
Mitochondrial Permeabilization: Loss of Bcl-xL/Mcl-1 allows Bax/Bak oligomerization, releasing Cytochrome c.
-
Caspase Activation: Cytochrome c activates the apoptosome
Caspase-9 Caspase-3 (Executioner) . -
Terminal Event: Activated Caspase-3 cleaves PARP , disabling DNA repair and sealing the cell's fate.
Diagram 1: this compound Mechanism of Action
This diagram illustrates the unique intervention point of GL compared to alternative inhibitors.
Caption: this compound blocks STAT3 at the DNA-binding step, downstream of phosphorylation, triggering the Caspase-3/PARP apoptotic cascade.[2][3][4]
Comparative Performance Analysis
The following table contrasts this compound with standard alternatives in the context of Western blot readouts for apoptosis.
Table 1: Inhibitor Profile Comparison
| Feature | This compound (GL) | Stattic | Ruxolitinib (JAKi) | Staurosporine (STS) |
| Primary Target | STAT3 DNA-Binding Domain (Cys367/468/542) | STAT3 SH2 Domain | JAK1/JAK2 Kinase | Broad Kinase Inhibitor |
| p-STAT3 (Tyr705) Status | Unchanged (Unique feature) | Inhibited | Inhibited | Inhibited |
| c-PARP Induction | High (24-48h) | High (12-24h) | Moderate (Context dependent) | Very High (4-6h) |
| Cleaved Caspase-3 | Strong 17/19 kDa bands | Strong 17/19 kDa bands | Variable | Strong 17/19 kDa bands |
| Specificity | High for STAT3-driven tumors | Moderate (Off-target: TrxR1) | High for JAK-driven tumors | Low (General toxin) |
| Use Case | Constitutively active STAT3 (p-STAT3 independent) | Dimerization blockade | Cytokine-dependent tumors | Positive Control for Apoptosis |
Experimental Insight
-
GL vs. Stattic: While both induce c-PARP, GL is superior in models where STAT3 is constitutively phosphorylated but can be blocked from DNA binding. Stattic often shows higher toxicity due to off-target alkylation of thioredoxin reductase [1].
-
GL vs. Ruxolitinib: In cell lines like DU145 (Prostate), Ruxolitinib may fail to induce robust c-PARP because the STAT3 activation is intrinsic/autocrine. GL bypasses the kinase step, ensuring apoptosis induction [2].
Validated Experimental Protocol
This workflow is designed to maximize the detection of the cleaved fragments, which are often labile and less abundant than full-length proteins.
Phase 1: Cell Treatment
-
Cell Model: DU145 or LNCaP (Prostate), MDA-MB-468 (TNBC).
-
Dose: 10 – 25 µM this compound.
-
Duration: 24 and 48 hours.[5] (Note: 6-12 hours is often too early for robust PARP cleavage with GL).
-
Controls:
-
Negative: DMSO (0.1%).
-
Positive: Staurosporine (1 µM, 4h).
-
Rescue: Pre-treat with Z-VAD-FMK (50 µM) for 1h to confirm caspase-dependence.
-
Phase 2: Lysis & Extraction (Critical)
Apoptotic cells detach. Do not discard the media.
-
Collect culture media (contains floating apoptotic cells).
-
Wash adherent cells with PBS; collect PBS.
-
Combine media + PBS + trypsinized cells; centrifuge at 1000 x g for 5 min.
-
Lyse pellet in RIPA Buffer supplemented with:
-
Protease Inhibitor Cocktail (1x)
-
Phosphatase Inhibitor (if checking p-STAT3)[3]
-
1 mM PMSF (Add fresh; critical for preserving cleaved Caspase-3).
-
-
Incubate on ice for 30 min; sonicate briefly (3x 5 sec pulses) to shear DNA.
Phase 3: Western Blotting Parameters
| Target | Molecular Weight (kDa) | Gel Percentage | Primary Antibody (Rec.) | Dilution |
| Full PARP | 116 | 8% or 10% | CST #9542 / sc-8007 | 1:1000 |
| Cleaved PARP | 89 | 8% or 10% | CST #5625 (Specific to cleaved) | 1:1000 |
| Pro-Caspase 3 | 35 | 12% or 15% | CST #9662 | 1:1000 |
| Cleaved Caspase 3 | 17, 19 | 12% or 15% | CST #9661 (Asp175 specific) | 1:500 - 1:1000 |
| GAPDH/Actin | 37 / 42 | Any | Loading Control | 1:5000 |
Technical Note: To detect both PARP (116/89) and Caspase-3 (35/17) on the same membrane, use a 4-20% Gradient Gel . If casting manually, run two separate gels: 8% for PARP and 12-15% for Caspase-3 to ensure separation of the small 17 kDa fragment from the dye front.
Troubleshooting & Self-Validation
-
Issue: No Cleaved Caspase-3 band detected despite cell death.
-
Cause: The 17/19 kDa fragments are unstable and can degrade further.
-
Solution: Harvest earlier (24h vs 48h). Ensure PMSF is fresh. Use a PVDF membrane (0.2 µm pore size) instead of 0.45 µm to capture small proteins.
-
-
Issue: High background on c-PARP blot.
-
Cause: Non-specific binding of antibody to full-length PARP degradation products.
-
Solution: Use an antibody specific to the Asp214 cleavage site (e.g., CST #5625) rather than a total PARP antibody.
-
-
Validation Check: If GL treatment reduces p-STAT3 (Tyr705), you are likely observing an off-target effect or upstream feedback loop, as pure GL action should retain p-STAT3 levels while blocking DNA binding [3].
Experimental Workflow Diagram
Caption: Step-by-step workflow emphasizing the retention of floating cells and correct membrane choice for small fragments.
References
-
Hellsten, R., et al. (2008). This compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3.[6][2][1] The Prostate, 68(3), 269-280.
-
Don-Doncow, N., et al. (2014).[2] this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells.[6][2][7][8][1][4] Journal of Biological Chemistry, 289(23), 15969-15978.[6]
-
Hellsten, R., et al. (2011).[7] this compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells.[7][8] PLOS ONE, 6(7), e22118.
-
Cell Signaling Technology. (n.d.). Cleaved Caspase-3 (Asp175) Antibody #9661. Cell Signaling Technology.
-
Novus Biologicals. (2016). Cleaved Caspase-3: A Marker of Programmed Cell Death.[9][10] Novus Biologicals.
Sources
- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.plos.org [journals.plos.org]
- 8. This compound inhibits stem cell-like ALDH-positive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Cleaved Casapse-3: A Marker of Programmed Cell Death: Novus Biologicals [novusbio.com]
Targeting the STAT3 Axis: A Technical Comparison of Galiellalactone vs. JAK2 Inhibitors
Executive Summary: The Signal Bottleneck vs. The Gatekeeper
In the landscape of neoplastic signaling, the JAK-STAT pathway represents a critical axis for proliferation and immune evasion. For years, the standard of care has focused on JAK2 inhibitors (e.g., Ruxolitinib, Fedratinib), which act as "gatekeepers," preventing the phosphorylation cascade upstream. However, Galiellalactone (GL) , a fungal metabolite, offers a distinct paradigm: it acts as a direct "bottleneck" blocker by covalently binding to the STAT3 transcription factor itself.[1][2]
This guide provides a rigorous technical comparison for researchers selecting between upstream kinase inhibition (JAK2i) and direct transcription factor inhibition (GL).
Mechanistic Divergence
Understanding the precise molecular entry point is critical for experimental design and interpreting resistance mechanisms.
JAK2 Inhibitors (The Upstream Blockade)
-
Class: ATP-competitive kinase inhibitors.
-
Mechanism: These molecules bind to the ATP-binding pocket of the Janus Kinase 2 (JAK2) protein. By preventing ATP hydrolysis, they block the trans-phosphorylation of JAK2 and the subsequent tyrosine phosphorylation of STAT3 (Tyr705).
-
Limitation: They are ineffective if STAT3 is activated by non-JAK kinases (e.g., Src, EGFR) or if STAT3 harbors constitutively active mutations independent of upstream phosphorylation.
This compound (The Downstream Trap)
-
Class: Covalent STAT3 DNA-binding domain inhibitor.[2]
-
Mechanism: GL functions as a Michael acceptor.[1] It covalently modifies specific cysteine residues (Cys-367, Cys-468, and Cys-542 ) within the STAT3 DNA-binding domain.[2]
-
Key Distinction: GL does not inhibit STAT3 phosphorylation.[2][3][4][5] Instead, it sterically hinders the protein-DNA interaction. A cell treated with GL will still show high levels of pSTAT3 (Tyr705) on a Western blot, yet transcriptional activity will be silenced.
Pathway Visualization
The following diagram illustrates the distinct intervention points.
Caption: Figure 1: Mechanistic intervention points.[5][6] JAK2i blocks phosphorylation upstream, while this compound physically prevents the phosphorylated STAT3 dimer from binding DNA.
Comparative Performance Profile
The following table summarizes key pharmacological and experimental differences.
| Feature | JAK2 Inhibitors (e.g., Ruxolitinib) | This compound |
| Primary Target | JAK2 Kinase (ATP Pocket) | STAT3 (DNA Binding Domain) |
| IC50 (Cellular) | < 100 nM (Potent) | ~2.5 - 10 µM (Moderate) |
| Effect on pSTAT3 (Y705) | Decreases significantly | No Effect (remains phosphorylated) |
| Selectivity | High for JAKs; risk of off-target kinase inhibition | High for STAT3; minimal effect on STAT1/5 |
| Resistance Profile | Susceptible to JAK2 mutations (V617F) or bypass signaling (Src) | Effective against JAK2-resistant or Src-driven tumors |
| Toxicity | Myelosuppression (Anemia, Thrombocytopenia) | Generally low toxicity in vivo models |
| Clinical Status | FDA Approved (Myelofibrosis, PV) | Preclinical / Research Tool |
Experimental Protocols: Validating the Mechanism
To confirm whether a cellular response is driven by upstream kinase inhibition or direct STAT3 blockade, you must employ a "Phospho-Mismatch" strategy.
Protocol A: The "Phospho-Mismatch" Validation (Western Blot)
Objective: Differentiate GL activity from JAK2i activity by analyzing phosphorylation status vs. downstream protein expression.
Reagents:
-
Antibodies: pSTAT3 (Tyr705), Total STAT3, Bcl-xL (downstream target), GAPDH (loading control).
-
Controls: DMSO (Vehicle), IL-6 (Inducer).
Workflow:
-
Seeding: Plate DU145 or LNCaP cells (2.5 x 10^5 cells/well) in 6-well plates.
-
Pre-treatment:
-
Arm 1: Treat with Ruxolitinib (1 µM) for 1 hour.
-
Arm 2: Treat with This compound (10 µM) for 1 hour.
-
Arm 3: DMSO control.
-
-
Stimulation: Stimulate with IL-6 (50 ng/mL) for 30 minutes (to assess phosphorylation) or 24 hours (to assess downstream targets like Bcl-xL).
-
Lysis & Blotting: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Perform SDS-PAGE.
Expected Results (The "Trust" Signal):
-
JAK2i Treated: pSTAT3 (Tyr705) is absent/low . Bcl-xL is low.
-
This compound Treated: pSTAT3 (Tyr705) is HIGH (comparable to control). Bcl-xL is low .
-
Interpretation: If pSTAT3 is high but the target gene is silenced, you have successfully engaged the DNA-binding domain directly.
Protocol B: STAT3 Luciferase Reporter Assay
Objective: Quantify the functional transcriptional suppression.
Workflow:
-
Transfection: Transfect cells with pSTAT3-Luc (containing 4x M67 STAT3 binding sites) and Renilla-Luc (normalization).
-
Incubation: Wait 24 hours post-transfection.
-
Treatment: Treat with GL (0, 5, 10, 25 µM) for 1 hour.
-
Induction: Add IL-6 (50 ng/mL) and incubate for 4-6 hours.
-
Readout: Measure Firefly/Renilla ratio using a Dual-Luciferase assay system.
Causality Check: GL should show a dose-dependent decrease in luminescence despite the presence of IL-6.
Experimental Logic Flowchart
Caption: Figure 2: Decision tree for interpreting STAT3 inhibition data. GL is identified by the retention of phosphorylation paired with loss of function.
References
-
Don-Doncow, N., et al. (2014). "this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells." Journal of Biological Chemistry.
-
Hellsten, R., et al. (2008). "this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3."[5][7] The Prostate.[2][3][4][8]
-
Weidler, M., et al. (2000). "Inhibition of interleukin-6 signaling by this compound."[5] FEBS Letters.
-
Hu, X., et al. (2021). "JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies." Frontiers in Immunology.
-
Roskoski, R. Jr. (2023). "Properties of FDA-approved small molecule protein kinase inhibitors."[9] Pharmacological Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JAK Inhibitors for Myelofibrosis: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The STAT3 inhibitor this compound inhibits the generation of MDSC‐like monocytes by prostate cancer cells and decreases immunosuppressive and tumorigenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]
Galiellalactone selectivity against NF-kB pathway
Publish Comparison Guide: Galiellalactone Selectivity and Dual-Targeting of the NF-κB and STAT3 Pathways
Executive Summary
As a Senior Application Scientist in drug discovery, I frequently encounter transcription factor inhibitors that fail in late-stage development due to off-target toxicity or poor mechanistic characterization. This compound (GL), a hexacyclic fungal metabolite isolated from Galiella rufa, represents a fascinating exception. Originally classified solely as a direct STAT3 inhibitor, advanced profiling has revealed its potent, selective interference with the NF-κB pathway. This guide provides a comprehensive, objective comparison of GL against other pathway inhibitors, detailing the causality behind its dual-mechanism and providing self-validating protocols to accurately quantify its selectivity in your laboratory.
Mechanistic Causality: The Dual-Targeting Paradigm
Transcription factors STAT3 and NF-κB are notoriously difficult to drug directly due to their lack of traditional enzymatic active sites. GL bypasses this limitation through two distinct spatial and chemical mechanisms:
-
STAT3 Inhibition (Direct Alkylation): GL acts as a reactive Michael acceptor. It covalently binds to specific cysteine residues on STAT3 (both unphosphorylated and phosphorylated forms). This irreversible alkylation does not prevent upstream receptor kinases from phosphorylating STAT3; rather, it sterically blocks the STAT3 dimer from binding to its consensus DNA sequences, effectively silencing target genes like Bcl-2 and c-Myc1[1].
-
NF-κB Inhibition (Nuclear Import Interference): The canonical activation of NF-κB involves the degradation of IκB, exposing the nuclear localization signal (NLS) on the p65 (RelA) subunit. Most inhibitors (e.g., Bortezomib) target the upstream proteasome or IKK complex. GL is unique: it leaves IκB degradation intact but physically interferes with the association between p65 and importin α3 . By blocking this transport machinery, GL traps activated p65 in the cytoplasm, preventing the transcription of pro-inflammatory cytokines and viral promoters like the HIV-1 LTR 2[2].
Diagram 1: Dual-targeting mechanism of this compound against STAT3 and NF-κB signaling pathways.
Comparative Profiling: GL vs. Alternative Inhibitors
When selecting an inhibitor for in vitro or in vivo models, understanding the therapeutic window and off-target liabilities is critical. Table 1 summarizes how GL compares to other standard-of-care or experimental inhibitors.
Table 1: Pharmacological Comparison of STAT3/NF-κB Inhibitors
| Compound | Primary Target | Mechanism of Action | IC50 / Potency | Toxicity Profile / Off-Target |
| This compound | STAT3 & NF-κB (p65) | Covalent STAT3 binding; Blocks p65 nuclear import via importin α3 | ~5 µM (STAT3) | Low in vivo toxicity; non-mutagenic |
| Stattic | STAT3 (SH2 domain) | Prevents STAT3 dimerization | ~5.1 µM | High cellular toxicity; poor in vivo stability |
| Parthenolide | NF-κB (IKKβ) & STAT3 | Alkylates IKKβ (prevents IκB degradation) and STAT3 | ~3–10 µM | Broad reactivity; moderate toxicity |
| Bortezomib | Proteasome (26S) | Blocks IκB degradation, trapping NF-κB in cytoplasm | <10 nM | High systemic toxicity (peripheral neuropathy) |
Self-Validating Experimental Workflows
A common pitfall in evaluating NF-κB inhibitors is relying on whole-cell lysates. Because GL does not inhibit p65 phosphorylation or IκB degradation, a standard whole-cell Western blot will yield a false-negative result (showing normal levels of activated p65). To prove causality, you must interrogate the spatial distribution of the transcription factor.
Protocol 1: Subcellular Fractionation & Nuclear Import Validation
This protocol is designed as a self-validating system; if the compartmental controls fail, the assay is automatically voided.
-
Cell Culture & Treatment: Seed DU145 or LNCaP prostate cancer cells at 70% confluency. Pre-treat with 10–25 µM GL for 2 hours.
-
Stimulation: Induce NF-κB activation using TNF-α (10 ng/mL) for 30 minutes.
-
Hypotonic Lysis (Cytoplasmic Extraction): Wash cells in ice-cold PBS. Resuspend in hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT) supplemented with 0.1% NP-40 and protease inhibitors. Incubate on ice for 10 mins. Centrifuge at 3,000 × g for 5 mins. Save the supernatant as the Cytoplasmic Fraction.
-
Nuclear Extraction: Wash the remaining pellet once in hypotonic buffer (without NP-40) to remove residual cytoplasm. Resuspend the pellet in high-salt RIPA buffer to lyse the nuclei. Centrifuge at 14,000 × g for 15 mins. Save the supernatant as the Nuclear Fraction.
-
Self-Validation (Western Blotting): Probe both fractions for p65.
-
Control Logic: Probe the cytoplasmic fraction with anti-Tubulin and the nuclear fraction with anti-Lamin B1. If Tubulin appears in your nuclear fraction, cross-contamination occurred, and the p65 readout is invalid.
-
Expected Result: GL-treated cells will show robust p65 in the Tubulin-positive cytoplasmic fraction, but a near-complete absence of p65 in the Lamin B1-positive nuclear fraction.
-
Protocol 2: Dual Luciferase Reporter Assay for Transcriptional Selectivity
To quantify the downstream functional impact of GL on both pathways simultaneously:
-
Co-Transfection: Transfect cells with either a STAT3-responsive or NF-κB-responsive Firefly luciferase reporter plasmid. Crucially, co-transfect with a constitutively active Renilla luciferase plasmid (e.g., pRL-TK).
-
Treatment: Pre-treat with GL (5 µM) for 1 hour, followed by pathway-specific stimulation (IL-6 for STAT3; TNF-α for NF-κB).
-
Quantification & Causality: Measure luminescence using a dual-assay kit. Normalize the Firefly signal to the Renilla signal. Why? Normalization ensures that any decrease in Firefly luminescence is due to specific transcriptional inhibition by GL, rather than non-specific compound cytotoxicity killing the cells.
Diagram 2: Experimental workflow for validating this compound's spatial and transcriptional selectivity.
Translational Applications in Drug Development
Because GL effectively uncouples upstream kinase signaling from downstream transcription, it is highly valuable in disease models driven by constitutive transcription factor activation:
-
Oncology: GL induces apoptosis and reduces metastatic spread in castration-resistant prostate cancer (CRPC) models where STAT3 is constitutively active3[3].
-
Inflammation & Thrombosis: In apolipoprotein E-deficient mice, GL reduces pro-inflammatory marker gene expression and arterial platelet adhesion, demonstrating systemic anti-inflammatory efficacy without the severe immunosuppression seen with broad-spectrum agents 4[4].
References
-
Don-Doncow N, et al. "this compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells." Journal of Biological Chemistry (2014). 1
-
Perez M, et al. "The fungal metabolite this compound interferes with the nuclear import of NF-kappaB and inhibits HIV-1 replication." Chemico-Biological Interactions (2014). 2
-
Hellsten R, et al. "this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated STAT3." The Prostate (2008). 3
-
Hausding M, et al. "Anti-Inflammatory and Anti-Thrombotic Effects of the Fungal Metabolite this compound in Apolipoprotein E-Deficient Mice." PLoS One (2015). 4
Sources
- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory and Anti-Thrombotic Effects of the Fungal Metabolite this compound in Apolipoprotein E-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Galiellalactone Validation in IL-6 Stimulated LNCaP Cells
Executive Summary
Galiellalactone (GL) represents a distinct class of STAT3 inhibitors compared to conventional upstream kinase inhibitors (e.g., Ruxolitinib) or SH2 domain binders (e.g., Stattic). While upstream inhibitors ablate the phosphorylation signal entirely, this compound functions as a direct DNA-binding domain inhibitor . It covalently binds to cysteine residues within the STAT3 DNA-binding domain, physically blocking the transcription factor from engaging with the promoter regions of target genes (e.g., BCL2, MYC, PSA).[1]
The Validation Trap: Researchers often fail to validate GL efficacy because they rely solely on Western Blotting for p-STAT3 (Tyr705). Unlike JAK inhibitors, This compound does not necessarily inhibit STAT3 phosphorylation . A robust validation protocol in LNCaP cells must therefore rely on functional transcriptional readouts (Luciferase/qPCR) rather than upstream phosphorylation status.
Part 1: Mechanistic Architecture & Comparison
The Mechanism of Action
In IL-6 stimulated LNCaP cells, the signaling cascade follows the JAK/STAT axis. The distinction lies in the point of interception.
-
Ruxolitinib (JAKi): Blocks JAK1/2, preventing the phosphorylation of STAT3. Result: No p-STAT3, no Dimerization, no DNA binding.
-
Stattic (SH2i): Binds the SH2 domain, preventing dimerization and nuclear translocation. Result: Reduced p-STAT3 (often), no DNA binding.
-
This compound (DBDi): Allows phosphorylation, dimerization, and nuclear translocation, but sterically hinders the DNA-protein interface . Result: Intact p-STAT3, but blocked Transcription.
Diagram 1: Signaling Pathway & Inhibition Points
Caption: Comparative mechanism of action showing this compound intercepting the pathway at the terminal DNA-binding stage, unlike upstream inhibitors.
Comparative Analysis Table
| Feature | This compound | Stattic | Ruxolitinib |
| Primary Target | STAT3 DNA-Binding Domain (Cysteine residues) | STAT3 SH2 Domain | JAK1 / JAK2 Kinase |
| Mechanism | Covalent modification; Steric hindrance of DNA binding | Prevents dimerization & nuclear translocation | Prevents phosphorylation of STAT3 |
| Effect on p-STAT3 (WB) | No Change (or minimal reduction) | Reduces | Abolishes |
| LNCaP IC50 (Approx) | 5 - 25 µM | 1 - 10 µM | < 1 µM (Nanomolar range) |
| Specificity | High (Direct STAT3) | Moderate (SH2 homology) | High (JAK dependent) |
| Best Validation Assay | Luciferase Reporter / qPCR / EMSA | Western Blot (p-STAT3) | Western Blot (p-STAT3) |
Part 2: Experimental Validation Protocols
Cell Culture & IL-6 Stimulation Setup
LNCaP cells have low basal STAT3 activity compared to DU145. Exogenous IL-6 stimulation is mandatory to create a window for inhibition.
-
Media: RPMI-1640 + 10% FBS.
-
Starvation (Critical): 24 hours in RPMI + 0.5% Charcoal-Stripped FBS prior to treatment. This eliminates basal signaling from serum factors.
The "Phosphorylation Trap" (Western Blot)
Use this control to prove IL-6 worked, NOT to validate this compound efficacy.
-
Protocol:
-
Seed LNCaP cells (3x10^5/well) in 6-well plates.
-
Starve for 24h.
-
Pre-treatment: Add this compound (10, 25, 50 µM) for 1 hour .
-
Pulse: Add IL-6 (25 ng/mL) for 30 minutes .
-
Lysis: RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
-
-
Expected Result:
-
Control: Low p-STAT3.
-
IL-6 Only: High p-STAT3 (Tyr705).
-
IL-6 + this compound: High p-STAT3 .[4] (Note: If p-STAT3 is high, the drug is NOT degraded; it is working mechanistically by sparing the phosphate but blocking DNA).
-
The Functional Validation (Luciferase Reporter)
This is the Gold Standard for this compound.
-
Plasmid: pGL4.47[luc2P/SIE/Hygro] (contains 5x STAT3 binding elements).
-
Protocol:
-
Transfection: Transfect LNCaP cells with STAT3-Luc reporter. Incubate 24h.
-
Starvation: Switch to serum-free/low-serum media for 16h.
-
Treatment: Treat with this compound (5-25 µM) for 1h.
-
Stimulation: Add IL-6 (10-25 ng/mL) and incubate for 6-24 hours . (Longer incubation required for protein expression).
-
Readout: Measure Luminescence.
-
-
Self-Validating Logic: If Luminescence drops dose-dependently while Cell Viability (Renilla/MTT) remains >80%, the inhibition is specific to STAT3 transcriptional activity, not general toxicity.
Phenotypic Validation (qPCR for PSA & Bcl-2)
In LNCaP cells, STAT3 interacts with the Androgen Receptor (AR). IL-6 drives PSA expression via STAT3.
-
Target Genes: KLK3 (PSA), BCL2, BIRC5 (Survivin).
-
Protocol:
-
Treat starved LNCaP cells with GL (10 µM) + IL-6 (25 ng/mL) for 24 hours .
-
Extract RNA -> cDNA -> qPCR.
-
-
Success Criteria: Significant downregulation of PSA mRNA compared to IL-6 only control.[3]
Diagram 2: Validation Workflow
Caption: Bifurcated workflow distinguishing the short-term phosphorylation check (Control) from the long-term transcriptional validation (Efficacy).
Part 3: Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| p-STAT3 levels did not decrease on Western Blot. | Normal behavior. GL does not inhibit JAKs. | Proceed to Luciferase or qPCR assay.[5] This confirms the drug is acting downstream. |
| No IL-6 response in Controls. | High basal p-STAT3 due to serum. | Ensure 24h starvation in 0.5% or 0% FBS before stimulation. |
| High cell death in all treated wells. | Off-target toxicity. | Check GL concentration.[4][5][6][7] LNCaP are sensitive. Stay < 25 µM for 24h assays. |
| PSA mRNA not changing. | AR signaling dominance. | Ensure media is charcoal-stripped to remove Androgens, isolating the IL-6/STAT3 effect. |
References
-
Hellsten, R., et al. (2008).[4] this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3.[1][4][7][8] The Prostate.[3][5][7][8][9][10][11] Link
-
Don-Doncow, N., et al. (2014).[4][7] this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells.[1][5][7][8][9][11][12][13] Journal of Biological Chemistry. Link
-
Culig, Z. (2018).[14] The STAT3 Inhibitor this compound Reduces IL6-Mediated AR Activity in Benign and Malignant Prostate Models.[3] Molecular Cancer Therapeutics. Link
-
Canesin, G., et al. (2016).[3] The STAT3 Inhibitor this compound Effectively Reduces Tumor Growth and Metastatic Spread in an Orthotopic Xenograft Mouse Model of Prostate Cancer.[3] European Urology.[3] Link
-
Hellsten, R., et al. (2011). This compound inhibits stem cell-like ALDH-positive prostate cancer cells.[3][5][11][12][13] PLOS ONE. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. medchemexpress.com [medchemexpress.com]
- 5. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokine Response Is Determined by Duration of Receptor and Signal Transducers and Activators of Transcription 3 (STAT3) Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits stem cell-like ALDH-positive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The STAT3 Inhibitor this compound Reduces IL6-Mediated AR Activity in Benign and Malignant Prostate Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Galiellalactone vs. Analogue SG-1721 in STAT3 Inhibition
Aberrant activation of Signal Transducer and Activator of Transcription 3 (STAT3) is a well-documented driver of tumor proliferation, survival, and metastasis, particularly in aggressive malignancies like Triple-Negative Breast Cancer (TNBC) and castration-resistant prostate cancer[1],[2]. As a Senior Application Scientist specializing in targeted therapeutics, I have evaluated numerous small-molecule inhibitors. Among them, the natural fungal metabolite (-)-galiellalactone (GL) has served as a foundational pharmacophore. However, recent structural optimizations have yielded the synthetic analogue SG-1721 , which demonstrates vastly superior pharmacokinetic and pharmacodynamic profiles[3].
This guide provides an objective, data-driven comparison between native galiellalactone and SG-1721, detailing their mechanistic divergences, comparative efficacy, and the rigorous, self-validating protocols required to quantify their performance in preclinical models.
Mechanistic Divergence: Structural Causality
Native (-)-galiellalactone is a hexaketide metabolite that acts as a direct, covalent inhibitor of STAT3. It binds to reactive cysteine residues within the STAT3 protein, effectively blocking the active STAT3 dimers from binding to DNA[2]. However, GL exhibits limited efficacy in preventing the upstream phosphorylation of STAT3 at Tyrosine 705 (Tyr705).
Through rational drug design, the truncation of the cyclohexene moiety of (-)-galiellalactone into a [3.3] bicyclic lactone core produced SG-1721[4]. This structural modification fundamentally shifts the compound's inhibitory profile. SG-1721 acts as a dual-node inhibitor : it not only blocks nuclear translocation and DNA binding but also profoundly abrogates both constitutive and inducible STAT3 phosphorylation at Tyr705[1].
STAT3 signaling cascade illustrating the dual-inhibitory mechanism of SG-1721 vs native GL.
Quantitative Efficacy Comparison
The superiority of SG-1721 over native GL is most evident in its cytotoxic potency and its ability to sensitize resistant cell lines to radiotherapy. The table below synthesizes the quantitative performance of both compounds across critical preclinical parameters[1],[4],[3].
| Performance Metric | (-)-Galiellalactone (Native) | SG-1721 (Analogue) |
| Pharmacophoric Core | Intact cyclohexene moiety | Truncated [3.3] bicyclic lactone |
| p-STAT3 (Tyr705) Inhibition | Weak to Moderate | Highly Potent (Constitutive & Inducible) |
| Apoptosis Induction | Baseline (Standard Caspase-3 cleavage) | Significantly Enhanced (Elevated PARP & Caspase-3 cleavage) |
| Radiosensitization | Minimal synergistic effect | Strong synergistic enhancement of radiation-induced apoptosis |
| In Vivo Tumor Attenuation | Moderate reduction in xenograft volume | Significant abrogation of xenograft growth via p-STAT3 depletion |
| Target Selectivity | STAT3 specific | STAT3 specific (No effect on STAT1 or STAT5) |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the evaluation of STAT3 inhibitors must rely on self-validating systems. Below are the optimized, step-by-step methodologies used to benchmark SG-1721 against GL, complete with the causality behind critical procedural choices.
Self-validating workflow for quantifying p-STAT3 (Tyr705) inhibition in TNBC cells.
Protocol A: High-Fidelity Immunoblotting for p-STAT3 (Tyr705)
Objective: Quantify the dose-dependent inhibition of constitutive and IL-6-induced STAT3 phosphorylation[1].
-
Cell Seeding & Starvation : Seed MDA-MB-468 cells (which exhibit high constitutive STAT3 activity) at
cells/well. Serum-starve for 24 hours prior to treatment.-
Causality: Serum starvation synchronizes the cell cycle and eliminates background noise from growth factors present in fetal bovine serum (FBS), ensuring that any observed p-STAT3 modulation is strictly a result of the compound or controlled IL-6 induction.
-
-
Compound Treatment : Treat cells with vehicle (DMSO, <0.1%), native GL (10-50 µM), or SG-1721 (10-50 µM) for 2 to 24 hours.
-
Self-Validation: The inclusion of a vehicle-only control establishes the baseline constitutive phosphorylation level, validating that the solvent itself does not induce cytotoxicity or alter signaling.
-
-
Cell Lysis : Lyse cells strictly on ice using RIPA buffer supplemented with 1 mM Na₃VO₄ (Sodium Orthovanadate), 1 mM NaF (Sodium Fluoride), and a protease inhibitor cocktail.
-
Causality: STAT3 phosphorylation is highly transient and rapidly reversed by endogenous phosphatases. Na₃VO₄ acts as a competitive inhibitor of protein tyrosine phosphatases, preserving the true p-STAT3 (Tyr705) state at the exact moment of lysis. Ice-cold conditions prevent thermal degradation of the 92 kDa STAT3 protein.
-
-
Western Blotting & Normalization : Resolve lysates via SDS-PAGE, transfer to PVDF membranes, and probe for p-STAT3 (Tyr705). Strip and re-probe for Total STAT3 and GAPDH.
-
Self-Validation: Probing for Total STAT3 proves that the inhibitor (SG-1721) is blocking phosphorylation rather than merely downregulating or degrading the overall STAT3 protein expression. GAPDH serves as the ultimate loading control.
-
Protocol B: In Vivo Xenograft Efficacy Modeling
Objective: Determine the translational potential of SG-1721 in a living biological system[3].
-
Tumor Engraftment : Inject
MDA-MB-468 cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of female BALB/c nude mice.-
Causality: Matrigel provides a crucial extracellular matrix scaffold rich in growth factors, which significantly enhances the initial survival and localized engraftment of the TNBC cells in the immunodeficient host.
-
-
Therapeutic Dosing : Once tumors reach ~100 mm³, randomize mice into groups. Administer SG-1721 (e.g., 5 mg/kg) via intraperitoneal (i.p.) injection every other day.
-
Biometric Monitoring & Tissue Extraction : Measure tumor volume using calipers (
) and monitor total body weight twice weekly.-
Self-Validation: Monitoring body weight acts as an internal control for systemic toxicity. A reduction in tumor volume without a significant drop in body weight validates the therapeutic window and specific antineoplastic effect of SG-1721.
-
-
Ex Vivo Biomarker Analysis : Excise tumors post-euthanasia. Perform immunohistochemistry (IHC) on tumor sections for Ki-67 (proliferation), Cleaved Caspase-3 (apoptosis), and p-STAT3.
-
Causality: IHC directly correlates the macroscopic reduction in tumor volume with the microscopic molecular mechanism (STAT3 inhibition), closing the logical loop of the drug's efficacy.
-
Conclusion
While native (-)-galiellalactone provided the critical structural foundation for STAT3 inhibition, the analogue SG-1721 represents a significant leap forward in targeted drug development. By truncating the cyclohexene ring, researchers have unlocked a dual-inhibitory mechanism that not only prevents DNA binding but entirely shuts down upstream Tyr705 phosphorylation. Coupled with its potent radiosensitizing properties and validated in vivo efficacy, SG-1721 stands as a highly promising candidate for clinical translation in TNBC and other STAT3-driven malignancies.
References
-
Title : Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer Source : Biomolecules (MDPI) / PubMed Central URL :[Link]
-
Title : Identification of this compound-based novel STAT3-selective inhibitors with cytotoxic activities against triple-negative breast cancer cell lines Source : Bioorganic & Medicinal Chemistry / PubMed URL :[Link]
-
Title : this compound is a Direct Inhibitor of STAT3 in Prostate Cancer Cells Source : Lund University Research Portal URL :[Link]
Sources
- 1. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer [mdpi.com]
- 2. This compound is a Direct Inhibitor of STAT3 in Prostate Cancer Cells. | Lunds universitet [lu.se]
- 3. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound-based novel STAT3-selective inhibitors with cytotoxic activities against triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Galiellalactone Confirmation of Direct STAT3 Binding via Mass Spectrometry
Executive Summary
The "Undruggable" Challenge: Signal Transducer and Activator of Transcription 3 (STAT3) has long been considered a "hard-to-drug" target. While upstream JAK inhibitors exist, they lack specificity for the STAT3 transcriptional complex itself. Traditional SH2 domain inhibitors (e.g., Stattic) often suffer from off-target effects or poor stability.
The Solution: Galiellalactone (GL), a fungal metabolite, offers a distinct mechanism of action.[1][2][3] Unlike upstream kinase inhibitors, GL functions as a covalent modifier of the STAT3 DNA-binding domain (DBD).
The Evidence: This guide details the mass spectrometry (MS) workflow used to definitively confirm GL’s direct binding mechanism. We provide a comparative analysis against other STAT3 inhibitors and a self-validating protocol for replicating these binding studies.
Part 1: The Mechanism of Action (Causality)
To understand why Mass Spectrometry is the gold standard for validating this compound, one must understand the chemistry of the interaction.
The Michael Addition
This compound contains an
-
Nucleophilic Attack: The sulfur atom of a specific STAT3 cysteine attacks the
-carbon of this compound. -
Covalent Bond Formation: This results in a stable thioether adduct.
-
Functional Consequence: The alkylation of specific cysteines (specifically Cys-468 ) sterically hinders STAT3 from binding to its specific DNA response elements, thereby silencing transcriptional activity without necessarily blocking upstream phosphorylation.[2][4]
Diagram: STAT3 Signaling & this compound Intervention[1][2][3][4][5][6][7][8][9][10]
Figure 1: this compound bypasses upstream kinase signaling to directly alkylate the STAT3 DNA-binding domain, preventing transcriptional activation.
Part 2: Comparative Analysis (The Evidence)
Why choose this compound over other inhibitors? The distinction lies in specificity and the binding site.
Table 1: Comparative Profile of STAT3 Inhibitors
| Feature | This compound (GL) | Stattic | JAK Inhibitors (e.g., Ruxolitinib) |
| Primary Target | STAT3 DNA Binding Domain (DBD) | STAT3 SH2 Domain | JAK1/JAK2 Kinases |
| Mechanism | Covalent (Irreversible) Alkylation | Non-covalent (Reversible) | ATP Competitive Inhibition |
| Binding Site | Cys-468 , Cys-367, Cys-542 | Phosphotyrosine binding pocket | Kinase Domain |
| Effect on p-STAT3 | Minimal/None (initially) | Inhibits Phosphorylation | Inhibits Phosphorylation |
| Selectivity | High for STAT3 vs STAT1/5 | Moderate | Low (Affects other STATs) |
| Validation Method | Mass Spectrometry (Mass Shift) | Fluorescence Polarization | Kinase Activity Assays |
Key Experimental Evidence (Doncow et al., 2014)
In the pivotal study confirming this mechanism, researchers used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) on recombinant STAT3 treated with GL.
-
Observation: Three cysteine residues showed a mass shift corresponding to the addition of this compound (+192.2 Da).
-
Critical Hit: Cys-468 . This residue is located directly in the DNA-binding interface.[2][5] Its modification physically obstructs the DNA helix from engaging with the protein.
-
Secondary Hits: Cys-367 (DBD) and Cys-542 (Linker domain).
Part 3: Self-Validating Experimental Protocol
This protocol is designed to replicate the confirmation of direct covalent binding. It relies on the principle that covalent modifications survive protein denaturation and digestion, whereas non-covalent interactions (like Stattic) do not.
Workflow Diagram
Figure 2: Step-by-step MS workflow for identifying covalent adducts.
Detailed Methodology
Objective: Identify this compound-modified cysteine residues in STAT3.
Materials:
-
Recombinant human STAT3 protein (>90% purity).
-
This compound (dissolved in DMSO).
-
DTT (Dithiothreitol) and IAA (Iodoacetamide).
-
Sequencing-grade Trypsin.
-
LC-MS/MS System (e.g., Orbitrap or Q-TOF).
Step-by-Step Protocol:
-
Reaction Setup (The Challenge):
-
Incubate 5 µg of recombinant STAT3 with this compound (molar excess, e.g., 1:10 to 1:50 protein:drug ratio) in PBS (pH 7.4).
-
Control: Incubate STAT3 with DMSO vehicle only.
-
Time: 1 hour at 37°C. Rationale: Michael addition is time-dependent.
-
-
Denaturation & Reduction:
-
Add Urea (8M final) to denature the protein (unfold the structure).
-
Add DTT (5 mM) and incubate for 30 min at 56°C. Rationale: Reduces disulfide bonds to linearize the protein.
-
-
Alkylation (The Lock):
-
Add Iodoacetamide (IAA, 15 mM) and incubate for 20 min in the dark.
-
Critical Checkpoint: IAA permanently alkylates unmodified free cysteines (adding Carbamidomethyl, +57.02 Da). Cysteines already bound by GL will not react with IAA. This difference is how you distinguish drug binding from unmodified sites.
-
-
Digestion:
-
Dilute Urea to <1M using Ammonium Bicarbonate.
-
Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.
-
-
MS Analysis:
-
Inject peptides onto a C18 reverse-phase column.
-
Perform MS/MS fragmentation.[5]
-
-
Bioinformatics Search (The Verification):
-
Software: MaxQuant, Proteome Discoverer, or Mascot.
-
Fixed Modification: Carbamidomethyl (C) [+57.02 Da] (for free cysteines).
-
Variable Modification: this compound (C) [+192.08 Da] (Exact mass of C11H12O3 is ~192.08). Note: Verify exact mass based on specific GL derivative used.
-
Success Criteria: Identification of peptides containing Cys-468 with the +192 Da mass shift and absence of the +57 Da IAA modification on that specific residue.
-
References
-
Doncow, D. N., et al. (2014). "this compound is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells."[6] Journal of Biological Chemistry, 289(23), 15969–15978.[6]
-
Hellsten, R., et al. (2008). "this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3."[6] The Prostate, 68(3), 269–280.[6]
-
Weidler, M., et al. (2000). "Inhibition of interleukin-6 signaling by this compound."[6] FEBS Letters, 484(1), 1–6.[6]
Sources
- 1. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a Direct Inhibitor of STAT3 in Prostate Cancer Cells. | Lunds universitet [lu.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Core Directive: Operational Autonomy & Safety Philosophy
Proper Disposal Procedures for Galiellalactone (CAS 133613-71-5)[1][2]
The "Non-Hazardous" Paradox While many Safety Data Sheets (SDS) classify this compound as "Not a dangerous good" for transport (IATA/DOT) or "No Specific Hazard" under OSHA, this regulatory classification can be misleading for laboratory personnel.[1] this compound is a potent, irreversible inhibitor of STAT3 signaling, capable of inducing apoptosis and cell cycle arrest at micromolar concentrations.[1]
Operational Stance: Treat this compound not merely as a benign chemical, but as a High-Potency Pharmacologically Active Ingredient (HPAPI) . Disposal protocols must prioritize the complete destruction of biological activity to prevent environmental bioaccumulation or accidental exposure.[1] The "Dilute and Pour" method is strictly prohibited.[1]
Hazard Profile & Technical Properties
Understanding the physicochemical properties of this compound is a prerequisite for selecting the correct waste stream.
| Property | Specification | Operational Implication |
| CAS Number | 133613-71-5 | Identifier for waste manifests.[1] |
| Physical State | Solid (Lyophilized powder) | Dust inhalation risk during weighing.[1] |
| Solubility | DMSO, Ethanol, Methanol | Waste will likely be organic solvent-based.[1] |
| Stability | Stable at -20°C | Does not spontaneously degrade; requires active destruction (incineration).[1] |
| Bioactivity | STAT3 Inhibitor (Covalent) | Irreversibly binds cysteine residues; potential sensitizer.[1] |
| RCRA Status | Not Listed (P or U list) | Classify as Non-Regulated Chemical Waste destined for incineration.[1] |
Pre-Disposal Handling & PPE
Before initiating disposal, ensure personal protection against particulate inhalation and contact.[1][2]
-
Respiratory: N95 mask (minimum) or P100 respirator if handling neat powder outside a fume hood.[1]
-
Dermal: Nitrile gloves (Double gloving recommended for stock solution preparation).[1]
-
Containment: All manipulations involving the solid powder must occur within a certified chemical fume hood or biological safety cabinet (BSC).[1]
Disposal Workflows: Step-by-Step Protocols
Scenario A: Solid Waste (Expired Vials & Residual Powder)
Context: You have an expired 5 mg vial or a vial with residual powder.[1]
-
Do Not Empty: Do not attempt to scrape the powder into a general waste bin.[1] Leave the substance in its original glass vial.
-
Solvent Addition: Add a small volume (1–2 mL) of a combustible solvent (e.g., Acetone, Ethanol, or Methanol) to the vial to dissolve the solid.[1]
-
Reasoning: Incinerators operate most efficiently with liquid feeds, and dissolving the solid ensures the entire content is mobilized for destruction.[1]
-
-
Transfer: Pour the dissolved solution into the High BTU / Organic Solvent Waste container.
-
Rinse: Rinse the vial once more with solvent and add the rinsate to the waste container.
-
Vial Disposal: Deface the label on the glass vial and dispose of it in the Glass/Sharps container (or chemically contaminated glass bin, depending on facility rules).
Scenario B: Liquid Waste (Stock Solutions in DMSO/Ethanol)
Context: You have 500 µL of a 10 mM stock solution.[1]
-
Segregation: Do not mix with aqueous acid/base waste streams.[1] this compound is often dissolved in DMSO, which can penetrate skin and carry toxins with it.[1]
-
Consolidation: Pour directly into the Halogenated or Non-Halogenated Organic Waste carboy (check your facility's specific guidelines for DMSO mixtures; usually Non-Halogenated).
-
Labeling: Ensure the waste tag explicitly lists "this compound" and "DMSO" (or relevant solvent).[1]
Scenario C: Cell Culture Media (Aqueous Waste)
Context: Media supernatant containing 10–50 µM this compound.[1]
-
Deactivation (Optional but Recommended): Add 10% bleach solution to the media to a final concentration of 1% sodium hypochlorite and let sit for 20 minutes.[1]
-
Note: While this compound is chemically stable, this step kills any biological agents (cells/viruses) in the media, which is the primary hazard in cell culture waste.[1]
-
-
Disposal:
-
Low Concentration (<1 µM): Can often be sewered with copious water if permitted by local EHS (Environmental Health & Safety) regulations for trace organics.[1]
-
High Concentration (>1 µM) or Strict Policy: Collect in Aqueous Chemical Waste carboys for off-site treatment.[1] Do not autoclave volatile chemical waste, as this may release vapors.[1]
-
Decision Logic & Visualization
The following diagram outlines the decision-making process for this compound waste streams.
Caption: Decision matrix for segregating this compound waste based on physical state and concentration.
Regulatory Compliance & Spill Management
Spill Cleanup Protocol
-
Isolate: Evacuate the immediate area if a large amount of dry powder is aerosolized.[1]
-
PPE: Don N95 respirator, double nitrile gloves, and lab coat.[1]
-
Liquid Spill: Absorb with inert material (vermiculite or spill pads).[1] Do not use combustible materials (paper towels) if the solvent is flammable, unless immediately placing into a flammables bin.[1]
-
Solid Spill: Cover with a damp paper towel to prevent dust generation.[1] Wipe up carefully.[1]
-
Decontamination: Clean surface with 70% Ethanol followed by soap and water.[1] Place all cleanup materials into the Hazardous Chemical Waste bag.
US EPA / RCRA Considerations
-
Classification: this compound is not a P-listed or U-listed acute hazardous waste.[1]
-
Characteristic Waste: If dissolved in Acetone or Ethanol, the waste exhibits the characteristic of Ignitability (D001) .[1]
-
Generator Status: Weight of this compound waste contributes to your lab's monthly hazardous waste generation totals.[1]
References
-
National Institutes of Health (NIH). (2016).[1] this compound induces cell cycle arrest and apoptosis.[1][3][4] Oncotarget.[1][3] Retrieved from [Link]
-
Daniels Health. (2021).[1] Cytotoxic Waste Disposal Guidelines. Retrieved from [Link]
Sources
Personal Protective Equipment & Handling Guide: Galiellalactone
Executive Summary & Mechanism of Action
Galiellalactone (CAS: 133613-71-5) is a potent, cell-permeable fungal metabolite that functions as a direct inhibitor of the STAT3 signaling pathway .[1][2][3][4][5] Unlike upstream kinase inhibitors, this compound covalently binds to specific cysteine residues (Cys-367, Cys-468, and Cys-542) on the STAT3 protein. This alkylation prevents STAT3 from binding to DNA sequences without inhibiting its phosphorylation, effectively silencing STAT3-dependent transcription of oncogenes.
Critical Safety Notice: this compound is classified as Toxic if Swallowed (H301) and carries potential risks for Germ Cell Mutagenicity (H340) , Carcinogenicity (H350) , and Reproductive Toxicity (H360) .[6] Due to its mechanism of irreversible cysteine alkylation, it poses a significant risk if absorbed through the skin or inhaled, particularly when solubilized in penetrating solvents like DMSO.
Visualization: STAT3 Inhibition Pathway
The following diagram illustrates the precise intervention point of this compound within the JAK/STAT3 signaling cascade.
Figure 1: Mechanism of Action. This compound bypasses upstream kinase activation, directly preventing the p-STAT3 dimer from binding to DNA.
Risk Assessment & PPE Matrix
Handling this compound requires a "Universal Precautions" approach for potent compounds. The primary risk vector in a research setting is dermal absorption via DMSO , which acts as a carrier vehicle, transporting the toxin directly into the bloodstream.
Hazard Classification (GHS)
| Hazard Type | Category | Statement |
| Acute Toxicity | Oral 3 | H301: Toxic if swallowed.[6] |
| Health Hazard | Mutagen 1B | H340: May cause genetic defects.[6] |
| Health Hazard | Carcinogen 1A | H350: May cause cancer.[6] |
| Health Hazard | Repro 1A | H360: May damage fertility or the unborn child.[6] |
PPE Requirements by Activity
| Activity | Respiratory | Hand Protection | Body/Eye | Engineering Controls |
| Receiving & Storage | N/A (Sealed) | Single Nitrile Gloves | Lab Coat, Safety Glasses | Inspect in well-ventilated area. |
| Weighing (Solid) | N95 or P100 (if open bench) | Double Nitrile Gloves (Outer glove changed immediately if contaminated) | Lab Coat (Tyvek preferred), Goggles | Class II Biosafety Cabinet (BSC) or Chemical Fume Hood. |
| Solubilization (DMSO) | N/A | Double Nitrile or Laminate/Butyl (DMSO permeates nitrile in <5 mins) | Lab Coat, Goggles, Face Shield (splash risk) | Mandatory Fume Hood . Do not remove open vials from hood. |
| In Vivo Administration | N95 (for animal dander/aerosol) | Double Nitrile Gloves | Tyvek Sleeves/Gown, Goggles | Restrain animals to prevent needle sticks. |
Expert Insight: When dissolving in DMSO, standard nitrile gloves offer minimal protection against permeation. If a spill occurs on your glove, remove it immediately.[6] For prolonged handling of DMSO stock solutions, wear a polyethylene laminate inner glove under a nitrile outer glove.
Operational Protocol: From Receipt to Disposal
Phase 1: Receiving & Storage
-
Inspection: Upon receipt, inspect the vial for breakage while wearing safety glasses and gloves.
-
Storage: Store the lyophilized powder at -20°C . Keep the vial desiccated and protected from light to maintain stability.
-
Labeling: Mark the secondary container with "HIGH POTENCY" or "CYTOTOXIC" tape to warn other lab members.
Phase 2: Reconstitution (Solubilization)
This compound is soluble in DMSO (up to ~50 mM) and Ethanol (up to ~5 mM). DMSO is the preferred vehicle for high-concentration stock solutions.
Protocol:
-
Calculate the volume of DMSO required to reach your target concentration (typically 10–50 mM stock).
-
Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation, which hydrolyzes the lactone ring.
-
Add Solvent: Inside a fume hood, add DMSO dropwise.
-
Vortex: Cap tightly and vortex until the solution is clear.
-
Aliquot: Immediately dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.
-
Store Stocks: Store aliquots at -20°C or -80°C. Stable for up to 6 months if kept dry.
Phase 3: Experimental Handling
In Vitro (Cell Culture):
-
Dilute the DMSO stock into culture medium. Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity masking the compound's effects.
-
Example: To treat 10 mL of media at 10 µM, add 2 µL of a 50 mM stock.
In Vivo (Mouse Models):
-
This compound is often administered intraperitoneally (i.p.).
-
Formulation: Common vehicle is 10% DMSO / 90% PBS or Corn Oil.
-
Dosage: Typical efficacy is observed at 1–3 mg/kg/day.[1]
-
Safety: Use Luer-lock syringes to prevent needle detachment during injection.
Phase 4: Waste & Disposal[7]
-
Liquids: Collect all solvent waste in a dedicated "Cytotoxic/Carcinogenic" waste stream. Do not mix with general organic solvents.
-
Solids: Pipette tips, vials, and gloves must be disposed of as hazardous chemical solid waste (often incinerated).
-
Spills: Cover with damp paper towels (to prevent dust), apply a mild bleach solution or detergent, and wipe up. Treat cleanup materials as hazardous waste.
Visualization: Operational Workflow
Figure 2: Safe Handling Workflow. Note the critical "Warm to RT" step before opening to preserve chemical integrity.
References
-
Don-Doncow, N., et al. (2014). this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells.[1] Journal of Biological Chemistry.[1]
-
Weidler, M., et al. (2000). Inhibition of interleukin-6 signaling by this compound. FEBS Letters.[1][2]
-
Cayman Chemical. this compound Product Information & SDS.
-
Hellsten, R., et al. (2008). this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3.[1] The Prostate.[1][2][4][7]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. The STAT3 inhibitor this compound inhibits the generation of MDSC‐like monocytes by prostate cancer cells and decreases immunosuppressive and tumorigenic factors - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
